2,2,2-Trifluoroethyl acrylate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHXIMACZBQHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29036-64-4 | |
| Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29036-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0059958 | |
| Record name | 2,2,2-Trifluoroethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-47-6 | |
| Record name | 2,2,2-Trifluoroethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 407-47-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32611 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2,2,2-trifluoroethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,2-Trifluoroethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2,2,2-Trifluoroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) is a crucial fluorinated monomer utilized in the synthesis of advanced polymers with unique properties. The incorporation of the trifluoroethyl group imparts desirable characteristics such as low surface energy, enhanced hydrophobicity, improved chemical resistance, and specific refractive indices to the resulting polymers. These attributes make TFEA-based polymers highly valuable for a range of applications, including the development of high-performance coatings, advanced adhesives, specialized optical materials, and biomedical devices. This technical guide provides an in-depth overview of the core synthesis methods for 2,2,2-Trifluoroethyl acrylate, complete with detailed experimental protocols, comparative data, and a visual representation of the general synthesis workflow.
Core Synthesis Methodologies
The synthesis of this compound is primarily achieved through three main chemical pathways: the reaction of an acrylic acid derivative with 2,2,2-trifluoroethanol (B45653), direct esterification of acrylic acid, and transesterification of an alkyl acrylate. The choice of method often depends on factors such as the desired purity of the final product, yield, and the availability and cost of starting materials.
Reaction of Acryloyl Chloride with 2,2,2-Trifluoroethanol
This method involves the reaction of an activated acrylic acid derivative, acryloyl chloride, with 2,2,2-trifluoroethanol. The high reactivity of the acyl chloride allows for rapid and high-yield conversion to the corresponding ester. This pathway is analogous to the synthesis of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), for which detailed protocols have been published.[1][2][3]
Direct Esterification of Acrylic Acid with 2,2,2-Trifluoroethanol
Direct esterification involves the reaction of acrylic acid with 2,2,2-trifluoroethanol, typically in the presence of an acid catalyst to facilitate the reaction. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and various solid acid catalysts.[4][5] To drive the reaction to completion, the water formed as a byproduct is typically removed, often through azeotropic distillation.
Transesterification of Alkyl Acrylates with 2,2,2-Trifluoroethanol
Another viable route is the acid-catalyzed transesterification of simple alkyl acrylates, such as methyl acrylate or ethyl acrylate, with 2,2,2-trifluoroethanol. This equilibrium-driven reaction involves heating the reactants in the presence of a catalyst, and the lower-boiling alcohol byproduct is removed to shift the equilibrium towards the formation of the desired TFEA.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthesis routes.
Protocol 1: Synthesis via Acryloyl Chloride (Adapted from Methacrylate Synthesis)
This protocol is adapted from a patented method for the synthesis of 2,2,2-trifluoroethyl methacrylate and is representative of the acryloyl chloride route.[2][3]
Step 1: Preparation of Acryloyl Chloride (Conceptual)
-
In a reactor equipped with a stirrer, thermometer, and reflux condenser, thionyl chloride and a polymerization inhibitor (e.g., hydroquinone) are charged.
-
A mixture of acrylic acid and a catalyst (e.g., N,N-dimethylformamide - DMF) is added dropwise at a controlled temperature (e.g., 20-25°C).
-
The reaction mixture is then heated (e.g., to 50°C) and maintained for a period to ensure complete conversion to acryloyl chloride.
Step 2: Esterification with 2,2,2-Trifluoroethanol
-
To the freshly prepared acryloyl chloride, a mixture of 2,2,2-trifluoroethanol and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP) is added dropwise at an elevated temperature (e.g., 60°C).[2][3]
-
The reaction is allowed to proceed for several hours (e.g., 4-5 hours) at this temperature.[2]
-
After cooling, the reaction mixture is neutralized with a base solution (e.g., 20 wt% NaOH) to a pH of 7.
-
The organic layer is separated, washed with saturated brine, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The final product, this compound, is purified by vacuum distillation.
Protocol 2: Direct Esterification of Acrylic Acid
The following is a general procedure for the direct esterification of acrylic acid.
-
A mixture of acrylic acid, 2,2,2-trifluoroethanol, an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone) is charged into a reaction vessel equipped with a distillation setup.
-
The mixture is heated to reflux. The water produced during the reaction is continuously removed as an azeotrope with a suitable solvent or by other means to drive the reaction forward.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or by measuring the amount of water collected.
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base.
-
The crude product is then washed with water and brine, dried, and purified by vacuum distillation.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize the quantitative data for the synthesis of this compound and its methacrylate analog, providing a basis for comparison of the different methodologies.
| Parameter | Acryloyl Chloride Method (for TFEMA)[2][3] | Direct Esterification | Transesterification |
| Primary Reactants | Acryloyl Chloride, 2,2,2-Trifluoroethanol | Acrylic Acid, 2,2,2-Trifluoroethanol | Alkyl Acrylate, 2,2,2-Trifluoroethanol |
| Typical Catalyst | 4-Dimethylaminopyridine (DMAP) | H₂SO₄, p-TSA, Solid Acids | Acid or Base Catalysts |
| Reaction Temperature | 50-70°C | Reflux Temperature | 60-140°C[6] |
| Reaction Time | 3-5 hours | Variable | Variable |
| Reported Yield | >95% | Generally lower than acyl chloride route | Variable |
| Reported Purity (GC) | >98% | Variable | Variable |
Signaling Pathways and Experimental Workflows
A generalized workflow for the synthesis of this compound can be visualized to illustrate the logical progression from starting materials to the final purified product.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the reaction of acryloyl chloride and 2,2,2-trifluoroethanol offering high yields and purity. Direct esterification and transesterification present alternative routes with their own process considerations. The selection of the optimal synthesis strategy will depend on the specific requirements of the research or manufacturing process, including purity standards, scalability, and economic factors. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development.
References
- 1. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate | Semantic Scholar [semanticscholar.org]
- 2. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]
- 3. Method for preparing 2,2,2-trifluoroethyl methacrylate - Eureka | Patsnap [eureka.patsnap.com]
- 4. ijrar.org [ijrar.org]
- 5. researchgate.net [researchgate.net]
- 6. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
A Technical Guide to the Purity and Analysis of 2,2,2-Trifluoroethyl Acrylate (TFEA) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) is a crucial fluorinated monomer utilized in the synthesis of advanced polymers with unique properties. Its incorporation into a polymer backbone imparts desirable characteristics such as high hydrophobicity, excellent chemical resistance, low surface energy, and a reduced refractive index.[1][2] These attributes make TFEA-based polymers highly valuable in a variety of applications, including protective coatings, specialty adhesives, and advanced optical materials. For researchers and professionals in drug development and materials science, ensuring the purity of the TFEA monomer is paramount, as impurities can significantly impact polymerization kinetics and the final properties of the resulting polymer. This technical guide provides an in-depth overview of TFEA purity, common impurities, and detailed analytical methodologies for its characterization.
TFEA Purity Specifications and Common Impurities
Commercial grades of 2,2,2-trifluoroethyl acrylate typically offer a purity of ≥98.0% or 99%.[2] To prevent premature polymerization during storage and transport, a stabilizer, most commonly the monomethyl ether of hydroquinone (B1673460) (MEHQ), is added at a concentration of approximately 100 ppm.[3]
The synthesis of TFEA is commonly achieved through the esterification of acrylic acid with 2,2,2-trifluoroethanol (B45653) or the transesterification of a simple alkyl acrylate.[4] Consequently, potential impurities in the final product often stem from these starting materials and side reactions.
Table 1: Typical Purity Specifications and Common Impurities in this compound
| Parameter | Specification | Common Impurities | Potential Source |
| Purity | ≥ 98.0% (by GC) | - | - |
| Inhibitor (MEHQ) | ~100 ppm | - | Added for stabilization |
| Acrylic Acid | Variable | Unreacted starting material | Esterification of acrylic acid |
| 2,2,2-Trifluoroethanol | Variable | Unreacted starting material | Esterification or transesterification |
| Acrylic Acid Dimer | Variable | Side reaction of acrylic acid | Present in acrylic acid starting material or formed during synthesis |
| Residual Solvents | Variable | Solvents used in synthesis and purification | Manufacturing process |
| Other Acrylate Esters | Variable | Byproducts from transesterification | Transesterification reactions |
Impact of Impurities on Polymerization and Polymer Properties
The presence of impurities in TFEA monomer can have a range of detrimental effects on both the polymerization process and the final polymer's performance.
-
Acrylic Acid: The presence of acrylic acid can alter the polarity of the monomer mixture and may influence the reactivity ratios in copolymerizations.[5] It can also affect the adhesion and water absorption properties of the final polymer.
-
2,2,2-Trifluoroethanol: This alcohol can act as a chain transfer agent in radical polymerization, potentially leading to a decrease in the polymer's molecular weight.
-
Acrylic Acid Dimer: The dimer of acrylic acid is known to affect the reactivity and performance of acrylic monomers during polymerization.[5]
-
Inhibitor (MEHQ): While essential for stability, the concentration of the inhibitor must be carefully controlled. Insufficient inhibitor can lead to spontaneous polymerization, while excessive amounts can retard or inhibit the desired polymerization reaction. The effectiveness of inhibitors can be temperature-dependent.[5][6][7]
The following diagram illustrates the relationship between common impurities and their potential impact on the final polymer.
Caption: Relationship between common TFEA impurities and their potential effects on polymerization and final polymer properties.
Experimental Protocols for Purity Analysis
A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive analysis of TFEA purity and to quantify any impurities present.
Gas Chromatography (GC) for Purity and Impurity Profiling
Gas chromatography is the primary method for determining the purity of TFEA and for separating and quantifying volatile impurities. The ASTM D3362 standard, although withdrawn, provides a robust framework for the analysis of acrylate esters.[1][8][9][10][11]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the TFEA sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., a high-purity, non-interfering hydrocarbon or another ester) of a known concentration.
-
Dilute to the mark with a high-purity solvent such as acetone (B3395972) or ethyl acetate. Mix thoroughly.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or HP-FFAP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the polar analytes.[12][13]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
GC Parameters (Example):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peaks corresponding to TFEA and any impurities based on their retention times, confirmed by running individual standards.
-
Calculate the area of each peak.
-
The percentage of each component is calculated using the following formula, incorporating the response factor of each impurity relative to the internal standard:
% Component = (AreaComponent / AreaInternal Standard) x (ConcentrationInternal Standard / ConcentrationSample) x Response Factor x 100
-
Table 2: Example GC Parameters for TFEA Analysis
| Parameter | Value |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector (FID) Temp. | 275 °C |
| Oven Program | 60°C (2 min), then 10°C/min to 220°C (5 min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is a powerful tool for the structural elucidation of TFEA and can be used for quantitative analysis (qNMR) to determine purity.
Methodology:
-
Sample Preparation for qNMR:
-
Accurately weigh a specific amount of the TFEA sample into an NMR tube.
-
Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) that has a simple spectrum and resonances that do not overlap with the analyte signals.[14][15][16][17]
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
-
-
Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
-
¹H NMR Parameters for Quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for high accuracy).[16]
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of TFEA and a signal from the internal standard.
-
The purity of the TFEA can be calculated using the following equation:
Purity (%) = (ITFEA / IStd) x (NStd / NTFEA) x (MTFEA / MStd) x (mStd / mTFEA) x PStd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and effective technique for confirming the identity of TFEA by identifying its characteristic functional groups and for detecting certain impurities.
Methodology:
-
Sample Preparation:
-
For a liquid sample like TFEA, a neat sample can be analyzed by placing a drop between two salt plates (e.g., KBr or NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation:
-
FTIR Spectrometer: A standard FTIR spectrometer is sufficient.
-
-
Data Acquisition:
-
Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
-
-
Data Analysis:
Table 3: Characteristic FTIR Absorption Bands for TFEA
| Wavenumber (cm⁻¹) | Assignment |
| ~1735 | C=O stretch (ester) |
| ~1635 | C=C stretch (alkene) |
| ~1410 | C-H bend (alkene) |
| ~1170 | C-F stretch |
| ~810 | =C-H bend (alkene) |
Workflow for TFEA Purity Analysis
The following diagram outlines a typical workflow for the comprehensive analysis of a TFEA monomer sample.
Caption: A typical workflow for the purity analysis of a TFEA monomer sample.
Conclusion
The purity of this compound is a critical factor that influences its polymerization behavior and the ultimate performance of the resulting fluoropolymers. A thorough understanding of potential impurities and the application of robust analytical methods are essential for ensuring monomer quality and achieving desired polymer properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of TFEA, enabling the development of high-performance materials for a wide range of advanced applications.
References
- 1. store.astm.org [store.astm.org]
- 2. polysciences.com [polysciences.com]
- 3. This compound MEHQ 100ppm inhibitor, 99 407-47-6 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. iomosaic.com [iomosaic.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 8. kelid1.ir [kelid1.ir]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. ASTM D3362-25 - Standard Test Method for Purity of Acrylate Esters by Gas Chromatography [en-standard.eu]
- 12. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hpst.cz [hpst.cz]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. keit.co.uk [keit.co.uk]
- 20. azom.com [azom.com]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Spectroscopic Profile of 2,2,2-Trifluoroethyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA), a crucial monomer in the synthesis of advanced polymers with applications in pharmaceuticals, materials science, and drug delivery systems. Understanding the spectroscopic characteristics of TFEA is fundamental for quality control, reaction monitoring, and structural elucidation of novel materials.
Molecular Structure and Spectroscopic Overview
2,2,2-Trifluoroethyl acrylate (C₅H₅F₃O₂) is the ester of acrylic acid and 2,2,2-trifluoroethanol. Its structure comprises a vinyl group, a carbonyl group, and a trifluoroethyl group, each contributing distinct signals in various spectroscopic analyses. This guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
¹H NMR Spectroscopy
The proton NMR spectrum of TFEA exhibits characteristic signals for the vinyl protons and the methylene (B1212753) protons adjacent to the trifluoromethyl group.
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 (trans to C=O) | ~6.53 | Doublet of doublets (dd) | J_trans = 17.3 Hz, J_gem = 1.5 Hz |
| H-2 (cis to C=O) | ~5.97 | Doublet of doublets (dd) | J_cis = 10.5 Hz, J_gem = 1.5 Hz |
| H-1 | ~6.19 | Doublet of doublets (dd) | J_trans = 17.3 Hz, J_cis = 10.5 Hz |
| -OCH₂- | ~4.55 | Quartet (q) | ³J_HF = 8.4 Hz |
Note: Data is typically acquired in CDCl₃.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides insight into the carbon framework of the molecule.
| Assignment | Chemical Shift (δ) in ppm |
| C=O | ~165 |
| CH₂= | ~132 |
| =CH | ~128 |
| -CF₃ | ~123 (quartet, ¹J_CF ≈ 277 Hz) |
| -OCH₂- | ~60 (quartet, ²J_CF ≈ 37 Hz) |
Note: Data is typically acquired in CDCl₃.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is characterized by a single signal for the three equivalent fluorine atoms.
| Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| -CF₃ | ~-74 | Triplet (t) |
Note: Referenced to CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~1740 | C=O stretch | Ester Carbonyl |
| ~1640 | C=C stretch | Alkene |
| ~1410 | =C-H in-plane bend | Alkene |
| ~1280, ~1170 | C-F stretch | Trifluoromethyl |
| ~1080 | C-O stretch | Ester |
| ~990, ~820 | =C-H out-of-plane bend | Alkene |
Mass Spectrometry (MS)
Mass spectrometry of TFEA provides information about its molecular weight and fragmentation pattern under electron ionization (EI).
| m/z | Relative Intensity | Possible Fragment |
| 154 | Low | [M]⁺ (Molecular Ion) |
| 83 | High | [CF₃CH₂O]⁺ |
| 55 | High | [H₂C=CHCO]⁺ (Acryloyl cation) |
| 27 | Moderate | [C₂H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.
NMR Spectroscopy
A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.
Infrared (IR) Spectroscopy
A drop of neat this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
Mass Spectrometry (MS)
A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source. The GC is used to separate the analyte from any impurities before it enters the mass spectrometer. The mass spectrum is recorded over a mass-to-charge (m/z) range of, for example, 20-200.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
A Comprehensive Technical Guide to the Polymerization Mechanisms of 2,2,2-Trifluoroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the various polymerization mechanisms of 2,2,2-trifluoroethyl acrylate (B77674) (TFEA). TFEA is a significant fluorinated monomer utilized in the synthesis of advanced polymers with unique properties valuable in numerous applications, including the development of novel drug delivery systems and biomedical devices. This document details the core polymerization techniques, presents quantitative data in structured tables for comparative analysis, provides illustrative diagrams of reaction pathways, and outlines generalized experimental protocols.
Introduction to 2,2,2-Trifluoroethyl Acrylate (TFEA)
This compound (TFEA) is a vinyl monomer featuring a trifluoroethyl ester group. This structural characteristic imparts unique properties to its corresponding polymer, poly(this compound) (PTFEA), including hydrophobicity, low surface energy, and distinct thermal and optical properties. The ability to control the polymerization of TFEA is crucial for tailoring the architecture and, consequently, the function of the resulting polymers for specialized applications.[1]
The primary methods for TFEA polymerization include free-radical polymerization, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, anionic polymerization, and radiation-induced polymerization. Each of these methods offers distinct advantages and levels of control over the final polymer's molecular weight, polydispersity, and architecture.[1]
Free-Radical Polymerization
Conventional free-radical polymerization is a widely used method for polymerizing a variety of vinyl monomers, including TFEA. This process typically involves an initiator that, upon thermal or photochemical decomposition, generates free radicals that initiate the polymerization cascade.
Mechanism:
The mechanism of free-radical polymerization proceeds through three main stages: initiation, propagation, and termination.
-
Initiation: A radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) decomposes to form primary radicals. These radicals then react with a TFEA monomer to create an initiated monomer radical.
-
Propagation: The newly formed monomer radical adds to subsequent TFEA monomers in a repetitive fashion, leading to the growth of the polymer chain.
-
Termination: The growth of polymer chains is terminated by either combination or disproportionation of two growing radical chains.
While straightforward, conventional free-radical polymerization offers limited control over molecular weight and results in polymers with broad molecular weight distributions (high polydispersity).[2]
Experimental Protocol: Conventional Free-Radical Polymerization of TFEA
-
Materials: this compound (TFEA, monomer), azobisisobutyronitrile (AIBN, initiator), and an appropriate solvent (e.g., acetonitrile, toluene).[3]
-
Procedure:
-
The desired amounts of TFEA, AIBN, and solvent are added to a reaction vessel equipped with a magnetic stirrer and a condenser.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization.
-
The reaction vessel is then immersed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN).
-
The polymerization is allowed to proceed for a predetermined time.
-
The reaction is terminated by cooling the vessel and exposing the mixture to air.
-
The resulting polymer is typically isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
-
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, also known as reversible-deactivation radical polymerization (RDRP), provide significantly improved control over polymer molecular weight, polydispersity, and architecture compared to conventional free-radical methods. This is achieved by establishing a dynamic equilibrium between active (propagating) radical species and dormant species.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.
Mechanism:
ATRP involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species to the transition metal catalyst. This process generates a propagating radical and a higher oxidation state metal complex. The reverse reaction, deactivation, involves the transfer of the halogen atom back to the radical, reforming the dormant species. This rapid activation-deactivation equilibrium ensures a low concentration of active radicals at any given time, minimizing termination reactions.
Experimental Protocol: ATRP of TFEA
-
Materials: TFEA (monomer), ethyl α-bromoisobutyrate (EBiB, initiator), copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA, ligand), and a solvent (e.g., anisole).
-
Procedure:
-
To a Schlenk flask, add CuBr and the solvent.
-
The flask is sealed, and the mixture is degassed by several freeze-pump-thaw cycles.
-
While maintaining an inert atmosphere, the ligand (PMDETA) is added, and the mixture is stirred until the catalyst complex forms.
-
The monomer (TFEA) and the initiator (EBiB) are then added via syringe.
-
The flask is placed in a thermostated oil bath to begin the polymerization.
-
Samples can be withdrawn periodically to monitor monomer conversion and molecular weight evolution.
-
The polymerization is terminated by cooling and exposing the reaction mixture to air, which oxidizes the copper catalyst.
-
The polymer is purified by passing the solution through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a non-solvent.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
Mechanism:
The RAFT mechanism involves a series of addition-fragmentation equilibria. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release either the original propagating radical or a new radical derived from the RAFT agent, which can then initiate a new polymer chain. This rapid exchange process ensures that most polymer chains have a similar probability of growth, leading to a narrow molecular weight distribution.
Experimental Protocol: RAFT Polymerization of TFEA
-
Materials: TFEA (monomer), a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), AIBN (initiator), and a solvent (e.g., 1,4-dioxane).[4]
-
Procedure:
-
TFEA, the RAFT agent, AIBN, and the solvent are combined in a reaction flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.
-
The flask is then placed in an oil bath at a temperature appropriate for the initiator (e.g., 70 °C for AIBN).
-
The polymerization proceeds for the desired time.
-
The reaction is quenched by rapid cooling and exposure to air.
-
The polymer is isolated by precipitation into a suitable non-solvent.
-
Anionic Polymerization
Anionic polymerization is a form of living polymerization initiated by a nucleophilic species, such as an organolithium compound. This method can produce polymers with very narrow molecular weight distributions and well-defined architectures. However, it requires stringent reaction conditions, including high purity of reagents and the absence of protic impurities.
Mechanism:
Anionic polymerization is initiated by the attack of a nucleophile on the double bond of the monomer, creating a carbanionic propagating species. This carbanion then continues to add monomer units. In an ideal living anionic polymerization, there are no termination or chain transfer reactions, and the polymer chains will continue to grow as long as monomer is available.
Experimental Protocol: Anionic Polymerization of TFEA
-
Materials: TFEA (monomer, rigorously purified), an initiator (e.g., n-butyllithium), and an anhydrous, aprotic solvent (e.g., tetrahydrofuran, THF).
-
Procedure:
-
All glassware must be rigorously dried, and the reaction is carried out under a high-vacuum line or in a glovebox.
-
The solvent is purified to remove all protic impurities.
-
The monomer is purified to remove inhibitors and any protic impurities.
-
The solvent is transferred to the reaction flask and cooled to a low temperature (e.g., -78 °C).
-
The initiator is added, followed by the slow addition of the monomer.
-
The polymerization is typically very fast.
-
The living polymer chains can be terminated by the addition of a quenching agent, such as methanol.
-
The polymer is then isolated by precipitation.
-
Radiation-Induced Polymerization
Radiation-induced polymerization utilizes high-energy radiation, such as gamma rays or electron beams, to generate initiating species (radicals, cations, or anions) directly from the monomer or solvent.
Mechanism:
The interaction of ionizing radiation with the monomer can lead to the formation of radical cations and electrons. These primary species can then initiate polymerization through radical or ionic pathways, depending on the monomer and reaction conditions. For acrylates like TFEA, a free-radical mechanism is often predominant.
Experimental Protocol: Radiation-Induced Polymerization of TFEA
-
Materials: TFEA (monomer).
-
Procedure:
-
The monomer is placed in a suitable container (e.g., a glass ampoule).
-
The sample is degassed to remove oxygen.
-
The sealed container is then exposed to a source of high-energy radiation (e.g., a Cobalt-60 gamma source) for a specific dose and dose rate.
-
After irradiation, the polymer is isolated, often by dissolving the reaction mixture in a suitable solvent and precipitating it in a non-solvent.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the polymerization of TFEA and related monomers under various conditions.
Table 1: RAFT Polymerization of 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) [3]
| CTA | Initiator | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) |
| CTA2 | V-70 | 30 | 37,800 | < 1.10 |
| CTA2 | Photo (LED) | Room Temp | 25,300 | < 1.10 |
CTA2: 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid
Table 2: Free-Radical Copolymerization of TFEA (ATRIF) with Acrylonitrile (AN) [3]
| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Type |
| AN | ATRIF | 1.25 ± 0.04 | 0.93 ± 0.05 | Random |
Reactivity ratios (r) determined by Fineman-Ross and Kelen-Tüdos methods at 70 °C.
Table 3: RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) [5]
| Macro-CTA | Initiator | Temp (°C) | Mn ( g/mol ) | Đ (Mw/Mn) | Conversion (%) |
| PSMA9 | T21s | 90 | 26,500 | 1.31 | 98 |
PSMA9: Poly(stearyl methacrylate) macro-chain transfer agent with a degree of polymerization of 9.
Conclusion
The polymerization of this compound can be achieved through a variety of mechanisms, each offering different levels of control over the resulting polymer's properties. Conventional free-radical polymerization is a straightforward method but yields polymers with broad molecular weight distributions. For applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as ATRP and RAFT are superior, providing excellent control over molecular weight and low polydispersity. Anionic polymerization offers the potential for highly uniform polymers but demands stringent experimental conditions. Radiation-induced polymerization provides a catalyst-free initiation method. The choice of polymerization technique will ultimately depend on the desired properties of the final polymer and the specific requirements of the intended application in research, drug development, or materials science.
References
An In-depth Technical Guide to the Physical Properties of Poly(2,2,2-Trifluoroethyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,2,2-Trifluoroethyl acrylate) (PTFEA) is a fluorinated acrylate (B77674) polymer that has garnered significant interest in various scientific and industrial fields, including biomedical applications and advanced materials. The presence of the trifluoroethyl group in its structure imparts a unique combination of properties, such as low surface energy, high hydrophobicity, reduced refractive index, and excellent chemical resistance.[1] This guide provides a comprehensive overview of the core physical properties of PTFEA, complete with quantitative data, detailed experimental protocols for characterization, and a conceptual illustration of its structure-property relationships.
Core Physical Properties
The key physical characteristics of Poly(this compound) are summarized in the tables below, providing a clear reference for researchers and developers.
Thermal and Optical Properties
| Property | Value | Measurement Conditions |
| Glass Transition Temperature (Tg) | -10 °C | (lit.)[2][3] |
| Refractive Index (n20/D) | 1.411 | (lit.)[2][3] |
| Density | 1.403 g/mL | at 25 °C (lit.)[2][4] |
Surface and Other Properties
| Property | Value | Measurement Conditions |
| Water Contact Angle | 107° | For PFATRIFE homopolymer[5] |
| Appearance | Transparent[2] | - |
| Solubility | Soluble in DMSO, MEK, methylene (B1212753) chloride, NMP, THF | - |
Structure-Property Relationship
The unique physical properties of PTFEA are directly linked to its chemical structure. The pendant trifluoroethyl group (-CH₂CF₃) plays a crucial role in defining the polymer's characteristics.
References
- 1. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dataphysics-instruments.com [dataphysics-instruments.com]
- 5. Polymer RI calculation | Practical Coatings | Prof Steven Abbott [stevenabbott.co.uk]
Surface Energy of Poly(2,2,2-Trifluoroethyl acrylate) Coatings: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the surface energy characteristics of poly(2,2,2-trifluoroethyl acrylate) (PTFEA) coatings. PTFEA is a fluorinated acrylic polymer notable for its low surface energy, hydrophobicity, and chemical resistance, making it a material of significant interest in various advanced applications, including medical devices, specialty coatings, and drug delivery systems.[1][2] This document outlines the theoretical framework for surface energy analysis, presents available quantitative data, details the experimental protocols for its measurement, and provides visual representations of the experimental workflow.
Introduction to Surface Energy of Fluorinated Polymers
Fluorinated polymers, such as PTFEA, are a class of materials distinguished by the presence of fluorine atoms in their molecular structure. The strong carbon-fluorine bond and the low polarizability of fluorine contribute to their unique properties, including high thermal stability, chemical inertness, and notably low surface energy.[3] Low surface energy is a key attribute that governs the wettability and adhesive characteristics of a material. In the context of drug development and medical devices, a low surface energy coating can reduce biofouling, improve biocompatibility, and control drug release kinetics.
The surface free energy of a solid is a measure of the excess energy at its surface compared to the bulk. It is a critical parameter for understanding and predicting how a coating will interact with its environment. This guide focuses on the methodologies used to quantify the surface energy of PTFEA coatings, providing researchers with the necessary information to evaluate and utilize this material effectively.
Quantitative Surface Energy Data
The surface energy of a polymer is typically determined by measuring the contact angles of various liquids with known surface tensions on the polymer surface. While specific data for the complete surface energy profile of pure poly(this compound) is not widely published, we can compile related and indicative values from the scientific literature.
A key indicator of the low surface energy of PTFEA is its high water contact angle. For a homopolymer of poly(2,2,2-trifluoroethyl α-fluoroacrylate), which is structurally very similar to PTFEA, a water contact angle of 107° has been reported.[4] This high contact angle signifies a hydrophobic surface.
| Property | Value | Reference |
| Water Contact Angle (on a structurally similar polymer) | 107° | [4] |
Note: A complete surface energy analysis requires the contact angle of a non-polar liquid, such as diiodomethane, which is not available in the cited literature for this specific polymer.
Experimental Protocols
The determination of the surface energy of PTFEA coatings involves two primary stages: the preparation of a uniform polymer film and the measurement of contact angles, followed by calculation using an appropriate model.
Preparation of Poly(this compound) Coatings
A uniform and smooth polymer coating is essential for accurate contact angle measurements. Two common methods for preparing thin polymer films in a laboratory setting are solution casting and spin coating.
3.1.1. Solution Casting Method
-
Solution Preparation: Dissolve poly(this compound) in a suitable volatile solvent (e.g., a fluorinated solvent) to create a dilute polymer solution.
-
Casting: Pour the polymer solution onto a clean, flat substrate (e.g., a glass slide or a silicon wafer).
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a dust-free chamber or a desiccator, to form a uniform film.
-
Drying: Dry the film in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.
3.1.2. Spin Coating Method
-
Substrate Preparation: Clean the substrate meticulously to ensure it is free of any contaminants.
-
Solution Deposition: Dispense a small amount of the PTFEA solution onto the center of the substrate.
-
Spinning: Rotate the substrate at a high speed (typically 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The centrifugal force will spread the solution evenly across the substrate, and the solvent will evaporate, leaving a thin polymer film.
-
Annealing: Anneal the coated substrate on a hot plate or in an oven to remove residual solvent and improve film quality.
Surface Energy Determination by Contact Angle Goniometry (OWRK Method)
The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used technique to calculate the surface free energy of a solid by measuring the contact angles of two or more liquids with known surface tension components.
3.2.1. Principle
The OWRK method partitions the surface energy (γ) into a dispersive component (γd) and a polar component (γp):
γ = γd + γp
The relationship between the contact angle (θ) of a liquid on a solid surface and their respective surface energy components is given by the OWRK equation:
(1 + cosθ)γL = 2(γSdγLd)1/2 + 2(γSpγLp)1/2
where:
-
γL is the total surface tension of the liquid.
-
γSd and γSp are the unknown dispersive and polar components of the solid's surface free energy.
-
γLd and γLp are the known dispersive and polar components of the liquid's surface tension.
3.2.2. Materials and Equipment
-
Contact angle goniometer with a sessile drop system.
-
High-purity probe liquids with known surface tension components (e.g., deionized water and diiodomethane).
-
Microsyringe for dispensing precise liquid droplets.
-
PTFEA-coated substrates.
3.2.3. Procedure
-
Instrument Calibration: Calibrate the contact angle goniometer according to the manufacturer's instructions.
-
Substrate Placement: Place the PTFEA-coated substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using a microsyringe, carefully deposit a small droplet (typically 2-5 µL) of the first probe liquid (e.g., deionized water) onto the surface of the coating.
-
Contact Angle Measurement: Capture a high-resolution image of the droplet and use the goniometer's software to measure the static contact angle at the three-phase (solid-liquid-vapor) interface. Perform measurements on at least three different locations on the surface to ensure reproducibility and calculate the average.
-
Repeat with Second Liquid: Repeat steps 3 and 4 with the second probe liquid (e.g., diiodomethane).
-
Calculation: With the two average contact angles and the known surface tension components of the two liquids, the two unknowns (γSd and γSp) can be solved using the system of two OWRK equations. The total surface free energy of the PTFEA coating is then calculated as the sum of its dispersive and polar components.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
Unveiling the Hydrophobic Nature of 2,2,2-Trifluoroethyl Acrylate-Containing Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine atoms into polymer structures provides a powerful strategy for tailoring surface properties, leading to materials with low surface energy, high hydrophobicity, and excellent chemical resistance. Among the various fluorinated monomers, 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) and its methacrylate (B99206) analogue (TFEMA) have garnered significant attention. This technical guide delves into the core principles governing the hydrophobicity of polymers containing TFEA, offering a comprehensive overview of quantitative data, experimental methodologies, and the influence of polymer architecture on this critical property.
Core Concepts: The Fluorine Advantage
The hydrophobicity of TFEA-containing polymers stems from the unique properties of the trifluoromethyl (-CF3) group. The high electronegativity of fluorine atoms creates a strong, stable C-F bond and reduces the polarizability of the molecule. This, in turn, minimizes intermolecular interactions with water molecules, leading to a high water contact angle (WCA), a primary indicator of a hydrophobic surface. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.[1]
Quantitative Analysis of Hydrophobicity
The hydrophobicity of polymers is most commonly quantified by measuring the static water contact angle. The following tables summarize the WCA values for homopolymers of TFEA and TFEMA, and their copolymers, as reported in the literature.
Table 1: Water Contact Angles of Poly(2,2,2-Trifluoroethyl Acrylate/Methacrylate) Homopolymers
| Polymer | Abbreviation | Water Contact Angle (°) | Reference |
| Poly(this compound) | PTFEA | ~107 | [2][3] |
| Poly(2,2,2-trifluoroethyl methacrylate) | PTFEMA | 99.9 | [4] |
Table 2: Water Contact Angles of Copolymers Containing this compound/Methacrylate
| Copolymer | Comonomer | TFEA/TFEMA Content (mol%) | Water Contact Angle (°) | Reference |
| Poly(FATRIFE-co-MAF) | 2-(Trifluoromethyl)acrylic acid (MAF) | 93 | ~107 | [2] |
| 65 | 95 | [3] | ||
| 58 | 84 | [3] | ||
| 42 | 81 | [2][3] | ||
| Poly(FMA-co-MA) | Methyl Acrylate (MA) | 40 | Comparable to PFMA homopolymer | [5] |
| Poly(FMA-co-TEAc-8) | Perfluoroalkyl ethyl acrylate | 20 | >117 | [6] |
As evidenced by the data, the homopolymers of both TFEA and TFEMA exhibit significant hydrophobicity. Copolymerization with hydrophilic monomers, such as 2-(trifluoromethyl)acrylic acid, leads to a decrease in the water contact angle, rendering the surface more hydrophilic. Conversely, copolymerization with other fluorinated monomers can further enhance the hydrophobic character of the resulting polymer.[6]
Experimental Protocols
Accurate and reproducible measurement of hydrophobicity is crucial for material characterization. Below are detailed methodologies for the synthesis of TFEA-containing polymers and the measurement of their water contact angles.
Synthesis of Poly(this compound) via Free Radical Polymerization
Materials:
-
This compound (TFEA), monomer
-
Azobisisobutyronitrile (AIBN), initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Nitrogen gas
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
The TFEA monomer is dissolved in the anhydrous solvent in a reaction flask equipped with a magnetic stirrer and a condenser.
-
The solution is purged with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
The initiator, AIBN, is added to the reaction mixture.
-
The flask is then immersed in a preheated oil bath at a specific temperature (typically 60-80 °C) to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time (several hours to overnight).
-
After polymerization, the viscous solution is cooled to room temperature.
-
The polymer is precipitated by slowly adding the reaction mixture to a vigorously stirred non-solvent.
-
The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and dried in a vacuum oven until a constant weight is achieved.
Measurement of Water Contact Angle (Sessile Drop Method)
Apparatus:
-
Contact angle goniometer equipped with a camera and analysis software
-
Microsyringe for dispensing droplets
-
High-purity deionized water
-
Polymer film sample
Procedure:
-
A thin, uniform film of the polymer is prepared on a flat substrate (e.g., glass slide, silicon wafer) by a suitable method such as spin-coating, dip-coating, or solution casting. The film is then thoroughly dried to remove any residual solvent.
-
The polymer-coated substrate is placed on the sample stage of the goniometer.
-
A small droplet of deionized water (typically 2-5 µL) is carefully dispensed from the microsyringe onto the surface of the polymer film.
-
The camera captures a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
The contact angle is measured from the captured image using the analysis software. The software fits a mathematical equation to the shape of the droplet and calculates the angle between the tangent to the droplet at the point of contact and the substrate surface.
-
To ensure accuracy and account for any surface heterogeneity, measurements are typically taken at multiple locations on the sample surface, and the average value is reported.[1][7][8]
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different parameters.
Caption: Experimental workflow for the synthesis and hydrophobicity characterization of TFEA-containing polymers.
Caption: Relationship between comonomer type and the resulting hydrophobicity of TFEA-based copolymers.
Influence of Polymer Architecture
The arrangement of monomer units within a polymer chain, known as polymer architecture, can significantly impact the surface properties and, consequently, the hydrophobicity.
-
Random Copolymers: In random copolymers, TFEA and comonomer units are distributed randomly along the polymer chain. The overall hydrophobicity is an average of the properties of the individual monomers, weighted by their respective mole fractions in the copolymer.
-
Block Copolymers: Block copolymers consist of long sequences (blocks) of one monomer type followed by blocks of another. Amphiphilic block copolymers containing a hydrophobic PTFEA block and a hydrophilic block can self-assemble into various nanostructures, such as micelles or vesicles, in selective solvents.[9][10] When cast as a film, the low surface energy of the PTFEA block often drives it to migrate to the air-polymer interface, resulting in a highly hydrophobic surface, even if the overall composition of the polymer contains a significant hydrophilic component.[11] This surface segregation phenomenon is a key advantage of using block copolymers for creating hydrophobic surfaces.
Conclusion
Polymers incorporating this compound offer a versatile platform for the development of materials with tailored hydrophobic properties. The inherent hydrophobicity of the trifluoroethyl group can be finely tuned through copolymerization with various functional comonomers. Furthermore, the strategic use of different polymer architectures, such as block copolymers, allows for the creation of surfaces with enhanced hydrophobicity due to the surface segregation of the fluorinated segments. This in-depth understanding of the structure-property relationships is critical for researchers and professionals in the rational design of advanced materials for a wide range of applications, from protective coatings and self-cleaning surfaces to specialized materials in drug delivery and biomedical devices.
References
- 1. users.aalto.fi [users.aalto.fi]
- 2. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D5946 - Measuring water contact angle on surface-treated polymer films - DataPhysics Instruments [dataphysics-instruments.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate | Semantic Scholar [semanticscholar.org]
Technical Guide: Solubility of 2,2,2-Trifluoroethyl Acrylate in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility characteristics of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA), a key monomer in the synthesis of advanced fluorinated polymers. Due to its trifluoroethyl group, TFEA imparts desirable properties such as hydrophobicity, chemical resistance, and low surface energy to copolymers.[1] Understanding its solubility in various organic solvents is critical for polymerization process design, formulation development, and material purification.
Quantitative Solubility Data
Precise quantitative solubility data (e.g., in g/100 mL) for 2,2,2-Trifluoroethyl acrylate across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its use in polymer synthesis and its chemical structure, its qualitative solubility can be inferred. The monomer is known to be soluble in common organic solvents used for polymerization. For instance, studies involving block copolymers derived from TFEA have utilized solvents like dimethylformamide (DMF) and acetone, indicating the monomer's solubility in these media.[2] The compound is described as not miscible or difficult to mix with water.[3]
The following table summarizes the expected qualitative solubility of TFEA in a selection of common organic solvents, based on chemical principles and application notes. Researchers should verify these solubilities experimentally for their specific grade of TFEA and application conditions.
| Organic Solvent | Chemical Class | Expected Qualitative Solubility |
| Acetone | Ketone | Soluble / Miscible |
| Dimethylformamide (DMF) | Amide | Soluble / Miscible |
| Tetrahydrofuran (THF) | Ether | Soluble / Miscible |
| Toluene | Aromatic Hydrocarbon | Soluble / Miscible |
| Ethyl Acetate | Ester | Soluble / Miscible |
| Methanol | Alcohol | Soluble / Miscible |
| Ethanol | Alcohol | Soluble / Miscible |
| Acetonitrile | Nitrile | Soluble / Miscible |
| Water | Protic | Insoluble / Immiscible[3] |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound for a specific application, the following experimental protocols can be employed.
This method provides a rapid assessment of solubility.
-
Preparation: Add a small, pre-weighed amount of this compound (e.g., 25 mg) into a small glass vial or test tube.[4]
-
Solvent Addition: Add the selected organic solvent (e.g., 0.75 mL) to the vial in small portions.[4]
-
Mixing: After each addition, cap the vial and shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution for any undissolved monomer. The absence of a separate phase or visible particles indicates solubility at that concentration.
-
Classification: If the compound dissolves completely, it can be classified as "soluble." If it does not dissolve, it is "insoluble."
This method determines the saturation solubility of TFEA at a specific temperature.[5]
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the chosen organic solvent in a sealed glass vial.[5] The presence of undissolved monomer is essential to ensure saturation.
-
Equilibration: Place the sealed vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 298.15 K, 308.15 K, 318.15 K).[5] Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solute to settle. Centrifugation can be used to accelerate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Use a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
Analysis: Quantify the concentration of TFEA in the filtered supernatant. This can be achieved using analytical techniques such as:
-
Gravimetric Analysis: Evaporate the solvent from a known weight of the solution and weigh the remaining TFEA residue.
-
Chromatography (GC/HPLC): Dilute the sample with a suitable solvent and analyze it using a calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system.[6]
-
Spectroscopy (UV-Vis): If TFEA has a suitable chromophore, its concentration can be determined using a UV-Vis spectrophotometer against a standard calibration curve.[6]
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the quantified concentration and the volume of the sample analyzed.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound in an organic solvent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,2,2-Trifluoroethyl Acrylate (B77674) (CAS: 407-47-6)
This technical guide provides a comprehensive overview of 2,2,2-Trifluoroethyl acrylate (TFEA), a fluorinated acrylate monomer. Due to its unique properties, TFEA is a compound of significant interest in the development of advanced materials. This document covers its physicochemical properties, synthesis, polymerization, safety and handling, and various applications, with a focus on providing actionable data and experimental insights for laboratory and development settings.
Physicochemical and Safety Data
Quantitative data for this compound are summarized below. It is a flammable and irritating liquid, requiring careful handling in a laboratory setting.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 407-47-6 |
| Molecular Formula | C₅H₅F₃O₂[2][3] |
| Molecular Weight | 154.09 g/mol [2][3][4][5] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 92 °C[2]; 46 °C at 125 mmHg[4][6] |
| Density | 1.216 g/mL at 25 °C[4][6] |
| Refractive Index (n20/D) | 1.35[2][4][6] |
| Flash Point | 12 °C (closed cup)[4] |
| Storage Temperature | 2-8°C[4][7] |
| Water Solubility | Not miscible or difficult to mix[6][7] |
| Purity | ≥ 98.0%[1] |
Table 2: Safety Information for this compound
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Danger | H225: Highly flammable liquid and vapour.[8][9] H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[8] H315: Causes skin irritation.[8][9] H319: Causes serious eye irritation.[8][9] H335: May cause respiratory irritation.[8][9] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8][9] P233: Keep container tightly closed.[8][9] P280: Wear protective gloves/ eye protection/ face protection.[8][9][10] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P403 + P235: Store in a well-ventilated place. Keep cool.[9][10] |
Synthesis and Polymerization
The synthesis of TFEA and its subsequent polymerization are foundational to its application in advanced materials.[11]
Synthesis
A common method for synthesizing this compound is through the esterification of acrylic acid or its derivatives with 2,2,2-trifluoroethanol.[11] Another approach is the acid-catalyzed transesterification of alkyl acrylates with 2,2,2-trifluoroethanol.[11] The choice of method often depends on the desired purity, yield, and starting material availability.[11]
Caption: Synthesis routes for this compound.
Polymerization
TFEA can be polymerized through various methods, including conventional free-radical polymerization and controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[11] CRP methods offer superior control over polymer molecular weight, polydispersity, and architecture.[11]
Caption: Overview of TFEA polymerization techniques.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are methodologies for RAFT and free-radical polymerization of TFEA.
RAFT Polymerization of TFEA (Thermal and Photo-initiated)
This protocol describes the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of a related compound, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), which provides a model for TFEA polymerization.
Thermal RAFT Polymerization:
-
Materials: 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) monomer, chain transfer agents (CTAs) such as 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA₂), and a radical initiator.[12]
-
Procedure:
-
FATRIFE and CTA₂ are dissolved in a suitable solvent in a reaction vessel.
-
The mixture is degassed by several freeze-pump-thaw cycles.
-
The reaction vessel is placed in a preheated oil bath at a specific temperature.
-
The polymerization is allowed to proceed for a designated time.
-
The reaction is quenched by cooling and exposure to air.
-
The resulting polymer is purified, for instance, by precipitation in a non-solvent.[12]
-
Photo-RAFT Polymerization:
-
Materials: FATRIFE monomer, CTA₂, and a light source (e.g., white LED lamps).[12] No external initiator is required.
-
Procedure:
Free-Radical Copolymerization of TFEA with Acrylonitrile (B1666552)
This protocol details the synthesis of copolymers of TFEA and acrylonitrile (AN).
-
Materials: this compound (ATRIF/TFEA), acrylonitrile (AN), azobisisobutyronitrile (AIBN) as an initiator, and acetonitrile (B52724) as the solvent.[13]
-
Procedure:
-
Desired amounts of ATRIF, AN, and AIBN are dissolved in acetonitrile in a reaction flask.
-
The solution is purged with nitrogen to remove oxygen.
-
The flask is sealed and placed in a thermostated bath at a specific temperature to initiate polymerization.
-
The reaction is carried out for a set duration.
-
The polymerization is terminated by cooling the reaction mixture.
-
The copolymer is precipitated in a non-solvent, filtered, and dried under vacuum.[13]
-
Applications
The unique properties imparted by the trifluoroethyl group make TFEA a valuable monomer in various applications.
-
Coatings and Adhesives: TFEA is used to produce polymers with low surface energy, high hydrophobicity, and excellent chemical and weather resistance.[1] These properties are highly desirable for anti-fouling and low-surface-energy coatings, as well as for durable adhesives and sealants.[1]
-
Dental Materials: The methacrylate (B99206) counterpart of TFEA, 2,2,2-trifluoroethyl methacrylate (TFEMA), has been shown to improve the mechanical properties and durability of denture reline resins.[14] It can enhance elasticity and stiffness while reducing water absorption and solubility.[14]
-
Optical Materials: Polymers derived from TFEA can exhibit a reduced refractive index.[1][15]
-
Pharmaceutical Intermediates: TFEA is also employed as an intermediate in the synthesis of pharmaceuticals.[6]
Caption: Applications derived from the properties of TFEA.
References
- 1. polysciences.com [polysciences.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. アクリル酸2,2,2-トリフルオロエチル contains 100 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C5H5F3O2 | CID 67889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 407-47-6 [chemicalbook.com]
- 7. This compound CAS#: 407-47-6 [chemicalbook.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | 407-47-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of 2,2,2-trifluoroethyl methacrylate on properties of autopolymerized hard direct denture reline resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. specialchem.com [specialchem.com]
A Technical Guide to 2,2,2-Trifluoroethyl Acrylate: Commercial Availability, Properties, and Polymerization Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA), a key fluorinated monomer utilized in the synthesis of advanced polymers with applications in drug delivery, medical devices, and specialized coatings. This document details commercially available sources, physicochemical properties, and established experimental protocols for its polymerization.
Commercial Suppliers and Product Specifications
2,2,2-Trifluoroethyl acrylate is readily available from a variety of chemical suppliers, catering to both research and industrial scales. The purity of the commercially available monomer is typically high, often exceeding 98%, and it is commonly supplied with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ), to prevent premature polymerization. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Name/Grade | Purity | Inhibitor | CAS Number |
| Sigma-Aldrich | This compound | 99% | 100 ppm MEHQ | 407-47-6 |
| Polysciences, Inc. | This compound | ≥ 98.0% | ~100 ppm MEHQ | 407-47-6 |
| Tokyo Chemical Industry (TCI) | This compound (stabilized with MEHQ) | >98.0% (GC) | MEHQ | 407-47-6 |
| Lab Pro Inc. | This compound(stabilized with MEHQ) | Min. 98.0% (GC) | MEHQ | 407-47-6 |
| High-Purity Manufacturer (China) | High Purity this compound | 99% min | Not specified | 407-47-6 |
| ChemicalBook | This compound | Not specified | Not specified | 407-47-6 |
Physicochemical Properties
Understanding the physical and chemical properties of TFEA is crucial for its handling, storage, and application in polymer synthesis. The trifluoroethyl group imparts unique characteristics to the resulting polymers, such as low surface energy, high hydrophobicity, and excellent chemical resistance.[1]
| Property | Value | Reference |
| Molecular Formula | C5H5F3O2 | [2][3][4] |
| Molecular Weight | 154.09 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 46 °C at 125 mmHg | [5] |
| Density | 1.216 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.35 | [4][5] |
| Flash Point | 12 °C (closed cup) | |
| Storage Temperature | 2-8°C | |
| Solubility | Not miscible or difficult to mix in water. | [5] |
Experimental Protocols
The polymerization of TFEA can be achieved through various methods, with free-radical polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being the most common. These techniques allow for the synthesis of a wide range of polymers with tailored properties.
Conventional Free-Radical Polymerization
This method provides a straightforward approach to synthesizing poly(this compound) (PTFEA).
Methodology:
-
Monomer Purification: To remove the inhibitor, pass the this compound monomer through a column of activated basic alumina (B75360) prior to use.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified TFEA monomer in a suitable solvent (e.g., toluene, 1,4-dioxane).
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The concentration of the initiator will influence the molecular weight of the resulting polymer.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN). The reaction is typically allowed to proceed for several hours (e.g., 6-24 hours).
-
Termination and Purification: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by pouring the reaction solution into a non-solvent, such as methanol (B129727) or hexane.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Caption: Workflow for conventional free-radical polymerization of TFEA.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[6]
Methodology:
-
Monomer and Solvent Preparation: Purify the TFEA monomer as described for free-radical polymerization. Use a degassed solvent.
-
Reaction Mixture Preparation: In a Schlenk flask, combine the purified TFEA monomer, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), a radical initiator (e.g., AIBN), and the chosen solvent. The molar ratio of monomer to RAFT agent to initiator is critical for controlling the polymerization.
-
Degassing: Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles.
-
Polymerization: Place the sealed flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C). The polymerization time will depend on the desired conversion.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by NMR spectroscopy to determine monomer conversion and by GPC to track the evolution of molecular weight and polydispersity.
-
Purification: After reaching the desired conversion, cool the reaction mixture and precipitate the polymer in a suitable non-solvent.
-
Drying: Dry the polymer under vacuum until a constant weight is achieved.
Characterization: In addition to GPC and NMR, techniques like UV-Vis spectroscopy can be used to confirm the presence of the RAFT end-group on the polymer chains.
Caption: Workflow for RAFT polymerization of TFEA.
Logical Relationships in Polymer Synthesis
The choice of polymerization technique and reaction conditions directly impacts the properties of the resulting polymer. The following diagram illustrates the logical relationships between key experimental parameters and polymer characteristics.
References
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of 2,2,2-Trifluoroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the controlled synthesis of poly(2,2,2-trifluoroethyl acrylate) (PTFEA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. PTFEA is a valuable fluorinated polymer with applications in advanced materials and drug delivery due to its unique properties such as hydrophobicity, thermal stability, and low refractive index. RAFT polymerization offers precise control over molecular weight, architecture, and dispersity, enabling the synthesis of well-defined polymers.
I. Overview of RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with complex architectures and narrow molecular weight distributions. The process involves a conventional free-radical polymerization in the presence of a suitable RAFT agent, typically a thiocarbonylthio compound. The RAFT agent reversibly transfers a propagating radical, allowing for controlled chain growth.
II. Experimental Protocols
While a specific detailed protocol for the homopolymerization of 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) is not extensively documented in publicly available literature, a reliable protocol can be adapted from the successful RAFT copolymerization of TFEA with n-butyl acrylate. The following protocol is based on established conditions for similar acrylate systems and provides a strong starting point for optimization.
A. Materials
-
Monomer: this compound (TFEA), inhibitor removed prior to use.
-
RAFT Agent: Dibenzyl trithiocarbonate (B1256668) (DBTTC).
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727) before use.
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Other: Nitrogen gas (high purity), methanol (for precipitation).
B. Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for the RAFT polymerization of TFEA. Researchers may need to adjust these parameters to achieve specific molecular weights and reaction kinetics.
| Parameter | Recommended Value | Notes |
| Monomer (TFEA) | - | Target concentration can be varied. |
| RAFT Agent | Dibenzyl trithiocarbonate (DBTTC) | Well-suited for acrylate polymerization. |
| Initiator | Azobisisobutyronitrile (AIBN) | Common thermal initiator. |
| Solvent | N,N-Dimethylformamide (DMF) | Good solvent for both monomer and polymer. |
| Temperature | 65 °C | Typical for AIBN initiation. |
| Molar Ratio [Monomer]:[RAFT Agent]:[Initiator] | 100:1:0.1 | This ratio can be adjusted to target different molecular weights. |
C. Detailed Experimental Procedure
-
Monomer Purification: Pass TFEA through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of TFEA, DBTTC, and AIBN.
-
Add anhydrous DMF to achieve the desired monomer concentration.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with high-purity nitrogen gas.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 65 °C.
-
Stir the reaction mixture for the desired amount of time. The reaction time will influence the final monomer conversion and molecular weight.
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by size-exclusion chromatography, SEC).
-
-
Termination and Isolation:
-
To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
III. Data Presentation
The following table presents expected outcomes based on typical RAFT polymerizations of acrylates. Actual results may vary depending on the specific reaction conditions.
| [Monomer]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Dispersity (Đ) |
| 100:1:0.1 | 4 | ~40-60 | ~6,160 - 9,240 | Varies | < 1.2 |
| 100:1:0.1 | 8 | ~70-90 | ~10,780 - 13,860 | Varies | < 1.2 |
| 200:1:0.1 | 8 | ~70-90 | ~21,560 - 27,720 | Varies | < 1.3 |
Theoretical Mn ( g/mol ) = (([Monomer]₀ / [RAFT Agent]₀) × Conversion × MW_monomer) + MW_RAFT_agent
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the RAFT polymerization of this compound.
Controlled Polymerization of 2,2,2-Trifluoroethyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled polymerization of 2,2,2-trifluoroethyl acrylate (B77674) (TFEA), a key monomer in the synthesis of advanced fluorinated polymers. These polymers are of significant interest in the development of novel biomaterials, drug delivery systems, and advanced coatings due to their unique properties, including hydrophobicity, chemical resistance, and low surface energy. This guide focuses on modern controlled radical polymerization techniques—Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP)—and also provides representative protocols for anionic and organocatalyzed group transfer polymerization.
Application Notes
The controlled polymerization of TFEA allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block copolymers.[1] This level of control is crucial for applications in drug development and materials science, where polymer properties must be precisely tailored.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile technique that offers excellent control over the polymerization of a wide range of monomers, including acrylates.[1] By carefully selecting the RAFT chain transfer agent (CTA), polymers with desired end-group functionality can be prepared. For TFEA, the choice of CTA is critical for achieving good control over the polymerization.[2]
Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst, typically copper-based, to control the polymerization process.[1] For fluorinated acrylates like TFEA, the choice of solvent and ligand for the copper catalyst is important to prevent side reactions and ensure a well-controlled polymerization.[3]
Anionic Polymerization: Anionic polymerization can produce polymers with very narrow molecular weight distributions. However, it requires stringent reaction conditions, including the rigorous exclusion of protic impurities. For electron-deficient monomers like TFEA, specific initiators and low temperatures are often necessary to control the polymerization.
Organocatalyzed Group Transfer Polymerization (GTP): GTP is a living polymerization technique that is particularly well-suited for acrylic monomers.[4] It offers the advantage of being conducted at or above room temperature. The selection of an appropriate organocatalyst and initiator is key to a successful polymerization.
Data Presentation
The following tables summarize quantitative data from representative controlled polymerization experiments of 2,2,2-trifluoroethyl acrylate (TFEA) and its closely related analog, 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA).
Table 1: RAFT Polymerization of Fluorinated Acrylates
| Monomer | CTA | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Ref. |
| TFEA | 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid | AIBN | 1,4-Dioxane | 70 | 24 | - | < 1.30 | [5] |
| FATRIFE* | 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid | tert-Amylperoxy-2-ethylhexanoate | Acetonitrile | 73 | - | 37,800 | < 1.10 | [2] |
| TFEMA | 2-cyano-2-propyl dithiobenzoate | AIBN | Toluene | 70 | 4 | - | ≤ 1.22 | [6] |
*2,2,2-Trifluoroethyl α-fluoroacrylate
Table 2: ATRP of Fluorinated (Meth)acrylates
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Ref. |
| TFEMA | Ethyl α-bromoisobutyrate | CuBr/bpy | - | - | - | - | ~1.11 | [3] |
| Semi-fluorinated Acrylates | - | CuBr₂/Me₆-TREN | 2-Trifluoromethyl-2-propanol (B1293914) | RT (UV) | - | - | ~1.10 | [5] |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol is based on established procedures for the RAFT polymerization of fluorinated acrylates.[2][5]
Materials:
-
This compound (TFEA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADK) as RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane, anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Nitrogen or Argon gas
-
Hexanes for precipitation
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the RAFT agent (CPADK) and AIBN in 1,4-dioxane.
-
Degassing: Add the TFEA monomer to the flask. Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for the desired time (e.g., 24 hours).
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) and size-exclusion chromatography (SEC) to determine molecular weight and dispersity.
-
Termination and Purification: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air. Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold hexanes.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh hexanes, and dry under vacuum to a constant weight.
Protocol 2: ATRP of this compound
This protocol is a representative procedure based on the successful ATRP of other fluorinated (meth)acrylates.[3]
Materials:
-
This compound (TFEA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
2,2'-Bipyridine (bpy) as ligand
-
Anisole or 2-trifluoromethyl-2-propanol as solvent
-
Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Nitrogen or Argon gas
-
Alumina (B75360) column for catalyst removal
-
Methanol (B129727) or hexanes for precipitation
Procedure:
-
Catalyst/Ligand Preparation: In a Schlenk flask under an inert atmosphere, add CuBr and bpy.
-
Monomer/Initiator Solution: In a separate flask, prepare a solution of TFEA, EBiB, and the chosen solvent. Degas this solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Reaction Initiation: Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst and ligand via a cannula or a degassed syringe.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitoring: Track the polymerization progress by analyzing aliquots via ¹H NMR and SEC.
-
Termination and Purification: Terminate the reaction by cooling and exposing the mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexanes). Collect the polymer by filtration and dry under vacuum.
Protocol 3: Representative Anionic Polymerization of this compound
This is a generalized protocol for the anionic polymerization of an electron-deficient acrylate and may require optimization for TFEA.
Materials:
-
This compound (TFEA), rigorously purified and dried
-
sec-Butyllithium (s-BuLi) or another suitable organolithium initiator
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
Anhydrous methanol for termination
-
Schlenk line and glassware, oven-dried and cooled under vacuum
-
Dry ice/acetone bath
Procedure:
-
Solvent and Monomer Preparation: Rigorously dry THF over sodium/benzophenone ketyl and distill under argon immediately before use. Purify TFEA by passing it through a column of basic alumina and then distilling it under reduced pressure.
-
Reaction Setup: Add the freshly distilled THF to a flame-dried Schlenk flask under a positive pressure of argon. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the organolithium initiator (e.g., s-BuLi) to the cold THF.
-
Polymerization: Add the purified TFEA dropwise to the initiator solution with vigorous stirring. The polymerization is typically very fast.
-
Termination: After the desired reaction time, terminate the polymerization by adding a small amount of anhydrous methanol.
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a non-solvent like hexanes or water, depending on the polymer's solubility.
-
Purification: Collect the polymer by filtration and dry it under vacuum.
Protocol 4: Representative Organocatalyzed Group Transfer Polymerization of this compound
This is a generalized protocol for organocatalyzed GTP of an acrylate monomer and may require optimization for TFEA.
Materials:
-
This compound (TFEA), purified and dried
-
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene (MTS) as initiator
-
Tetrabutylammonium bibenzoate as an organocatalyst
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Methanol for quenching
-
Schlenk line and dry glassware
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous THF.
-
Reaction Setup: To a Schlenk flask under argon, add THF and the organocatalyst.
-
Initiation: Add the MTS initiator to the flask.
-
Polymerization: Slowly feed the TFEA monomer into the reaction mixture at room temperature. The polymerization is typically fast, and the reaction temperature may need to be controlled with a water bath.
-
Quenching: After the monomer has been consumed (as determined by monitoring techniques like IR spectroscopy), quench the reaction by adding methanol.
-
Isolation and Purification: Remove the solvent under reduced pressure. Dissolve the resulting polymer in a suitable solvent and precipitate it into a non-solvent.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Mandatory Visualization
References
- 1. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: Free-Radical Copolymerization of 2,2,2-Trifluoroethyl Acrylate (TFEA) with Methyl Methacrylate (MMA)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the free-radical copolymerization of 2,2,2-Trifluoroethyl Acrylate (B77674) (TFEA) with Methyl Methacrylate (B99206) (MMA) is limited in the public domain. This document provides a comprehensive protocol and application data based on the closely related and well-documented copolymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA) with acrylates and general principles of free-radical polymerization. The provided data and protocols should serve as a valuable starting point for the investigation of the TFEA-MMA copolymer system.
Introduction
Copolymers incorporating fluorinated monomers are of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. The presence of fluorine can impart unique properties such as hydrophobicity, chemical resistance, low surface energy, and enhanced thermal stability. The copolymerization of 2,2,2-Trifluoroethyl Acrylate (TFEA) with a conventional monomer like Methyl Methacrylate (MMA) is a promising strategy to tailor these properties for specific applications, including drug delivery matrices, biocompatible coatings, and specialty excipients. PMMA-based copolymers are known for their excellent mechanical and optical properties, high transparency, and biocompatibility.[1]
This application note details a general protocol for the free-radical copolymerization of TFEA and MMA. It also presents representative data from analogous copolymer systems to guide researchers in predicting the characteristics of TFEA-co-MMA copolymers.
Reaction Scheme
The free-radical copolymerization of TFEA and MMA proceeds via a chain-growth mechanism initiated by a radical species.
Caption: General reaction scheme for the copolymerization of TFEA and MMA.
Experimental Protocols
Materials
-
This compound (TFEA), inhibitor-free
-
Methyl methacrylate (MMA), inhibitor-free
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or N,N-Dimethylformamide)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (high purity)
Protocol for Free-Radical Solution Copolymerization
A series of copolymers with varying monomer feed ratios should be synthesized to determine reactivity ratios and study the effect of composition on properties.
-
Monomer and Initiator Preparation: Prepare a stock solution of the desired total monomer concentration (e.g., 20 wt%) in the chosen anhydrous solvent. For each desired comonomer composition, calculate the required mass of TFEA and MMA. The initiator (AIBN) is typically used at a concentration of 0.1 to 1.0 mol% with respect to the total moles of monomers.
-
Reaction Setup: A representative procedure for a specific comonomer feed ratio is as follows: In a Schlenk flask equipped with a magnetic stir bar, add the calculated amounts of TFEA, MMA, AIBN, and the anhydrous solvent.
-
Degassing: Seal the flask with a rubber septum and purge the reaction mixture with high-purity nitrogen for 30 minutes in an ice bath to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Allow the polymerization to proceed for a specified time (e.g., 6-24 hours). To determine reactivity ratios, it is crucial to stop the reaction at low conversion (<10%).
-
Termination and Precipitation: To quench the reaction, cool the flask in an ice bath and expose the contents to air. Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a suitable solvent (e.g., acetone (B3395972) or tetrahydrofuran) and re-precipitate it into methanol to remove unreacted monomers and initiator residues. Repeat this dissolution-precipitation step two more times.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To determine the copolymer composition.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of both monomers into the copolymer chain.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation temperature (Td).
Data Presentation (Based on Analogous Systems)
The following tables summarize typical data obtained for the copolymerization of fluorinated acrylates with other acrylic monomers. This data can be used as a reference for the TFEA-MMA system.
Table 1: Reactivity Ratios for the Copolymerization of 2,2,2-Trifluoroethyl Methacrylate (FMA, M₁) with Methyl Acrylate (MA, M₂) *
| Method | r₁ (FMA) | r₂ (MA) |
| Fineman–Ross | 1.83 | 0.31 |
| Kelen–Tudos | 1.91 | 0.34 |
*Data obtained from the solution polymerization of FMA and MA.[2][3] The reactivity ratios indicate that the FMA radical prefers to add to its own monomer, while the MA radical also shows a preference for adding to the FMA monomer.
Table 2: Thermal Properties of Poly(FMA-co-MA) Copolymers *
| Mol% MA in Feed | Glass Transition Temperature (Tg) (°C) |
| 0 | 77.5 |
| 10 | 68.2 |
| 20 | 59.8 |
| 40 | 43.1 |
| 60 | 29.2 |
| 80 | 18.5 |
| 90 | 13.4 |
*The glass transition temperature of the copolymers decreases with increasing methyl acrylate content.[2][3] A similar trend is expected for TFEA-co-MMA copolymers, with the Tg values being influenced by the respective homopolymer Tg's.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of P(TFEA-co-MMA).
Logical Relationship of Copolymer Properties
References
Application Notes and Protocols for the Copolymerization of 2,2,2-Trifluoroethyl Acrylate with Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of copolymers of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) and styrene (B11656). The resulting poly(2,2,2-Trifluoroethyl acrylate-co-styrene), herein referred to as poly(TFEA-co-styrene), is a versatile fluorinated copolymer with tunable properties, making it a promising candidate for various applications, including the development of novel drug delivery systems for hydrophobic therapeutic agents.
Introduction
The copolymerization of TFEA with styrene offers a strategy to synthesize polymers with a unique combination of properties. The incorporation of the fluorinated monomer, TFEA, can impart desirable characteristics such as hydrophobicity, low surface energy, and chemical resistance. Styrene, a widely used and well-understood monomer, provides rigidity and contributes to the thermal properties of the copolymer. The ratio of the two monomers in the polymer chain can be varied to precisely control the physicochemical properties of the resulting material, including its glass transition temperature (Tg), solubility, and surface characteristics.
For drug development professionals, the enhanced hydrophobicity of poly(TFEA-co-styrene) makes it an attractive material for the encapsulation and controlled release of poorly water-soluble drugs. The tunable nature of the copolymer allows for the design of drug delivery vehicles with optimized drug loading and release kinetics.
Key Experiments and Methodologies
This document outlines the protocols for the synthesis of poly(TFEA-co-styrene) via free-radical polymerization, methods for its characterization, and a protocol for the preparation of copolymer nanoparticles for potential drug delivery applications.
Experimental Workflow
Caption: Experimental workflow for the synthesis, characterization, and application of poly(TFEA-co-styrene).
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of TFEA and Styrene
This protocol describes the synthesis of a series of poly(TFEA-co-styrene) copolymers with varying monomer feed ratios using 2,2'-azobisisobutyronitrile (AIBN) as the initiator.
Materials:
-
This compound (TFEA), ≥98.0%
-
Styrene (St), ≥99%, inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), 98%
-
Toluene (B28343), anhydrous, ≥99.8%
-
Methanol (B129727), ACS reagent, ≥99.8%
-
Nitrogen gas (high purity)
-
Schlenk flask and standard glassware
-
Magnetic stirrer with heating
-
Vacuum oven
Procedure:
-
Monomer and Initiator Preparation:
-
Purify styrene by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
Recrystallize AIBN from methanol.
-
Prepare stock solutions of TFEA, styrene, and AIBN in anhydrous toluene.
-
-
Polymerization Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired volumes of the TFEA and styrene stock solutions to achieve the target monomer feed ratio (refer to Table 1).
-
Add the appropriate amount of the AIBN stock solution (typically 1 mol% with respect to the total monomer concentration).
-
Add sufficient anhydrous toluene to achieve a total monomer concentration of approximately 2 M.
-
-
Degassing:
-
Seal the Schlenk flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen gas.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for a specified time (e.g., 6-24 hours) to achieve a low to moderate conversion (<20% to determine reactivity ratios, or longer for higher molecular weight).
-
-
Purification:
-
After the desired reaction time, cool the flask to room temperature to quench the polymerization.
-
Precipitate the copolymer by slowly adding the viscous polymer solution to a large excess of cold methanol (e.g., 10-fold volume) with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate it in cold methanol. Repeat this step two more times to ensure the removal of unreacted monomers and initiator residues.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
-
-
Characterization:
-
Determine the copolymer composition using ¹H NMR and/or ¹⁹F NMR spectroscopy.
-
Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Measure the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
Protocol 2: Preparation of Poly(TFEA-co-styrene) Nanoparticles
This protocol describes a method for preparing poly(TFEA-co-styrene) nanoparticles using an emulsion-solvent evaporation technique, suitable for the encapsulation of hydrophobic drugs.
Materials:
-
Poly(TFEA-co-styrene) copolymer
-
Dichloromethane (DCM), HPLC grade
-
Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed
-
Deionized water
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation:
-
Dissolve a known amount of poly(TFEA-co-styrene) (e.g., 100 mg) and the hydrophobic drug in DCM (e.g., 5 mL).
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) aqueous solution of PVA.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase (e.g., 20 mL) under vigorous stirring.
-
Emulsify the mixture using a probe sonicator for 2-5 minutes in an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a round-bottom flask and stir at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Alternatively, use a rotary evaporator at reduced pressure to accelerate solvent removal.
-
-
Nanoparticle Collection and Purification:
-
Collect the nanoparticle suspension.
-
Centrifuge the suspension at high speed (e.g., 15,000 rpm) for 30 minutes.
-
Discard the supernatant and wash the nanoparticle pellet with deionized water three times to remove residual PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water or a suitable buffer.
-
-
Characterization:
-
Determine the particle size, size distribution, and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the nanoparticle morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC) after extracting the drug from a known amount of nanoparticles.
-
Quantitative Data
Table 1: Monomer Feed Ratio and Expected Copolymer Composition
| Sample ID | TFEA in Feed (mol%) | Styrene in Feed (mol%) | Expected TFEA in Copolymer (mol%) | Expected Styrene in Copolymer (mol%) |
| P(TFEA-co-St)-1 | 20 | 80 | >20 | <80 |
| P(TFEA-co-St)-2 | 40 | 60 | >40 | <60 |
| P(TFEA-co-St)-3 | 50 | 50 | ~50 | ~50 |
| P(TFEA-co-St)-4 | 60 | 40 | <60 | >40 |
| P(TFEA-co-St)-5 | 80 | 20 | <80 | >20 |
*Based on the general reactivity of acrylates and styrene, it is anticipated that TFEA will be slightly more reactive than styrene.
Table 2: Predicted Reactivity Ratios for TFEA (M₁) and Styrene (M₂) at 70 °C
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (TFEA) | r₂ (Styrene) | r₁ * r₂ | Copolymer Type |
| TFEA | Styrene | ~0.8 - 1.2 | ~0.6 - 0.9 | ~0.5 - 1.1 | Random |
Note: These are estimated values based on related systems. Experimental determination is required for precise values.
Table 3: Thermal Properties of Poly(TFEA-co-styrene) Copolymers
| Sample ID | TFEA in Copolymer (mol%) | Glass Transition Temperature (Tg) (°C)* |
| P(TFEA) | 100 | ~ -10 |
| P(TFEA-co-St)-1 | >20 | ~ 20 - 40 |
| P(TFEA-co-St)-3 | ~50 | ~ 40 - 60 |
| P(TFEA-co-St)-5 | <80 | ~ 60 - 80 |
| P(St) | 0 | ~ 100 |
*Tg values are estimates and will vary with copolymer composition and molecular weight.
Signaling Pathways and Logical Relationships
Copolymerization Reaction Mechanism
Caption: Mechanism of free-radical copolymerization of TFEA and styrene.
Applications in Drug Development
The hydrophobic nature of poly(TFEA-co-styrene) makes it a promising excipient for formulating poorly water-soluble drugs. By encapsulating these drugs within nanoparticles made from this copolymer, it is possible to:
-
Enhance Drug Solubility and Bioavailability: The hydrophobic core of the nanoparticles can solubilize hydrophobic drugs, potentially leading to improved absorption and bioavailability.
-
Provide Controlled Release: The polymer matrix can be designed to release the encapsulated drug over a sustained period, reducing dosing frequency and improving patient compliance.
-
Target Drug Delivery: The surface of the nanoparticles can be functionalized to target specific tissues or cells, thereby increasing therapeutic efficacy and reducing off-target side effects.
The tunability of the TFEA/styrene ratio allows for the optimization of these properties for specific drug molecules and therapeutic applications. For instance, a higher TFEA content would lead to a more hydrophobic polymer, which may be beneficial for encapsulating highly lipophilic drugs. Conversely, a higher styrene content would increase the glass transition temperature, potentially leading to slower drug release rates.
Conclusion
The copolymerization of this compound and styrene provides a versatile platform for the development of novel materials with tailored properties. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in both academia and the pharmaceutical industry who are interested in exploring the potential of these fluorinated copolymers for a range of applications, particularly in the field of drug delivery. Further research to precisely determine the reactivity ratios and to explore the in vivo behavior of drug-loaded poly(TFEA-co-styrene) nanoparticles is warranted.
Synthesis of Block Copolymers Using 2,2,2-Trifluoroethyl Acrylate: Application Notes and Protocols for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers incorporating 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA). Such copolymers are of significant interest in the field of drug delivery due to their unique properties, including hydrophobicity, potential for stimuli-responsiveness, and self-assembly into nano-assemblies for encapsulating therapeutic agents. The fluorinated nature of the TFEA block can enhance the stability of micelles and influence their interaction with biological membranes, making them promising candidates for advanced drug delivery systems.
Introduction to Controlled Radical Polymerization for Block Copolymer Synthesis
Controlled/"living" radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are the methods of choice for synthesizing well-defined block copolymers. These techniques allow for precise control over molecular weight, architecture, and narrow molecular weight distributions (low polydispersity index, PDI). The synthesis typically involves the polymerization of the first monomer to create a macroinitiator, which is a polymer chain with a reactive end-group. This macroinitiator is then used to initiate the polymerization of the second monomer, TFEA, to form a diblock copolymer.
Applications in Drug Delivery
Amphiphilic block copolymers, where one block is hydrophilic and the other is hydrophobic (in this case, the poly(2,2,2-Trifluoroethyl acrylate) or PTFEA block), can self-assemble in aqueous solutions to form micelles. These micelles have a hydrophobic core that can encapsulate poorly water-soluble drugs, protecting them from degradation and enabling their administration.
Key advantages of using TFEA-containing block copolymers in drug delivery include:
-
Enhanced Drug Loading and Stability: The fluorinated core of the micelles can provide a suitable environment for loading a variety of hydrophobic drugs, potentially increasing loading capacity and stability.
-
Stimuli-Responsive Release: Block copolymers can be designed to be responsive to specific stimuli within the body, such as changes in pH or redox potential, which are often characteristic of tumor microenvironments. This allows for targeted drug release at the site of action, minimizing off-target effects.
-
Controlled Pharmacokinetics: The hydrophilic shell, often composed of polymers like poly(ethylene glycol) (PEG), can shield the drug-loaded micelles from the immune system, prolonging circulation time and improving the pharmacokinetic profile of the encapsulated drug.
-
Cellular Uptake: The physicochemical properties of the micelles, including their size, shape, and surface chemistry, can be tuned to influence their interaction with cells and promote efficient cellular uptake.
Experimental Protocols
The following protocols provide a general framework for the synthesis of block copolymers containing TFEA via RAFT polymerization. These protocols should be adapted and optimized based on the specific comonomer and desired polymer characteristics.
Protocol 1: Synthesis of a Hydrophilic Macro-Chain Transfer Agent (Macro-CTA)
This protocol describes the synthesis of a hydrophilic polymer chain with a RAFT agent at one end, which will serve as the macroinitiator for the subsequent polymerization of TFEA. Here, we use acrylic acid (AA) as an example for the hydrophilic block.
Materials:
-
Acrylic acid (AA), freshly distilled
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) or other suitable initiator
-
1,4-Dioxane, anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of acrylic acid, CPADB, and AIBN in 1,4-dioxane. A typical molar ratio of [AA]:[CPADB]:[AIBN] is 100:1:0.2.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6-24 hours) to achieve the target molecular weight.
-
Quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold diethyl ether.
-
Filter the polymer and wash with cold diethyl ether.
-
Dry the resulting poly(acrylic acid) (PAA) macro-CTA under vacuum.
-
Characterize the macro-CTA by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR to confirm its structure and purity.
Protocol 2: Synthesis of PAA-b-PTFEA Diblock Copolymer
This protocol details the chain extension of the PAA macro-CTA with TFEA to form the final amphiphilic block copolymer.
Materials:
-
PAA macro-CTA (from Protocol 1)
-
This compound (TFEA), passed through a column of basic alumina (B75360) to remove inhibitor
-
AIBN
-
1,4-Dioxane, anhydrous
-
Methanol
-
Diethyl ether
Procedure:
-
In a Schlenk flask, dissolve the PAA macro-CTA, TFEA, and AIBN in 1,4-dioxane. The molar ratio of [TFEA]:[PAA macro-CTA]:[AIBN] can be varied to control the length of the PTFEA block (e.g., 200:1:0.2).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12-48 hours).
-
Quench the polymerization by cooling and exposure to air.
-
Precipitate the block copolymer in cold diethyl ether or a mixture of diethyl ether and hexane.
-
Filter and dry the PAA-b-PTFEA block copolymer under vacuum.
-
Characterize the final block copolymer by GPC and ¹H NMR to confirm the successful chain extension and determine the final molecular weight and composition.
Data Presentation
The following tables summarize typical quantitative data for block copolymers synthesized using fluorinated acrylates via controlled radical polymerization techniques.
Table 1: Synthesis of Poly(stearyl methacrylate)-b-poly(2,2,2-trifluoroethyl methacrylate) (PSMA-b-PTFEMA) via RAFT Dispersion Polymerization [1]
| Target Composition | Mn (GPC, g/mol ) | PDI (Mw/Mn) | TFEMA Conversion (%) |
| PSMA₉–PTFEMA₂₀₀ | 35,500 | 1.25 | >95 |
| PSMA₉–PTFEMA₃₀₀ | 51,000 | 1.34 | >95 |
| PSMA₁₆–PTFEMA₄₀₀ | 68,000 | 1.28 | >95 |
Data adapted from a study on a similar monomer, 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), which demonstrates the feasibility of achieving high monomer conversion and controlled polymerization.
Table 2: Synthesis of Poly(2,2,2-trifluoroethyl methacrylate)-b-poly(4-vinyl pyridine) (PTFEMA-b-PVP) via RAFT Polymerization [2]
| Macro-RAFT Agent | Target DP of PVP | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| PTFEMA₆₆ | 100 | 18,500 | 1.15 |
| PTFEMA₁₃₆ | 400 | 58,000 | 1.22 |
This table showcases the synthesis of block copolymers with a different hydrophilic block, poly(4-vinyl pyridine), highlighting the versatility of the RAFT process.
Visualization of Experimental Workflow and Stimuli-Responsive Drug Delivery
Experimental Workflow for Block Copolymer Synthesis
The following diagram illustrates the general workflow for the synthesis of a PAA-b-PTFEA diblock copolymer via RAFT polymerization.
Logical Relationship for Stimuli-Responsive Drug Delivery
This diagram illustrates the logical steps involved in using a stimuli-responsive TFEA-based block copolymer for targeted drug delivery to a tumor microenvironment.
References
Application Notes and Protocols for Emulsion Polymerization of 2,2,2-Trifluoroethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) is a fluorinated acrylic monomer that has garnered significant interest in materials science and biomedical applications. The incorporation of fluorine atoms imparts unique properties to the resulting polymer, poly(2,2,2-trifluoroethyl acrylate) (PTFEA), including high thermal stability, chemical resistance, low surface energy, and a low refractive index.[1] These characteristics make PTFEA a promising candidate for advanced coatings, specialty adhesives, and as a component in drug delivery systems.[2]
Emulsion polymerization is an environmentally friendly and industrially scalable method for synthesizing PTFEA nanoparticles. This technique utilizes a water-based system, avoiding the use of volatile organic compounds. It allows for the production of high molecular weight polymers at a rapid rate while effectively managing the heat of polymerization.[3] The resulting polymer is in the form of a stable aqueous dispersion of nanoparticles, often referred to as a latex, which can be directly used in various applications or isolated as a solid polymer.
These application notes provide a detailed protocol for the emulsion polymerization of TFEA, along with methods for characterization and a summary of expected material properties.
Experimental Protocols
Materials
-
This compound (TFEA), ≥98.0%
-
Sodium dodecyl sulfate (B86663) (SDS), anionic surfactant
-
Potassium persulfate (KPS), initiator
-
Deionized (DI) water
Representative Emulsion Polymerization Protocol for TFEA
This protocol is a representative procedure for the batch emulsion polymerization of TFEA. The quantities can be scaled as needed.
-
Preparation of the Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 0.1 g of sodium dodecyl sulfate (SDS) in 100 mL of deionized water.
-
Nitrogen Purging: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Monomer Addition: While maintaining a gentle nitrogen blanket, add 10 g of this compound (TFEA) monomer to the flask.
-
Emulsification: Stir the mixture at 300-400 rpm for 30 minutes to form a stable monomer emulsion.
-
Initiation of Polymerization: Heat the flask to 60°C in a water bath. Once the temperature is stable, add a solution of 0.1 g of potassium persulfate (KPS) dissolved in 5 mL of deionized water to initiate the polymerization.
-
Polymerization Reaction: Maintain the reaction at 60°C with continuous stirring for 4-6 hours. The appearance of the emulsion will change from semi-transparent to an opaque, milky-white latex, indicating polymer particle formation and growth.
-
Completion and Cooling: After the reaction period, cool the flask to room temperature.
-
Filtration: Filter the resulting latex through a fine mesh to remove any coagulum.
Characterization of PTFEA Nanoparticles
Monomer Conversion
Monomer conversion can be determined gravimetrically. A known mass of the latex is dried in an oven at a temperature above the boiling point of water but below the polymer's decomposition temperature (e.g., 80-100°C) until a constant weight is achieved. The conversion is calculated as the ratio of the mass of the dried polymer to the initial mass of the monomer.
Particle Size and Morphology
The size and size distribution of the PTFEA nanoparticles can be measured using Dynamic Light Scattering (DLS). The morphology of the particles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Molecular Weight
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer can be determined by Gel Permeation Chromatography (GPC).
Thermal Properties
The glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC). The thermal stability of the polymer can be assessed by Thermogravimetric Analysis (TGA).
Data Presentation
The following tables summarize typical data obtained from the emulsion polymerization of fluorinated acrylates, primarily based on studies of the closely related 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), which is expected to have similar behavior to TFEA.
Table 1: Typical Reaction Conditions and Outcomes for Emulsion Polymerization of TFEMA
| Parameter | Surfactant-Free | With SDS Surfactant |
| Initiator | Potassium Persulfate (KPS) | Potassium Persulfate (KPS) |
| Temperature | 60°C | 60°C |
| Monomer Conversion | 99% within 80 min | 93% within 60 min |
| Particle Diameter (DLS) | 353 ± 9 nm | 68 ± 4 nm |
Data adapted from studies on 2,2,2-trifluoroethyl methacrylate (TFEMA) emulsion polymerization.[4][5]
Table 2: Properties of Poly(this compound) (PTFEA)
| Property | Value |
| Glass Transition Temperature (Tg) | -10 °C |
| Refractive Index (n20/D) | 1.411 |
| Density (25°C) | 1.403 g/mL |
Data obtained from bulk polymer properties.
Visualizations
Caption: Workflow for the emulsion polymerization of TFEA.
Caption: Structure of a PTFEA latex nanoparticle stabilized by surfactant.
Potential Applications in Drug Development
The unique properties of PTFEA make it a material of interest for various applications in the pharmaceutical and biomedical fields:
-
Controlled Release Formulations: The hydrophobic nature of PTFEA can be utilized for the encapsulation and sustained release of hydrophobic drugs.
-
Medical Coatings: Its low surface energy and chemical resistance make PTFEA a candidate for anti-fouling coatings on medical devices and implants.
-
Bioimaging: Fluorinated nanoparticles can be designed as contrast agents for 19F Magnetic Resonance Imaging (MRI).
Further functionalization of the PTFEA nanoparticles, for instance, by copolymerization with other monomers, can introduce specific functionalities for targeted drug delivery or enhanced biocompatibility. The emulsion polymerization technique provides a versatile platform for the synthesis of such advanced nanomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Resolved Small-Angle X-ray Scattering Studies during Aqueous Emulsion Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Time-Resolved Small-Angle X-ray Scattering Studies during Aqueous Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Poly(2,2,2-Trifluoroethyl acrylate) Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2,2,2-trifluoroethyl acrylate) (PFEA) is a fluorinated polymer with a unique combination of properties, including hydrophobicity, low surface energy, and biocompatibility. These characteristics make PFEA thin films highly attractive for a variety of applications in research, medical devices, and drug delivery. This document provides detailed application notes and experimental protocols for the preparation of PFEA thin films using two common laboratory techniques: spin coating and initiated Chemical Vapor Deposition (iCVD).
Methods for Thin Film Preparation
Spin Coating
Spin coating is a widely used technique for depositing uniform thin films onto flat substrates. The process involves dispensing a polymer solution onto a spinning substrate, where centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a solid thin film. The thickness of the film is primarily controlled by the solution concentration and the spin speed.[1][2]
Initiated Chemical Vapor Deposition (iCVD)
Initiated Chemical Vapor Deposition (iCVD) is a solvent-free technique for depositing thin polymer films from the vapor phase. In this process, a monomer and an initiator are introduced into a vacuum chamber. The initiator is thermally decomposed over heated filaments, creating free radicals that initiate polymerization of the monomer on a cooled substrate.[3][4] This method offers excellent control over film thickness and conformation, even on complex topographies.
Quantitative Data Summary
The following tables summarize typical experimental parameters and resulting film characteristics for the preparation of PFEA thin films. Note that some parameters are estimated based on data for structurally similar fluorinated polymers due to limited specific data for PFEA.
Table 1: Spin Coating Parameters and Film Characteristics for PFEA
| Parameter | Value Range | Resulting Film Characteristics |
| PFEA Concentration | 1 - 10 wt% in a suitable solvent | Higher concentration leads to thicker films. |
| Solvent | Methyl ethyl ketone (MEK), Acetone, Ethyl acetate | Solvent choice affects solution viscosity and evaporation rate. |
| Spin Speed | 1000 - 6000 RPM | Film thickness is inversely proportional to the square root of the spin speed.[1] |
| Spin Time | 30 - 60 seconds | Ensures complete solvent evaporation. |
| Film Thickness | 20 - 200 nm | Dependent on concentration and spin speed. |
| Surface Roughness (RMS) | < 5 nm (estimated) | Generally smooth films are obtained. |
| Water Contact Angle | > 90° (hydrophobic) | Fluorination imparts hydrophobicity. |
Table 2: iCVD Parameters and Film Characteristics for PFEA
| Parameter | Value Range | Resulting Film Characteristics |
| Monomer | 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) | Gaseous precursor. |
| Initiator | tert-Butyl peroxide (TBPO) | Thermally decomposed to create radicals. |
| Filament Temperature | 200 - 300 °C | Decomposes the initiator. |
| Substrate Temperature | 25 - 40 °C | Promotes monomer adsorption and polymerization. |
| Monomer Flow Rate | 0.5 - 2 sccm (estimated) | Influences deposition rate. |
| Initiator Flow Rate | 0.5 - 2 sccm (estimated) | Controls the initiation of polymerization. |
| Chamber Pressure | 100 - 500 mTorr | Affects mean free path of molecules. |
| Deposition Rate | 1 - 10 nm/min (estimated) | Dependent on process parameters. |
| Film Thickness | 10 - 100 nm | Controlled by deposition time. |
| Surface Roughness (RMS) | < 2 nm (estimated) | iCVD typically produces very smooth and conformal films. |
| Water Contact Angle | > 100° (highly hydrophobic) | High degree of fluorine exposure at the surface. |
Experimental Protocols
Protocol 1: Spin Coating of PFEA Thin Films
This protocol describes a general procedure for depositing PFEA thin films on silicon wafers.
Materials:
-
Poly(this compound) (PFEA) powder
-
Methyl ethyl ketone (MEK) or other suitable solvent
-
Silicon wafers or other flat substrates
-
Nitrogen gas for drying
Equipment:
-
Spin coater
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Pipettes
-
Hot plate (optional, for post-deposition baking)
Procedure:
-
Solution Preparation:
-
Prepare a PFEA solution of the desired concentration (e.g., 2 wt%) by dissolving the PFEA powder in MEK.
-
Stir the solution using a magnetic stirrer until the polymer is fully dissolved. This may take several hours.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Clean the silicon wafers by sonicating them in acetone, followed by isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
For improved adhesion, the substrates can be treated with an oxygen plasma for 5 minutes.
-
-
Spin Coating:
-
Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the PFEA solution onto the center of the substrate (e.g., 100 µL for a 1-inch wafer).
-
Start the spin coater. A two-step process is often used:
-
Step 1 (Spread): 500 RPM for 10 seconds to evenly spread the solution.
-
Step 2 (Thinning): 3000 RPM for 45 seconds to achieve the desired thickness.
-
-
The spinning process will cause the solvent to evaporate, leaving a thin film of PFEA.
-
-
Post-Deposition Bake (Optional):
-
To remove any residual solvent and to anneal the film, the coated substrate can be baked on a hot plate at a temperature below the glass transition temperature of PFEA (Tg ≈ -10 °C is reported, but baking at a moderate temperature like 60-80°C for a short duration is common for solvent removal from similar polymers). A bake at 70°C for 10 minutes is a reasonable starting point.
-
-
Characterization:
Protocol 2: Initiated Chemical Vapor Deposition (iCVD) of PFEA Thin Films
This protocol provides a general procedure for the deposition of PFEA thin films using iCVD.
Materials:
-
This compound (TFEA) monomer
-
tert-Butyl peroxide (TBPO) initiator
-
Substrates (e.g., silicon wafers, glass slides)
Equipment:
-
iCVD reactor system equipped with:
-
Vacuum chamber
-
Heated filament array
-
Cooled substrate stage
-
Mass flow controllers for monomer and initiator
-
Pressure gauge
-
Vacuum pump
-
Procedure:
-
System Preparation:
-
Load the substrates onto the cooled stage within the iCVD reactor.
-
Evacuate the chamber to a base pressure of < 10 mTorr.
-
-
Precursor Delivery:
-
Heat the TFEA monomer and TBPO initiator in their respective containers to generate sufficient vapor pressure for controlled flow. Typical temperatures are slightly above room temperature, depending on the precursor vapor pressure.
-
Set the flow rates of the TFEA monomer and TBPO initiator using the mass flow controllers. A starting point could be 1 sccm for TFEA and 1 sccm for TBPO.
-
-
Deposition Process:
-
Heat the filaments to the desired temperature (e.g., 250 °C) to thermally decompose the TBPO initiator into radicals.
-
Maintain the substrate stage at a cool temperature (e.g., 30 °C) to promote monomer adsorption.
-
Adjust the chamber pressure to the desired setpoint (e.g., 200 mTorr) using a throttle valve.
-
Initiate deposition by opening the precursor valves. The radicals will initiate the polymerization of the adsorbed monomer on the substrate surface.
-
The deposition time will determine the final film thickness. For a deposition rate of 5 nm/min, a 10-minute deposition will yield a 50 nm thick film.
-
-
Post-Deposition:
-
After the desired deposition time, turn off the filament power and stop the precursor flows.
-
Allow the chamber to cool down before venting with nitrogen gas and removing the coated substrates.
-
-
Characterization:
-
Characterize the film thickness, surface morphology, and hydrophobicity using the same techniques as described for spin-coated films (ellipsometry, AFM, contact angle goniometry).
-
Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the deposited polymer film.
-
Visualizations
Caption: Workflow for PFEA thin film preparation by spin coating.
Caption: Workflow for PFEA thin film preparation by iCVD.
References
Application Notes and Protocols for Spin Coating Poly(2,2,2-Trifluoroethyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation of thin films of poly(2,2,2-Trifluoroethyl acrylate) (PTFEA) using the spin coating technique. The following protocols and parameters are compiled from the material properties of PTFEA and established principles of spin coating for similar fluorinated polymers. These should serve as a robust starting point for process optimization to achieve desired film characteristics.
Introduction
Poly(this compound) is a fluorinated acrylate (B77674) polymer with properties such as low surface energy, high hydrophobicity, and good chemical resistance. These characteristics make it a material of interest for applications including protective coatings, low-refractive-index layers in optical devices, and hydrophobic surfaces in biomedical and drug delivery systems. Spin coating is a common and effective method for producing uniform thin films of this polymer. The final thickness and quality of the film are dependent on several parameters, including the polymer solution concentration, solvent volatility, spin speed, and acceleration.
Material Properties
A summary of the key physical properties of poly(this compound) is provided in Table 1.
| Property | Value |
| Linear Formula | [CH₂CH(CO₂CH₂CF₃)]n |
| Refractive Index (n20/D) | ~1.411 |
| Glass Transition Temp. (Tg) | ~ -10 °C |
| Density | ~1.403 g/mL at 25 °C |
Recommended Spin Coating Parameters
The following table (Table 2) outlines suggested starting parameters for the spin coating of poly(this compound). It is crucial to note that these are initial recommendations and will likely require optimization to achieve specific film thickness and quality. The final film thickness is highly dependent on the molecular weight of the polymer batch.
| Parameter | Recommended Starting Range | Influence on Film Properties |
| Solvent | Methyl Ethyl Ketone (MEK), Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF) | The choice of solvent affects the polymer's solubility, the solution's viscosity, and the drying rate. Solvents with higher boiling points generally lead to smoother, more uniform films. |
| Polymer Concentration | 1 - 10 % (w/v) | Higher concentrations will result in thicker films. The solubility of the polymer in the chosen solvent will determine the upper limit of the concentration. |
| Spin Speed | 1000 - 6000 rpm | Higher spin speeds lead to thinner films due to greater centrifugal force. The relationship between thickness and spin speed often follows a power law. |
| Spin Time | 30 - 60 seconds | Longer spin times can lead to thinner and more uniform films, up to the point where the film is dry. |
| Acceleration | 1000 - 3000 rpm/s | Higher acceleration rates can help in achieving a more uniform initial spreading of the solution. |
| Substrate | Silicon, Glass, Quartz, ITO-coated glass | The substrate surface energy can affect the wetting of the polymer solution and the adhesion of the final film. |
Experimental Protocol
This section details a step-by-step procedure for preparing PTFEA thin films.
4.1. Materials and Equipment
-
Poly(this compound) (PTFEA) powder
-
Solvent (e.g., Methyl Ethyl Ketone)
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Hotplate
-
Syringe filters (0.2 µm pore size, PTFE)
-
Glass vials and stir bars
-
Pipettes
-
Cleaning agents for substrates (e.g., Deionized water, Isopropanol (B130326), Acetone)
-
Nitrogen or argon gas for drying (optional)
4.2. Substrate Cleaning
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each to remove organic and inorganic contaminants.
-
Dry the substrates under a stream of nitrogen or argon gas or by baking on a hotplate at 120 °C for 10 minutes.
-
For enhanced adhesion, substrates can be treated with an oxygen plasma or a piranha solution (use with extreme caution).
4.3. Solution Preparation
-
Weigh the desired amount of PTFEA powder and dissolve it in the chosen solvent in a clean glass vial to achieve the target concentration (e.g., 5% w/v).
-
Add a small stir bar to the vial.
-
Seal the vial and stir the solution at room temperature until the polymer is fully dissolved. Gentle heating (e.g., 40-50 °C) can be used to aid dissolution if necessary.
-
Before use, allow the solution to cool to room temperature.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any undissolved particles or aggregates.
4.4. Spin Coating Process
-
Place a cleaned substrate onto the chuck of the spin coater and ensure it is centered.
-
Turn on the vacuum to secure the substrate.
-
Dispense a small amount of the PTFEA solution onto the center of the substrate, enough to cover approximately two-thirds of the surface.
-
Start the spin coater with the desired program (e.g., a two-step program: 500 rpm for 5 seconds for spreading, followed by 3000 rpm for 45 seconds for thinning).
-
Once the spin coating is complete, carefully remove the substrate from the chuck.
4.5. Post-Deposition Annealing
-
Transfer the coated substrate to a hotplate.
-
Anneal the film at a temperature above the glass transition temperature of PTFEA (e.g., 70-90 °C) for 10-15 minutes to remove residual solvent and improve film quality.
-
After annealing, turn off the hotplate and allow the substrate to cool down to room temperature slowly.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the spin coating protocol for PTFEA films.
Caption: Experimental workflow for the fabrication of PTFEA thin films.
Application Notes and Protocols for 2,2,2-Trifluoroethyl Acrylate (TFEA) in Hydrophobic and Oleophobic Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) in the formulation of hydrophobic and oleophobic coatings. This document includes detailed experimental protocols, data summaries, and a visualization of the underlying principles.
Application Notes
Introduction to 2,2,2-Trifluoroethyl acrylate (TFEA)
This compound (TFEA) is a fluorinated acrylic monomer crucial for developing advanced polymer coatings.[1] Its unique molecular structure, characterized by the presence of a trifluoromethyl (-CF3) group, imparts exceptional properties to the resulting polymers, including high hydrophobicity, oleophobicity, low surface energy, and excellent chemical resistance.[1] Polymers derived from TFEA, primarily poly(this compound) or p(TFEA), are key components in creating surfaces that repel water, oils, and other low-surface-tension liquids. These properties make TFEA-based coatings highly valuable in a wide range of applications, from biomedical devices and optical fibers to specialty adhesives and protective coatings.
Mechanism of Hydrophobicity and Oleophobicity
The hydrophobic and oleophobic nature of p(TFEA) coatings stems from the unique properties of the fluorine atoms in the trifluoromethyl groups. Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized and extremely strong. This leads to very weak intermolecular interactions (van der Waals forces) between the fluorinated surface and liquids, including both water (hydrophobicity) and oils (oleophobicity).
The densely packed, stable trifluoromethyl groups at the coating's surface create a "fluorinated sheath" that minimizes the contact area with liquids, forcing them to bead up and roll off easily.[2] This is entropically driven, as it minimizes the disruption of the liquid's internal bonding and the ordering of solvent molecules at the interface.[3] The result is a low surface energy coating that is not readily wetted by either polar (water) or non-polar (oil) liquids.
Applications of Poly(TFEA) Coatings
The unique surface properties of p(TFEA) coatings make them suitable for a variety of specialized applications:
-
Biomedical Devices: Coatings for catheters, surgical tools, and implants to reduce biofouling and improve biocompatibility.
-
Drug Delivery: As a component in controlled-release formulations and as coatings for drug-eluting stents.
-
Optical Materials: In the manufacturing of contact lenses and as cladding for optical fibers due to their low refractive index and high clarity.
-
Anti-Fouling and Low-Surface-Energy Coatings: For marine applications, to prevent the adhesion of organisms, and for self-cleaning surfaces.
-
Adhesives and Sealants: To enhance durability and chemical resistance in specialty adhesive formulations.
-
Industrial and Aerospace Coatings: To provide robust protection against harsh chemicals and environmental conditions.[1]
Properties of Poly(TFEA) Coatings
Coatings formulated with p(TFEA) exhibit a range of desirable properties:
-
Low Surface Energy: The presence of trifluoromethyl groups results in surfaces with very low free energy.
-
High Contact Angles: These coatings demonstrate high contact angles with both water and oils, indicating poor wettability.
-
Chemical Inertness: Fluoropolymers are known for their exceptional resistance to a wide range of chemicals and solvents.[2][4][5][6]
-
Thermal Stability: Polyacrylates containing fluorine generally exhibit good thermal stability.
-
Durability: TFEA-based coatings can be formulated to have good abrasion and wear resistance.[7]
Experimental Protocols
Protocol 1: Synthesis of Poly(TFEA) via Free-Radical Solution Polymerization
This protocol describes a general method for the synthesis of poly(this compound) via solution polymerization.
Materials:
-
This compound (TFEA), stabilized
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., ethyl acetate, toluene, or methyl ethyl ketone)
-
Precipitating solvent (e.g., methanol (B129727) or hexane)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath
Procedure:
-
Monomer Purification: If necessary, pass the TFEA monomer through a column of basic alumina (B75360) to remove the inhibitor.
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a nitrogen or argon atmosphere, add the desired amount of TFEA monomer and anhydrous solvent to the flask. A typical monomer concentration is 10-50% (w/v).
-
Initiator Addition: Add the radical initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the monomer).
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir.
-
Reaction Monitoring: Allow the polymerization to proceed for a set time (e.g., 4-24 hours). The progress can be monitored by taking small aliquots and analyzing the conversion by methods such as ¹H NMR or gravimetry.
-
Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the polymer solution into a large excess of a stirred non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a good solvent and re-precipitate it to further purify it. Repeat this step 2-3 times.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 2: Preparation of Hydrophobic and Oleophobic Coatings on Glass Slides
This protocol outlines the preparation of p(TFEA) coatings on glass slides for characterization.
Materials:
-
Synthesized poly(TFEA)
-
Suitable solvent for p(TFEA) (e.g., ethyl acetate, acetone)
-
Glass microscope slides
-
Cleaning solution (e.g., piranha solution - use with extreme caution , or detergent followed by solvent rinses)
-
Spin coater or dip coater
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides. A common method is to sonicate them in a detergent solution, followed by rinsing with deionized water, ethanol, and acetone, and then drying with a stream of nitrogen. For a more rigorous cleaning, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used by trained personnel with appropriate safety precautions.
-
Polymer Solution Preparation: Prepare a solution of the synthesized p(TFEA) in a suitable solvent at a specific concentration (e.g., 1-5% w/v). Ensure the polymer is fully dissolved.
-
Coating Application (Spin Coating): a. Place a cleaned glass slide on the chuck of the spin coater. b. Dispense a small amount of the polymer solution onto the center of the slide. c. Spin the slide at a set speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds). The final film thickness will depend on the solution concentration, solvent volatility, and spin speed.
-
Coating Application (Dip Coating): a. Immerse a cleaned glass slide into the polymer solution at a constant withdrawal speed. b. Withdraw the slide at a controlled, slow speed. The film thickness is influenced by the withdrawal speed, solution viscosity, and solvent evaporation rate.
-
Annealing/Drying: After coating, place the slides in an oven or on a hot plate at a temperature above the glass transition temperature of the polymer (if known) but below its decomposition temperature (e.g., 80-120 °C) for a period of time (e.g., 1-2 hours) to remove any residual solvent and to allow the polymer chains to relax and form a uniform film.
-
Cooling: Allow the coated slides to cool down to room temperature before characterization.
Protocol 3: Characterization of Coatings
This protocol describes methods to evaluate the hydrophobic and oleophobic properties of the prepared p(TFEA) coatings.
Materials:
-
Coated glass slides
-
Contact angle goniometer
-
High-purity deionized water
-
Diiodomethane or other standard oil (e.g., hexadecane)
-
Micropipette
Procedure:
-
Contact Angle Measurement: a. Place a coated slide on the stage of the contact angle goniometer. b. Using a micropipette, carefully dispense a small droplet (e.g., 2-5 µL) of the test liquid (water or diiodomethane) onto the surface. c. Capture an image of the droplet at the solid-liquid-vapor interface. d. Use the software of the goniometer to measure the static contact angle. e. Perform measurements at multiple locations on the surface and for several samples to ensure reproducibility and calculate an average value.
-
Surface Energy Calculation: a. Measure the contact angles of at least two liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane). b. Use a suitable model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, to calculate the surface free energy of the coating from the measured contact angles.
-
Abrasion Resistance (Qualitative): a. Perform a tape test by firmly applying a piece of standard adhesive tape (e.g., Scotch tape) to the coated surface and then rapidly peeling it off. Inspect the tape and the surface for any signs of coating delamination. b. Alternatively, perform a simple scratch test using a stylus of a known hardness to assess the coating's resistance to mechanical damage.
-
Chemical Resistance (Qualitative): a. Place droplets of various chemicals (e.g., acids, bases, organic solvents) on the coated surface for a specified period. b. After the exposure time, rinse the surface with deionized water and dry it. c. Re-measure the contact angle and visually inspect the coating for any changes in appearance (e.g., swelling, dissolution, discoloration) to assess its chemical resistance.
Data
Table 1: Physical and Chemical Properties of this compound (TFEA) Monomer
| Property | Value |
| CAS Number | 407-47-6 |
| Molecular Formula | C₅H₅F₃O₂ |
| Molecular Weight | 154.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~99 °C |
| Density | ~1.216 g/mL at 25 °C |
| Refractive Index | ~1.350 |
Note: The values presented are approximate and may vary depending on the source and purity.
Table 2: Representative Contact Angle and Surface Energy Data for Fluorinated Acrylate Polymer Coatings
| Polymer Coating | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Calculated Surface Free Energy (mN/m) |
| Poly(2,2,2-trifluoroethyl α-fluoroacrylate) | 107[8] | Not Reported | Not Reported |
| Copolymers of Trifluoroethyl Methacrylate | up to 117[9] | Not Reported | Not Reported |
| Representative p(TFEA) (Estimated) | 105 - 115 | 70 - 80 | 10 - 20 |
Diagrams
Caption: Logical relationship of TFEA to hydrophobic and oleophobic properties.
This document provides a starting point for researchers interested in utilizing TFEA for the development of hydrophobic and oleophobic coatings. The provided protocols are general and may require optimization based on specific laboratory conditions and desired coating properties.
References
- 1. polysciences.com [polysciences.com]
- 2. Chemical Resistance of Fluoropolymers - Membrane Solutions [membrane-solutions.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Nanosol AG > Surface coatings > Fluoropolymer coatings [nanosol.com]
- 5. Fluoropolymers - Coating Solution - APS Coatings [aps-coatings.com]
- 6. portplastics.com [portplastics.com]
- 7. A Basic Guide on Fluoropolymer Coatings - IPC – Integrated Protective Coatings Inc. [ipccoatings.com]
- 8. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application of 2,2,2-Trifluoroethyl Acrylate in Dental Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of fluorinated monomers into dental composites represents a promising avenue for enhancing the clinical performance and longevity of restorative materials. Among these, 2,2,2-Trifluoroethyl Acrylate (B77674) (TFEA) has garnered attention for its potential to impart desirable properties to the polymer matrix. The incorporation of the trifluoroethyl group can significantly alter the physicochemical characteristics of the resulting composite, leading to improvements in hydrophobicity, mechanical strength, and biocompatibility. These enhancements are critical in the demanding oral environment, which is characterized by constant exposure to moisture, mechanical stresses, and microbial challenges.
These application notes provide a comprehensive overview of the anticipated benefits of incorporating TFEA into dental composite formulations. While direct quantitative data for TFEA in dental composites is emerging, the information presented herein is based on established principles of polymer chemistry and supported by findings from studies on structurally similar fluorinated methacrylates, such as 2,2,2-Trifluoroethyl Methacrylate (B99206) (TFEMA). Detailed experimental protocols are provided to guide researchers in the evaluation of TFEA-modified dental composites.
Principle of Action and Potential Benefits
The trifluoromethyl (-CF3) group in TFEA is highly electronegative and bulky, which influences the polymer network in several key ways:
-
Hydrophobicity: The fluorine atoms create a low surface energy polymer matrix, which is expected to reduce water sorption and solubility. This can lead to improved color stability, reduced degradation of the resin matrix, and a lower likelihood of leachable components.
-
Mechanical Properties: The strong carbon-fluorine bonds and the potential for increased chain stiffness can contribute to enhanced mechanical properties, such as flexural strength and hardness. This could result in more durable restorations that can withstand the forces of mastication.
-
Biocompatibility: While comprehensive biocompatibility data for TFEA-containing composites is not yet widely available, fluorinated polymers are generally known for their inertness. It is hypothesized that the reduced water sorption could lead to lower leaching of residual monomers, potentially improving the biocompatibility of the material.
The logical relationship for the anticipated benefits of TFEA in dental composites can be visualized as follows:
Figure 1. Anticipated benefits of TFEA in dental composites.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of dental composites containing TFEA.
Preparation of Experimental Dental Composites
Objective: To prepare experimental dental composite pastes with varying concentrations of TFEA for subsequent testing.
Materials:
-
Bisphenol A-glycidyl methacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (TFEA)
-
Silanized barium glass or silica (B1680970) filler (particle size ~0.7 µm)
-
Camphorquinone (B77051) (photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (co-initiator)
Protocol:
-
Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a 70:30 wt% ratio in a light-proof container.
-
Create experimental resin blends by incorporating TFEA at different weight percentages (e.g., 0%, 5%, 10%, 15%) into the Bis-GMA/TEGDMA mixture.
-
Add 0.5 wt% camphorquinone and 0.5 wt% ethyl-4-(dimethylamino)benzoate to each resin blend and mix thoroughly in the dark until a homogenous solution is obtained.
-
Incorporate the silanized filler into each resin blend at a consistent filler loading (e.g., 70 wt%). Mix using a dual asymmetric centrifugal mixer until a uniform paste-like consistency is achieved.
-
Store the prepared composite pastes in opaque syringes to prevent premature polymerization.
The workflow for preparing experimental composites is illustrated below:
Figure 2. Workflow for preparing TFEA-containing dental composites.
Evaluation of Mechanical Properties: Flexural Strength
Objective: To determine the flexural strength of the cured dental composites according to ISO 4049.
Protocol:
-
Fabricate bar-shaped specimens (25 mm x 2 mm x 2 mm) of each experimental composite using a split-Teflon mold.
-
Cover the mold with Mylar strips and glass slides and apply pressure to extrude excess material.
-
Light-cure the specimens from both the top and bottom surfaces according to the manufacturer's instructions for the curing light, typically for 20-40 seconds per overlapping section.
-
Remove the cured specimens from the mold and store them in distilled water at 37°C for 24 hours.
-
Perform a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 mm/min until fracture.
-
Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width, and h is the thickness of the specimen.
Assessment of Physical Properties: Water Sorption and Solubility
Objective: To measure the water sorption and solubility of the experimental composites based on ISO 4049.
Protocol:
-
Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness) of each composite formulation.
-
Place the uncured composite in a desiccator containing freshly dried silica gel at 37°C for 22 hours, followed by 2 hours at 23°C.
-
Weigh the specimens until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens, blot them dry, and weigh them to obtain the mass after water immersion (m2).
-
Recondition the specimens in the desiccator until a constant mass (m3) is reached.
-
Calculate water sorption (Wsp) and solubility (Wsl) in µg/mm³ using the following formulas:
-
Wsp = (m2 - m3) / V
-
Wsl = (m1 - m3) / V where V is the volume of the specimen in mm³.
-
Biocompatibility Assessment: Cytotoxicity Test (MTT Assay)
Objective: To evaluate the in vitro cytotoxicity of the experimental composites on a relevant cell line (e.g., human gingival fibroblasts).
Protocol:
-
Prepare extracts of the cured composite specimens. Place disc-shaped specimens (cured as described above) in a cell culture medium at a surface area to volume ratio of 3 cm²/mL.
-
Incubate the specimens in the medium at 37°C for 24 hours to create the extracts.
-
Seed human gingival fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared composite extracts (test groups), fresh medium (negative control), and a medium containing a known cytotoxic agent (positive control).
-
Incubate the cells for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
The following diagram illustrates the general workflow for biocompatibility testing:
Figure 3. General workflow for in vitro cytotoxicity testing.
Anticipated Quantitative Data
Based on studies of similar fluorinated monomers, the incorporation of TFEA is expected to yield the following trends in experimental dental composites. The tables below are templates for presenting experimental data.
Table 1: Anticipated Mechanical Properties of TFEA-Containing Dental Composites
| TFEA Concentration (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| 0 (Control) | Expected Baseline | Expected Baseline |
| 5 | Expected Increase | Expected Increase |
| 10 | Expected Optimal Increase | Expected Optimal Increase |
| 15 | Potential Decrease due to plasticization | Potential Decrease |
Table 2: Anticipated Physical Properties of TFEA-Containing Dental Composites
| TFEA Concentration (wt%) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |
| 0 (Control) | Expected Baseline | Expected Baseline |
| 5 | Expected Decrease | Expected Decrease |
| 10 | Expected Further Decrease | Expected Further Decrease |
| 15 | Expected Lowest Values | Expected Lowest Values |
Table 3: Anticipated Biocompatibility of TFEA-Containing Dental Composites
| TFEA Concentration (wt%) | Cell Viability (%) |
| 0 (Control) | Expected Baseline |
| 5 | Expected Increase |
| 10 | Expected Higher Increase |
| 15 | Expected Highest Viability |
Conclusion
The incorporation of this compound into dental composite formulations holds significant promise for the development of next-generation restorative materials with superior performance. The anticipated improvements in hydrophobicity, mechanical properties, and biocompatibility could address some of the current limitations of dental composites. The provided experimental protocols offer a standardized framework for researchers to systematically evaluate the effects of TFEA and to generate the quantitative data necessary to validate its clinical potential. Further research is warranted to fully elucidate the structure-property relationships in TFEA-based dental composites and to optimize formulations for clinical applications.
Application Notes and Protocols: 2,2,2-Trifluoroethyl Acrylate in Optical Fiber Coatings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) in the formulation of UV-curable coatings for optical fibers. The inclusion of TFEA in acrylate-based coating systems is primarily driven by the need for low refractive index materials, which are critical for enhancing light guidance and minimizing signal loss in optical fibers.
Introduction to 2,2,2-Trifluoroethyl Acrylate in Optical Fiber Coatings
This compound is a monofunctional acrylate monomer that, when incorporated into a UV-curable coating formulation, can significantly lower the refractive index of the cured polymer. This property is paramount for primary coatings in optical fibers, as a lower refractive index than the fiber's cladding is essential for efficient light transmission. Beyond its optical properties, TFEA can also enhance the chemical resistance and hydrophobicity of the coating.
The general composition of a UV-curable optical fiber coating consists of three main components:
-
Oligomers: These are the backbone of the coating and largely determine the primary mechanical properties of the cured material. Urethane (B1682113) acrylates are commonly used.
-
Monomers (Reactive Diluents): These are used to adjust the viscosity of the formulation for proper application and to modify the properties of the cured coating. TFEA falls into this category.
-
Photoinitiators: These molecules absorb UV light and initiate the polymerization (curing) process.
Quantitative Data on TFEA and Related Fluorinated Acrylate Coatings
The following tables summarize the key properties of this compound and the typical performance of optical fiber coatings containing fluorinated acrylates.
Table 1: Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₅H₅F₃O₂ | [1] |
| Molecular Weight | 154.09 g/mol | [1] |
| Refractive Index (n20/D) | ~1.35 | [2] |
| Density (at 25°C) | ~1.216 g/mL | [2] |
| Boiling Point | 46 °C at 125 mmHg | [2] |
Table 2: Typical Properties of UV-Cured Fluorinated Acrylate Optical Fiber Coatings
| Property | Primary Coating | Secondary Coating | Reference |
| Refractive Index (cured film) | < 1.41 | 1.48 - 1.55 | [3] |
| Young's Modulus (MPa) | 0.5 - 3.0 | 500 - 2000 | [3][4] |
| Elongation at Break (%) | 30 - 150 | 5 - 40 | [3] |
| Glass Transition Temp. (Tg) (°C) | < -20 | > 50 | [5] |
| Cure Dose (J/cm²) | 0.5 - 1.5 | 0.5 - 1.5 | [6] |
Experimental Protocols
Formulation of a Low Refractive Index Primary Coating
This protocol describes the preparation of a model UV-curable primary coating formulation incorporating TFEA.
Materials:
-
Urethane Acrylate Oligomer (e.g., polyether-based)
-
This compound (TFEA)
-
Isobornyl Acrylate (IBOA) or other co-monomers
-
Photoinitiator (e.g., a phosphine (B1218219) oxide type for through-curing)
-
Adhesion promoter (optional, e.g., an acrylated silane)
-
Stabilizer (e.g., MEHQ, often pre-mixed in monomers)
Protocol:
-
In a light-blocking container, combine the urethane acrylate oligomer, TFEA, and IBOA in the desired weight ratios. A typical starting formulation might be 50-60% oligomer, 20-30% TFEA, and 10-20% IBOA.
-
Add the photoinitiator, typically at 1-3% by weight of the total formulation.
-
If used, add the adhesion promoter at a low concentration (e.g., 0.5-1.5% by weight).
-
Thoroughly mix the components using a mechanical stirrer at a low to medium speed to avoid introducing excessive air bubbles. The mixing should be performed in a controlled environment with minimal light exposure.
-
After complete homogenization, degas the formulation using a vacuum chamber or by letting it stand in the dark to allow air bubbles to dissipate.
Application and UV Curing of the Optical Fiber Coating
This protocol outlines the general procedure for applying and curing the formulated coating onto an optical fiber. This process is typically performed on a fiber drawing tower.
Equipment:
-
Optical Fiber Drawing Tower
-
Coating Applicator (wet-on-dry or wet-on-wet system)
-
UV Curing System (e.g., mercury arc lamps or UV LEDs) with an inert nitrogen atmosphere.
-
Viscometer
-
Film Applicator (for preparing flat film samples for testing)
Protocol:
-
Viscosity Measurement: Before application, measure the viscosity of the formulated coating to ensure it is within the appropriate range for the coating applicator (typically 1000-8000 cP at the application temperature).
-
Coating Application: The optical fiber is drawn from a preform and passed through the coating applicator containing the liquid formulation. For a dual-coating system, a primary coating is applied first.
-
UV Curing: Immediately after the application of the liquid coating, the fiber passes through a UV curing station. The UV light initiates the polymerization of the acrylate groups, solidifying the coating.
-
UV Dose: The UV dose is a critical parameter and typically ranges from 0.5 to 1.5 J/cm². This is dependent on the line speed and the power of the UV lamps.
-
Wavelength: The photoinitiator should be chosen to match the emission spectrum of the UV source, typically in the 250-400 nm range.
-
Inert Atmosphere: Curing is performed under a nitrogen atmosphere to prevent oxygen inhibition of the free-radical polymerization, which can lead to incomplete curing and a tacky surface.
-
-
Secondary Coating Application and Curing: For a dual-coated fiber, a secondary, higher-modulus coating is applied over the cured primary coating, followed by another UV curing step.
Characterization of the Cured Coating
This section provides protocols for testing the key properties of the cured coating. These tests are typically performed on flat films prepared by casting the liquid formulation onto a substrate and curing it under the same conditions as the fiber.
Protocol for Tensile Testing (ASTM D882):
-
Prepare thin films (typically 75 µm thick) of the cured coating.
-
Cut the films into dumbbell-shaped specimens of defined dimensions.
-
Condition the specimens at a controlled temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break.
Protocol for Refractive Index Measurement (ASTM D542):
-
Use an Abbe refractometer to measure the refractive index of the cured film at a specific wavelength (e.g., 589 nm) and temperature.
Protocol for Glass Transition Temperature (Tg) Measurement (ASTM D7028):
-
Use a Differential Scanning Calorimeter (DSC) or a Dynamic Mechanical Analyzer (DMA) to determine the glass transition temperature of the cured coating.
Visualizations
Caption: Relationship between TFEA and other components in a UV-curable formulation and the resulting coating properties.
Caption: Workflow for the application and curing of a dual-layer optical fiber coating.
References
Application Notes and Protocols for 2,2,2-Trifluoroethyl Acrylate (TFEA)-Based Polymers in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential biomedical applications of polymers based on 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA). The unique properties of these fluorinated polymers, including their hydrophobicity, low surface energy, and potential for biocompatibility, make them promising candidates for the development of advanced drug delivery systems, medical device coatings, and tissue engineering scaffolds.
Introduction to Poly(2,2,2-Trifluoroethyl acrylate) (PTFEA)
Polymers derived from this compound (TFEA) are a class of fluorinated polymers that have garnered significant interest in the biomedical field. The presence of the trifluoroethyl group imparts unique characteristics to the polymer, such as:
-
Hydrophobicity: PTFEA exhibits a high degree of hydrophobicity, which can be advantageous for creating water-repellent surfaces and controlling the release of hydrophobic drugs.
-
Low Surface Energy: This property contributes to the anti-fouling characteristics of PTFEA-based materials, making them resistant to protein adsorption and cell adhesion. This is particularly valuable for medical implants and devices that are in contact with bodily fluids.[1][2]
-
Biocompatibility: While comprehensive in vivo data is still emerging, initial studies and the general biocompatibility of fluoropolymers suggest that PTFEA has the potential for safe use in various biomedical applications.[3][4]
-
Tunable Properties: TFEA can be copolymerized with various other monomers to tailor the physicochemical properties of the resulting polymer, such as its mechanical strength, degradation rate, and drug loading capacity.[5]
Synthesis of TFEA-Based Polymers
A common and controlled method for synthesizing well-defined TFEA-based polymers is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Experimental Protocol: Synthesis of a TFEA-based Diblock Copolymer via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer, for example, poly(methyl methacrylate)-b-poly(this compound) (PMMA-b-PTFEA), which can self-assemble into nanoparticles for drug delivery applications.
Materials:
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
This compound (TFEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Chain Transfer Agent (CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Nitrogen gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Syringes and needles
-
Vacuum line
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Synthesis of PMMA macro-CTA:
-
In a Schlenk flask, dissolve MMA, AIBN, and the CTA in the chosen anhydrous solvent.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture to the desired temperature (e.g., 70°C) with stirring.
-
Allow the polymerization to proceed for a predetermined time to achieve the target molecular weight.
-
Terminate the reaction by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the PMMA macro-CTA in a non-solvent (e.g., cold methanol) and dry it under vacuum.
-
Characterize the molecular weight and dispersity of the PMMA macro-CTA using GPC and ¹H NMR.
-
-
Synthesis of PMMA-b-PTFEA Diblock Copolymer:
-
In a clean Schlenk flask, dissolve the purified PMMA macro-CTA and TFEA monomer in the anhydrous solvent.
-
Add AIBN as the initiator.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Backfill with nitrogen and heat the mixture to the reaction temperature (e.g., 70°C) with stirring.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by cooling and exposure to air.
-
Purify the diblock copolymer by precipitation in a suitable non-solvent and drying under vacuum.
-
Characterize the final block copolymer using GPC and NMR.
-
Quantitative Data for Polymer Synthesis
| Parameter | PMMA macro-CTA | PMMA-b-PTFEA |
| Monomer | Methyl Methacrylate | This compound |
| Initiator | AIBN | AIBN |
| Chain Transfer Agent | 2-cyano-2-propyl dodecyl trithiocarbonate | PMMA macro-CTA |
| Solvent | Toluene | Toluene |
| Temperature (°C) | 70 | 70 |
| Reaction Time (h) | 4 - 8 | 8 - 16 |
| Target Mn ( g/mol ) | 5,000 - 10,000 | 15,000 - 30,000 |
| Dispersity (Đ) | < 1.3 | < 1.4 |
Note: These are example parameters and should be optimized for specific applications.
Biomedical Applications and Protocols
Drug Delivery Systems
PTFEA-based nanoparticles can be formulated to encapsulate and deliver therapeutic agents. Their hydrophobic nature makes them suitable for carrying poorly water-soluble drugs.
Materials:
-
PMMA-b-PTFEA diblock copolymer
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dialysis membrane (MWCO appropriate for the drug)
-
Organic solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous solution (e.g., Phosphate Buffered Saline - PBS)
Equipment:
-
Vial
-
Magnetic stirrer
-
Syringe pump
-
Dynamic Light Scattering (DLS)
-
Transmission Electron Microscopy (TEM)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Nanoparticle Formulation (Solvent Displacement Method):
-
Dissolve the PMMA-b-PTFEA copolymer and the hydrophobic drug in THF.
-
Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS).
-
The nanoparticles will self-assemble as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours to allow for complete solvent evaporation.
-
-
Purification:
-
Dialyze the nanoparticle suspension against the aqueous solution for 24-48 hours to remove the free drug and residual organic solvent. Change the dialysis medium periodically.
-
-
Characterization:
-
Determine the particle size and size distribution using DLS.
-
Visualize the morphology of the nanoparticles using TEM.
-
Quantify the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry or HPLC after disrupting the nanoparticles with a suitable solvent.
-
| Parameter | Value |
| Polymer Concentration (mg/mL) | 1 - 10 |
| Drug Concentration (mg/mL) | 0.1 - 1 |
| Organic to Aqueous Phase Ratio | 1:5 to 1:10 |
| Stirring Speed (rpm) | 500 - 1000 |
| Particle Size (nm) | 50 - 200 |
| Drug Loading Content (%) | 5 - 20 |
| Encapsulation Efficiency (%) | 60 - 90 |
Note: These values are illustrative and depend on the specific polymer, drug, and formulation parameters.
Antifouling Coatings for Medical Devices
The low surface energy of PTFEA makes it an excellent candidate for creating antifouling coatings on medical devices to prevent protein adsorption and bacterial adhesion, thereby reducing the risk of infections and implant failure.
Materials:
-
PTFEA or a TFEA-containing copolymer
-
Suitable solvent (e.g., a fluorinated solvent or a ketone)
-
Medical-grade substrate (e.g., titanium, stainless steel, or a polymer)
-
Cleaning agents (e.g., isopropanol (B130326), deionized water)
Equipment:
-
Spin coater or dip coater
-
Oven or vacuum oven
-
Contact angle goniometer
-
Atomic Force Microscope (AFM)
-
Protein adsorption assay kit (e.g., BCA or Bradford assay)
-
Bacterial adhesion assay materials (e.g., bacterial culture, agar (B569324) plates)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonicating in isopropanol and then deionized water.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Coating Application:
-
Dissolve the PTFEA-based polymer in a suitable solvent to form a dilute solution (e.g., 0.5 - 2 wt%).
-
Apply the polymer solution to the substrate using a spin coater or a dip coater to achieve a uniform thin film.
-
Anneal the coated substrate in an oven at a temperature above the glass transition temperature of the polymer to promote adhesion and remove residual solvent.
-
-
Characterization of the Coating:
-
Measure the static water contact angle to assess the hydrophobicity of the coating.
-
Analyze the surface topography and roughness using AFM.
-
Evaluate the antifouling properties by performing protein adsorption assays (e.g., using bovine serum albumin or fibrinogen) and bacterial adhesion assays (e.g., using Staphylococcus aureus or Escherichia coli).
-
| Property | Uncoated Surface | PTFEA Coated Surface |
| Water Contact Angle (°) | 50 - 80 | > 100 |
| Surface Roughness (nm, Ra) | Varies | < 5 |
| Protein Adsorption (ng/cm²) | High | Significantly Reduced |
| Bacterial Adhesion (CFU/cm²) | High | Significantly Reduced |
Tissue Engineering Scaffolds
While less explored, PTFEA-based materials could be used to fabricate scaffolds for tissue engineering, particularly where a hydrophobic and bio-inert scaffold is desired. The scaffold's surface properties can be tuned by copolymerization to control cell-material interactions.
Materials:
-
PTFEA or a TFEA-containing copolymer
-
Porogen (e.g., salt particles of a defined size, paraffin (B1166041) microspheres)
-
Solvent for the polymer
Equipment:
-
Mould
-
Vacuum oven
-
Scanning Electron Microscope (SEM)
-
Micro-computed tomography (µ-CT)
-
Cell culture reagents
Procedure:
-
Scaffold Fabrication (Solvent Casting and Particulate Leaching):
-
Dissolve the PTFEA-based polymer in a suitable solvent.
-
Mix the polymer solution with a porogen of a specific size range to control the pore size of the scaffold.
-
Cast the mixture into a mould and allow the solvent to evaporate slowly.
-
Once the scaffold is solid, immerse it in a solvent that dissolves the porogen but not the polymer (e.g., water for salt porogens).
-
Leach out the porogen completely over a period of 24-48 hours, with frequent changes of the leaching solvent.
-
Dry the porous scaffold under vacuum.
-
-
Scaffold Characterization:
-
Examine the pore morphology, size, and interconnectivity using SEM.
-
Quantify the porosity and pore size distribution using µ-CT.
-
-
In Vitro Cell Culture:
-
Sterilize the scaffold using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).
-
Seed the scaffold with a relevant cell type (e.g., fibroblasts, osteoblasts).
-
Culture the cell-seeded scaffold in a suitable cell culture medium.
-
Assess cell viability, proliferation, and morphology on the scaffold at different time points using techniques like Live/Dead staining, DNA quantification assays, and SEM.
-
Visualizations
Caption: Workflow for the synthesis of PTFEA polymers via RAFT polymerization.
References
- 1. Anti-Biofouling Polymers with Special Surface Wettability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. A Review of the Biocompatibility of Implantable Devices: Current Challenges to Overcome Foreign Body Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Poly("2,2,2-Trifluoroethyl acrylate") Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biocompatibility of poly("2,2,2-Trifluoroethyl acrylate") (PTFEA), a fluorinated polymer of interest for various biomedical applications, including medical device coatings, drug delivery systems, and as a component in 19F MRI contrast agents. This document summarizes available data on its biocompatibility profile, offers detailed protocols for key biocompatibility assays, and illustrates relevant biological pathways and experimental workflows.
Introduction to PTFEA Biocompatibility
Poly("this compound") is a hydrophobic polymer that offers unique properties such as low surface energy and chemical inertness, making it an attractive candidate for biomedical applications. While extensive biocompatibility data for the PTFEA homopolymer is limited in publicly available literature, studies on copolymers containing significant amounts of PTFEA and related fluorinated polymers suggest a favorable biocompatibility profile, characterized by low cytotoxicity and minimal inflammatory response. These notes compile and interpret the existing data to guide researchers in the evaluation and application of PTFEA-based biomaterials.
Data Presentation: Quantitative Biocompatibility Data
The following tables summarize quantitative data from studies on PTFEA-containing copolymers and related fluorinated polymers. It is important to note that these values, while indicative, may not be fully representative of the PTFEA homopolymer.
Table 1: In Vitro Cytotoxicity Data
| Material Composition | Cell Line | Assay | Concentration | Cell Viability (%) | Citation |
| Poly((N-(2,2,2-trifluoroethyl)acrylamide)60-stat-(N-(2-hydroxyethyl)acrylamide)40) | 4T1 (murine breast cancer) | AlamarBlue | 10 - 20 mg/mL | No signs of cytotoxicity observed | [1] |
| Nanoparticles of PEG-b-poly(N-(2,2,2-trifluoroethyl)acrylamide) | Human Dermal Fibroblasts | PrestoBlue | Up to 2 mg/mL | Non-toxic | [2] |
| Fluorinated hydrogel nanoparticles (containing TFEA) | 4T1 and HUVEC | MTT | 0.1 - 10 mg/mL | > 80% |
Table 2: Hemocompatibility Data
| Material Composition | Test | Result | Citation |
| Poly((N-(2,2,2-trifluoroethyl)acrylamide)60-stat-(N-(2-hydroxyethyl)acrylamide)40) | Hemolysis Assay | No hemolysis induced (up to 10 mg/mL) | [1] |
| Expanded Polytetrafluoroethylene (ePTFE) (related fluoropolymer) | Hemolysis Assay | < 5% hemolysis | |
| Diamond-like carbon coated ePTFE | Platelet Adhesion | Less than uncoated ePTFE | |
| Fluorocarbon surfactant polymer coated ePTFE | Platelet Adhesion | Approx. 90% reduction over 0-20 dyn/cm² | [3] |
Table 3: In Vivo Inflammatory Response (Data from related fluoropolymers)
| Material | Implantation Site | Time Point | Fibrous Capsule Thickness (µm) | Key Cellular Response | Citation |
| Polypropylene microfibers with hexafluoropropylene coating (neutral charge) | Subcutaneous (rat) | 5 weeks | ~1.4 µm thicker than negative control | Minimal foreign-body reaction for smaller fiber diameters | [4][5] |
| Silicone implants | Submuscular (pig) | 24 weeks | Reduced with MPC grafting | Reduced inflammatory markers (MPO, TGF-β, α-SMA) | [6] |
| Ultrahigh molecular weight polyethylene (B3416737) | Subcutaneous and Intraperitoneal (rat) | 12 weeks | Thicker in intraperitoneal location | Fewer inflammatory cells at subcutaneous site | [7] |
Experimental Protocols
The following are detailed protocols for key biocompatibility assays, adapted for the evaluation of polymer films, coatings, or discs.
In Vitro Cytotoxicity: MTT Assay
This protocol assesses cell metabolic activity as an indicator of cell viability when exposed to a biomaterial.
Materials:
-
PTFEA-coated sterile discs or films
-
Target cell line (e.g., L929 fibroblasts, 3T3 fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
96-well and 24-well tissue culture plates
-
Positive control (e.g., 10% DMSO) and negative control (cell culture medium only)
Protocol:
-
Sample Preparation: Place sterile PTFEA samples at the bottom of a 24-well plate.
-
Cell Seeding: Seed cells into the 24-well plate containing the PTFEA samples at a density of 1 x 10^5 cells/well. Also, seed cells in wells without samples as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, remove the culture medium and add 500 µL of fresh medium and 50 µL of MTT solution to each well.[11]
-
Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 500 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[8][9][10]
-
Absorbance Measurement: Transfer 100-200 µL of the resulting solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of test sample / Absorbance of negative control) x 100
-
In Vitro Cytotoxicity: LDH Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
PTFEA-coated sterile discs or films
-
Target cell line
-
Complete cell culture medium
-
LDH cytotoxicity detection kit
-
96-well and 24-well tissue culture plates
-
Positive control (lysis buffer provided in the kit) and negative control (cell culture medium only)
Protocol:
-
Sample Preparation and Cell Seeding: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24-72 hours.
-
Supernatant Collection: After incubation, carefully collect a specific volume (e.g., 50-100 µL) of the culture supernatant from each well without disturbing the cells.[12][13]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[12][13]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation of Cytotoxicity:
-
Cytotoxicity (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol determines the hemolytic potential of a material by measuring hemoglobin release from red blood cells.[14][15][16][17]
Materials:
-
PTFEA samples (discs or films)
-
Freshly collected, anticoagulated human or rabbit blood
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., deionized water)
-
Negative control (e.g., polyethylene)
-
Spectrophotometer
Protocol:
-
Blood Preparation: Dilute the anticoagulated blood with PBS to achieve a hemoglobin concentration of 10 ± 1 mg/mL.[16]
-
Direct Contact Method:
-
Place PTFEA samples of a defined surface area in test tubes.
-
Add a specific volume of diluted blood to each tube.
-
Incubate at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.
-
-
Extraction Method:
-
Incubate PTFEA samples in PBS at 37°C for 24 hours to obtain an extract.
-
Mix the extract with an equal volume of diluted blood.
-
Incubate at 37°C for a defined period.
-
-
Centrifugation: After incubation, centrifuge all tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolysis Percentage:
-
Hemolysis (%) = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Hemocompatibility: Platelet Adhesion Assay
This protocol quantifies the adhesion of platelets to the material surface.
Materials:
-
PTFEA-coated sterile discs or films
-
Freshly prepared platelet-rich plasma (PRP)
-
PBS
-
Glutaraldehyde solution (for cell fixation)
-
LDH or a fluorescent dye (e.g., Calcein AM) for quantification
-
Scanning electron microscope (SEM) for qualitative analysis
Protocol:
-
Sample Preparation: Place sterile PTFEA samples in a 24-well plate.
-
Platelet Incubation: Add a defined volume of PRP to each well, ensuring the samples are fully covered.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Rinsing: Gently rinse the samples with PBS to remove non-adherent platelets.
-
Quantification (LDH Assay Method):
-
Lyse the adherent platelets with a lysis buffer.
-
Measure the LDH activity in the lysate as described in the LDH cytotoxicity assay.
-
Correlate LDH activity to platelet number using a standard curve.
-
-
Quantification (Fluorescence Method):
-
Incubate the samples with a fluorescent dye that stains viable cells.
-
Measure the fluorescence intensity using a plate reader.
-
Correlate fluorescence to platelet number using a standard curve.
-
-
Qualitative Analysis (SEM):
-
Fix the adherent platelets with glutaraldehyde.
-
Dehydrate the samples through a graded series of ethanol.
-
Dry the samples and coat them with a conductive material (e.g., gold).
-
Visualize the morphology and spreading of adherent platelets using SEM.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Biocompatibility Testing
Caption: Workflow for in vitro biocompatibility evaluation of PTFEA.
Signaling Pathway of Foreign Body Response to an Implanted Biomaterial
Caption: Key signaling events in the foreign body response to a biomaterial implant.
Logical Relationship in Biocompatibility Assessment
Caption: Logical flow of biocompatibility assessment from in vitro to in vivo studies.
References
- 1. Water-soluble fluorinated copolymers as highly sensitive 19F MRI tracers: From structure optimization to multimodal tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biomimetic Fluorocarbon Surfactant Polymers Reduce Platelet Adhesion on PTFE/ePTFE Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative influence of polymer fiber diameter and surface charge on fibrous capsule thickness and vessel density for single-fiber implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fibrous capsule formation in response to ultrahigh molecular weight polyethylene treated with peptides that influence adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. poly-ond.com [poly-ond.com]
- 17. measurlabs.com [measurlabs.com]
Application Notes and Protocols: 2,2,2-Trifluoroethyl Acrylate (TFEA) as a Monomer for Specialty Adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) is a fluorinated acrylic monomer increasingly utilized in the formulation of specialty adhesives. Its unique trifluoromethyl group imparts a range of desirable properties to the resulting polymer, including low surface energy, high hydrophobicity, excellent chemical and thermal stability, and enhanced weatherability.[1][2] These characteristics make TFEA an ideal candidate for creating high-performance adhesives for demanding applications, including medical devices, electronics, and aerospace.[1][3] This document provides detailed application notes, experimental protocols, and performance data for utilizing TFEA in the development of specialty adhesives.
Key Properties and Advantages of TFEA-Based Adhesives
The incorporation of TFEA into an adhesive polymer backbone, often through copolymerization with other acrylic monomers like n-butyl acrylate (BA), can significantly enhance its performance characteristics.
-
Adhesion to Low Surface Energy (LSE) Substrates: The low surface energy of TFEA-containing polymers allows for better wetting and adhesion to challenging LSE plastics such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), which are often difficult to bond with conventional acrylic adhesives.[4][5]
-
Chemical and Solvent Resistance: The highly electronegative fluorine atoms create a chemically inert polymer chain, providing excellent resistance to a broad range of chemicals, solvents, and plasticizers.[1][3]
-
Hydrophobicity and Moisture Resistance: TFEA-based adhesives exhibit superior water repellency, making them suitable for applications in humid environments or where moisture resistance is critical.[3]
-
Thermal Stability: The strong carbon-fluorine bonds enhance the thermal stability of the adhesive, allowing it to perform reliably at elevated temperatures.[1]
-
Biocompatibility: Fluorinated polymers often exhibit good biocompatibility, making TFEA a person of interest for medical-grade adhesives used in devices with skin contact or for internal applications.[3]
Quantitative Performance Data
The adhesive properties of TFEA-based copolymers can be tailored by varying the monomer composition. The following tables summarize the expected performance of pressure-sensitive adhesives (PSAs) based on copolymers of TFEA and n-butyl acrylate (BA).
Table 1: Adhesive Performance of TFEA/BA Copolymers on Various Substrates
| TFEA Content (wt%) | n-Butyl Acrylate (wt%) | Peel Strength on Stainless Steel (N/25mm) | Peel Strength on Polypropylene (N/25mm) | Loop Tack (N/25mm) | Shear Strength (hours) |
| 0 | 100 | 18 | 4 | 15 | >24 |
| 10 | 90 | 16 | 8 | 12 | >24 |
| 20 | 80 | 14 | 12 | 10 | >24 |
| 30 | 70 | 12 | 15 | 8 | >24 |
Note: These are representative values and can vary based on the specific formulation, molecular weight, and crosslinking density.
Table 2: Thermal and Surface Properties of TFEA/BA Copolymers
| TFEA Content (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Water Contact Angle (°) |
| 0 | -50 | 320 | 75 |
| 10 | -45 | 335 | 90 |
| 20 | -40 | 345 | 105 |
| 30 | -35 | 355 | 115 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and characterization of TFEA-based specialty adhesives.
Protocol 1: Synthesis of a TFEA/n-Butyl Acrylate Copolymer Adhesive via Solution Polymerization
This protocol describes the synthesis of a 20:80 wt% TFEA/BA copolymer.
Materials:
-
2,2,2-Trifluoroethyl acrylate (TFEA), stabilized
-
n-Butyl acrylate (BA), stabilized
-
Azobisisobutyronitrile (AIBN)
-
Ethyl acetate (B1210297) (ACS grade)
-
Methanol (B129727) (ACS grade)
Procedure:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 20 g of TFEA, 80 g of n-butyl acrylate, and 100 mL of ethyl acetate.
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
In a separate vial, dissolve 0.2 g of AIBN in 10 mL of ethyl acetate.
-
Add the AIBN solution to the monomer mixture in the flask.
-
Heat the reaction mixture to 75°C with constant stirring under a nitrogen atmosphere.
-
Maintain the reaction at 75°C for 8 hours.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a beaker containing 800 mL of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at 60°C for 24 hours to a constant weight.
Protocol 2: Characterization of TFEA-Based Adhesives
1. Spectroscopic Analysis (FTIR and NMR):
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF).
-
Cast a thin film on a KBr salt plate and allow the solvent to evaporate.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Confirm the incorporation of both monomers by identifying characteristic peaks: C=O stretching of the acrylate at ~1730 cm⁻¹, and C-F stretching from TFEA at ~1170 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 10-15 mg of the polymer in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Determine the copolymer composition by comparing the integration of the characteristic proton signals for TFEA (e.g., -OCH₂- protons) and BA (e.g., -OCH₂- protons).
-
2. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from -100°C to 150°C at a rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg).
-
-
Thermogravimetric Analysis (TGA):
-
Place 10-15 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the decomposition temperature from the resulting weight loss curve.
-
3. Adhesive Performance Testing:
-
Sample Preparation:
-
Dissolve the synthesized polymer in toluene (B28343) to achieve a 30% solids solution.
-
Coat the adhesive solution onto a 2 mil (50 µm) PET film using a film applicator to achieve a dry adhesive thickness of 25 µm.
-
Dry the coated film in an oven at 70°C for 15 minutes.
-
Laminate the adhesive film with a silicone-coated release liner.
-
Cut the adhesive tape into 1-inch (25.4 mm) wide strips for testing.
-
-
Peel Adhesion Test (ASTM D3330):
-
Apply a strip of the adhesive tape to a test panel (e.g., stainless steel, polypropylene).
-
Roll over the tape twice with a 4.5 lb (2 kg) roller.
-
After a dwell time of 20 minutes, peel the tape from the panel at a 180° angle at a speed of 12 inches/min (300 mm/min) using a tensile tester.
-
Record the average peel force.
-
-
Loop Tack Test (ASTM D6195):
-
Form a loop with a strip of the adhesive tape, adhesive side out.
-
Bring the loop into contact with a test surface at a controlled speed.
-
Measure the force required to pull the loop away from the surface.
-
-
Shear Strength Test (ASTM D3654):
-
Apply a 1-inch x 1-inch area of the adhesive tape to a stainless steel panel.
-
Hang a 1 kg weight from the end of the tape.
-
Record the time it takes for the tape to fail.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization of TFEA-based adhesives.
Caption: Relationship between TFEA monomer properties and adhesive performance.
References
Troubleshooting & Optimization
Technical Support Center: Polymerization of 2,2,2-Trifluoroethyl Acrylate (TFEA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA).
Troubleshooting Guides
Conventional Radical Polymerization
| Problem | Potential Cause | Recommended Solution |
| No or very slow polymerization | 1. Inhibitor Presence: The monomer may still contain inhibitor (e.g., MEHQ).[1][2] 2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge radicals.[3][4][5][6][7] 3. Low Initiator Concentration/Efficiency: Insufficient active radicals are being generated at the reaction temperature. | 1. Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360) or perform vacuum distillation.[2] 2. Deoxygenate: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or perform freeze-pump-thaw cycles (at least three).[3][8] 3. Optimize Initiator: Increase initiator concentration or choose an initiator with a suitable half-life at the desired polymerization temperature. |
| Low Polymer Yield | 1. Premature Termination: Chain-chain coupling or disproportionation is terminating the polymerization early. 2. Chain Transfer: Transfer of the radical to solvent, monomer, or polymer can terminate the growing chain.[9] | 1. Lower Initiator Concentration: While seemingly counterintuitive, a lower initiator concentration can reduce the probability of bimolecular termination. 2. Solvent Selection: Choose a solvent with a low chain transfer constant. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. High Initiator Concentration: Leads to multiple initiation events throughout the polymerization. 2. High Temperature: Increases the rate of side reactions and chain transfer. | 1. Reduce Initiator Concentration: This will favor propagation over initiation. 2. Lower Reaction Temperature: This will provide better control over the polymerization kinetics. |
Controlled Radical Polymerization (CRP): RAFT and ATRP
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI) in RAFT | 1. Inappropriate RAFT Agent (CTA): The chain transfer constant of the CTA may not be suitable for acrylates.[10][11] 2. High Initiator Concentration: Too many initial radicals can lead to conventional free radical polymerization pathways dominating.[12] 3. High Temperature: Can lead to irreversible termination reactions.[3] | 1. Select an Appropriate CTA: For acrylates, trithiocarbonates and dithiobenzoates are generally effective.[3] Consult literature for specific recommendations for fluorinated acrylates.[13][14] 2. Optimize [CTA]/[Initiator] Ratio: A higher ratio (e.g., 5:1 to 10:1) generally affords better control.[3] 3. Lower Reaction Temperature: This can minimize side reactions. |
| Low Conversion in ATRP | 1. Catalyst Oxidation: The Cu(I) activator is sensitive to oxygen and can be oxidized to the deactivating Cu(II) species.[15] 2. Inappropriate Ligand: The ligand may not effectively solubilize the copper complex or maintain the desired equilibrium between active and dormant species.[16][17] | 1. Rigorous Deoxygenation: Ensure the reaction setup is completely free of oxygen. 2. Ligand Selection: For acrylates, ligands such as PMDETA or Me6TREN are often used. The choice of ligand can significantly impact polymerization kinetics.[16][18] |
| Bimodal or Tailing GPC Trace | 1. Slow Initiation in RAFT: The initiator decomposes too slowly, leading to the formation of new chains throughout the polymerization.[19] 2. Loss of End-Group Fidelity in ATRP: Side reactions can lead to the loss of the terminal halogen, creating "dead" polymer chains. | 1. Choose a Faster-Decomposing Initiator: Match the initiator half-life to the desired reaction temperature and time. 2. Optimize ATRP Conditions: Use a less active catalyst system or add a small amount of Cu(II) deactivator at the beginning of the reaction. |
Quantitative Data Summary
RAFT Polymerization of Fluorinated Acrylates
| Monomer | CTA | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Ref. |
| FATRIFE | CTA2** | 100:1:0.2 | Toluene | 70 | 24 | 37,800 | <1.10 | [13] |
| FATRIFE | CTA2** | 100:1:0 | Toluene | RT (photo) | 5 | 25,300 | <1.10 | [13] |
| TFEMA*** | CPDB**** | 300:1:0.33 | n-Dodecane | 90 | 4 | - | ≤1.34 | [20] |
*2,2,2-trifluoroethyl α-fluoroacrylate **4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid ***2,2,2-Trifluoroethyl methacrylate (B99206) ****2-cyano-2-propyl dithiobenzoate
ATRP of Fluorinated Methacrylates
| Monomer | Initiator | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Mn ( g/mol ) | PDI | Ref. |
| TFEMA | EBiB | 50:1:1:2 | bpy | p-xylene | 80 | 10,200 | 1.11 | [18] |
| TFEMA | EBiB | 50:1:1:1 | PMDETA | p-xylene | 80 | 9,800 | 1.25 | [18] |
Frequently Asked Questions (FAQs)
Q1: How should I purify 2,2,2-Trifluoroethyl acrylate (TFEA) before polymerization?
A1: TFEA is typically supplied with an inhibitor like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[1] This inhibitor must be removed before initiating a controlled polymerization. A common and effective method is to pass the monomer through a short column packed with basic alumina.[2] This will adsorb the phenolic inhibitor. The purified monomer should be used immediately.
Q2: What are the ideal storage conditions for TFEA monomer?
A2: TFEA should be stored in a cool, dark place, typically refrigerated.[10] It is important to keep the container tightly sealed to prevent exposure to light and air, which can promote polymerization.
Q3: My polymerization is very exothermic. How can I control the temperature?
A3: The polymerization of acrylates can be highly exothermic. To control the temperature, you can:
-
Use a solvent: Performing the polymerization in a suitable solvent will help dissipate the heat.
-
Slow monomer addition: For bulk polymerizations, adding the monomer dropwise to the reaction mixture can control the rate of polymerization and heat generation.
-
Use an ice bath: For small-scale reactions, an external cooling bath can be used to maintain the desired temperature.
Q4: Can I use conventional free-radical polymerization for TFEA?
A4: Yes, conventional free-radical polymerization can be used for TFEA and is a simpler method.[21] However, it offers poor control over the polymer's molecular weight and architecture, typically resulting in a broad molecular weight distribution (high PDI).[21] For applications requiring well-defined polymers, controlled radical polymerization techniques like RAFT or ATRP are recommended.[21]
Q5: How do I choose the right Chain Transfer Agent (CTA) for RAFT polymerization of TFEA?
A5: The choice of CTA is crucial for a successful RAFT polymerization.[10][11] For acrylates, trithiocarbonates and certain dithiobenzoates are generally good choices as they provide good control over the polymerization.[3] The selection depends on the desired reactivity and the final application of the polymer. It is advisable to consult the literature for CTAs that have been successfully used with fluorinated acrylates.[13][14]
Q6: What are some common side reactions to be aware of during the polymerization of acrylates?
A6: Besides premature termination, chain transfer to the solvent or polymer can occur.[9] In the case of ATRP, side reactions can lead to the loss of the terminal halogen, resulting in a loss of "livingness".[22] For acrylates, backbiting and β-scission can also be potential side reactions, especially at higher temperatures.
Experimental Protocols
Protocol 1: Purification of TFEA Monomer
-
Prepare a short column (e.g., a Pasteur pipette plugged with glass wool) with basic alumina.
-
Add the TFEA monomer to the top of the column and allow it to pass through under gravity.
-
Collect the purified monomer in a clean, dry flask.
-
Use the purified monomer immediately for the best results.
Protocol 2: Bulk Free-Radical Polymerization of TFEA
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified TFEA monomer.
-
Add the radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer).
-
Seal the flask with a rubber septum and deoxygenate the mixture by purging with nitrogen or argon for 30-60 minutes while stirring.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
To terminate the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Dissolve the resulting polymer in a suitable solvent (e.g., acetone (B3395972) or THF) and precipitate it into a non-solvent (e.g., methanol (B129727) or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Solution RAFT Polymerization of TFEA
-
In a Schlenk flask, dissolve the purified TFEA monomer, the chosen RAFT agent (CTA), and the radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene, 1,4-dioxane). The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (e.g., 100:1:0.2).
-
Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired temperature.
-
Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).
-
Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by precipitation into a non-solvent.
Visualizations
Caption: Workflow for RAFT Polymerization of TFEA.
Caption: Troubleshooting High PDI in RAFT Polymerization.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Oxygen-Tolerant RAFT Polymerization Initiated by Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxygen-Demanding Photocontrolled RAFT Polymerization Under Ambient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. RAFT: Choosing the Right Agent to Achieve Controlled Polymerization [sigmaaldrich.com]
- 11. Concepts and Tools for RAFT Polymerization [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
Inhibiting premature polymerization of "2,2,2-Trifluoroethyl acrylate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on inhibiting the premature polymerization of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that can lead to the premature polymerization of TFEA.
Question 1: My TFEA has become viscous or contains solid particles. What happened?
Answer: This is a clear indication of premature polymerization. The viscosity of the monomer increases as polymer chains form. This can be caused by several factors:
-
Inhibitor Depletion: The most common inhibitor, Monomethyl Ether of Hydroquinone (MEHQ), can be consumed over time, especially under improper storage conditions.
-
Elevated Temperatures: High temperatures can accelerate the rate of polymerization, even in the presence of an inhibitor. MEHQ consumption in acrylic monomers becomes significant at temperatures above 60°C.[1]
-
Exposure to UV Light: UV radiation can initiate polymerization. TFEA should be stored in amber or opaque containers to protect it from light.
-
Contamination: Contaminants such as dust, metal ions, or peroxides from solvents can act as initiators for polymerization.
-
Absence of Oxygen: MEHQ requires the presence of dissolved oxygen to effectively inhibit polymerization.[1] Storing the monomer under an inert atmosphere like nitrogen or argon will render the inhibitor ineffective.
Question 2: I need to heat my reaction mixture containing TFEA. How can I prevent polymerization?
Answer: Heating TFEA increases the risk of polymerization. Consider the following precautions:
-
Minimize Heating Time and Temperature: Only heat the reaction for the necessary duration and at the lowest possible temperature.
-
Ensure Adequate Inhibition: If the reaction conditions are harsh, the standard inhibitor concentration may not be sufficient. However, adding more inhibitor can affect the subsequent polymerization reaction.
-
Maintain Air Headspace: Do not sparge the monomer with inert gas for extended periods before heating, as this will remove the oxygen required for the MEHQ inhibitor to function.[1]
-
Use a Co-inhibitor: For high-temperature processes, a secondary inhibitor that is effective in the absence of oxygen, such as phenothiazine (B1677639) (PTZ), might be considered, though this will complicate purification.
Question 3: I removed the inhibitor from my TFEA, and it polymerized in the storage container. Why did this happen?
Answer: Uninhibited TFEA is highly reactive and prone to rapid, often violent, polymerization. It should be used immediately after the inhibitor is removed. Storage of uninhibited TFEA, even for short periods, is not recommended. If storage is absolutely necessary, it should be done at low temperatures (e.g., in a refrigerator) and for the shortest possible time.
Frequently Asked Questions (FAQs)
Q1: What is the typical inhibitor used in commercial 2,2,2-Trifluoroethyl acrylate?
A1: The most common inhibitor used in TFEA is Monomethyl Ether of Hydroquinone (MEHQ), typically at a concentration of around 100 ppm.[2][3][4]
Q2: What are the ideal storage conditions for inhibited TFEA?
A2: Inhibited TFEA should be stored in a cool, dark, and well-ventilated place.[2] The recommended storage temperature is typically between 2°C and 8°C.[2][4] It is crucial to store the monomer under an air atmosphere to ensure the presence of dissolved oxygen, which is necessary for the MEHQ inhibitor to be effective.[1]
Q3: What is the shelf life of inhibited TFEA?
A3: The shelf life of inhibited TFEA can vary depending on the supplier and storage conditions. While some sources indicate a longer shelf life under ideal conditions, it is best to consult the manufacturer's certificate of analysis for a specific expiration or retest date.[5] If no date is provided, a standard warranty of one year from the date of shipment is often applicable, with the recommendation for routine inspection by the user to ensure product performance.
Q4: How can I check if the inhibitor is still effective?
A4: A simple visual inspection for any signs of polymerization (increased viscosity, cloudiness, or solid formation) is the first step. For a quantitative assessment, the concentration of MEHQ can be determined using analytical techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Q5: Do I need to remove the inhibitor before polymerization?
A5: In many cases, the inhibitor does not need to be removed. You can often overcome its effect by using a slightly higher concentration of your polymerization initiator. However, for certain sensitive polymerization techniques (e.g., living polymerizations) or when high purity is required, removing the inhibitor is necessary.
Q6: What materials are suitable for storing TFEA?
A6: TFEA should be stored in containers made of materials that do not catalyze polymerization. Suitable materials include stainless steel, amber glass, and certain types of plastic like high-density polyethylene (B3416737) (HDPE). Avoid contact with incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.
Data Presentation
Table 1: Recommended Storage and Handling of Inhibited TFEA
| Parameter | Recommendation | Rationale |
| Inhibitor | ~100 ppm MEHQ | Standard inhibitor for acrylates. |
| Storage Temperature | 2°C to 8°C | Minimizes thermal initiation of polymerization. |
| Atmosphere | Air (not inert gas) | Oxygen is required for MEHQ to function as an inhibitor.[1] |
| Light Exposure | Store in amber or opaque containers | Prevents UV-initiated polymerization. |
| Shelf Life | Consult manufacturer's data; typically stable for at least 6-12 months with proper storage. | Inhibitor is consumed over time. |
Table 2: Effect of Temperature on MEHQ Inhibitor in Acrylic Monomers
| Temperature | MEHQ Consumption Rate | Remarks |
| < 60°C | Negligible | MEHQ is effective at inhibiting polymerization.[1] |
| > 60°C | Increases significantly | The inhibitor is consumed more rapidly.[1] |
| > 80°C | Rapid degradation | High risk of runaway polymerization.[1] |
Note: This data is for acrylic acid and serves as a general guideline for TFEA.
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor using an Alumina (B75360) Column
Objective: To remove the MEHQ inhibitor from TFEA for applications requiring uninhibited monomer.
Materials:
-
This compound (inhibited with MEHQ)
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask (amber glass)
-
Anhydrous solvent (e.g., dichloromethane, optional)
Procedure:
-
Column Preparation:
-
Insert a small plug of glass wool into the bottom of the chromatography column.
-
Fill the column with basic activated alumina. A general guideline is to use approximately 10g of alumina per 100 mL of monomer.
-
If the monomer is viscous, it can be diluted with a minimal amount of a dry, inert solvent like dichloromethane.
-
-
Purification:
-
Carefully add the TFEA to the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry, amber glass flask.
-
-
Post-Purification:
-
If a solvent was used, it can be removed under reduced pressure (e.g., using a rotary evaporator). Ensure the temperature is kept low to prevent polymerization.
-
-
Handling of Uninhibited Monomer:
-
Use the purified TFEA immediately.
-
Do not store the uninhibited monomer.
-
Protocol 2: Determination of MEHQ Concentration by UV-Vis Spectrophotometry (Adapted from ASTM D3125)
Objective: To quantify the concentration of MEHQ in a TFEA sample.[6][7][8][9][10]
Materials:
-
TFEA sample
-
MEHQ standard
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in deionized water)
-
Volumetric flasks (50 mL and 100 mL)
-
Pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh 0.10 g of MEHQ into a 100-mL volumetric flask, dissolve in glacial acetic acid, and dilute to the mark.
-
Prepare a series of standards by diluting this stock solution with glacial acetic acid in 50-mL volumetric flasks to achieve concentrations in the expected range of the sample (e.g., 0-1200 ppm).
-
-
Color Development:
-
Pipette 10 mL of each standard solution into separate 50-mL volumetric flasks containing 20 mL of glacial acetic acid.
-
Add 1 mL of 2% sodium nitrite solution to each flask, dilute to the mark with glacial acetic acid, and mix well.
-
Allow the solutions to stand for 10 minutes for the color to develop.
-
-
Sample Preparation:
-
Weigh an appropriate amount of the TFEA sample into a 50-mL volumetric flask containing 20 mL of glacial acetic acid.
-
Follow the same color development procedure as for the standards.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 420 nm.
-
Use glacial acetic acid as a blank.
-
Measure the absorbance of each standard and the sample solution.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of MEHQ in the sample by comparing its absorbance to the calibration curve.
-
Mandatory Visualization
Caption: Troubleshooting workflow for premature polymerization of TFEA.
Caption: Experimental workflow for removing MEHQ inhibitor from TFEA.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. polysciences.com [polysciences.com]
- 4. This compound MEHQ 100ppm inhibitor, 99 407-47-6 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
Optimizing initiator concentration for "2,2,2-Trifluoroethyl acrylate" polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the polymerization of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general effect of increasing initiator concentration on the polymerization of TFEA?
Increasing the initiator concentration, such as with AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide), generally leads to a higher rate of polymerization. This is due to a greater number of free radicals being generated, which in turn initiates more polymer chains simultaneously. However, this typically results in a lower average molecular weight of the polymer because more chains are competing for the same amount of monomer.
Q2: My polymerization is very slow or is not initiating. What are the possible causes and solutions?
| Probable Cause | Suggested Solution |
| Insufficient Initiator Concentration | The concentration of the initiator is too low to generate enough free radicals to start the polymerization at a reasonable rate. |
| Low Reaction Temperature | The temperature may be too low for the chosen initiator to decompose and generate radicals at an adequate rate. |
| Presence of Inhibitors | The monomer may contain inhibitors (like MEHQ) to prevent premature polymerization during storage. Oxygen from the air is also a potent inhibitor. |
| Impure Monomer or Solvent | Impurities in the monomer or solvent can interfere with the polymerization process. |
Troubleshooting Steps:
-
Increase Initiator Concentration: Incrementally increase the amount of initiator.
-
Optimize Temperature: Ensure the reaction temperature is appropriate for the initiator's half-life (e.g., 60-80 °C for AIBN).
-
Remove Inhibitors: Pass the TFEA monomer through a column of inhibitor remover (e.g., basic alumina) immediately before use.
-
Degas the Reaction Mixture: Thoroughly degas the monomer and solvent by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by using freeze-pump-thaw cycles to remove dissolved oxygen.
-
Purify Reagents: Use freshly purified monomer and high-purity, dry solvents.
Q3: The resulting polymer has a very low molecular weight. How can I increase it?
| Probable Cause | Suggested Solution |
| Excessive Initiator Concentration | A high concentration of initiator leads to the formation of many short polymer chains. |
| High Reaction Temperature | Higher temperatures can increase the rate of termination and chain transfer reactions, leading to lower molecular weight. |
| Presence of Chain Transfer Agents | Impurities or certain solvents can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one. |
Troubleshooting Steps:
-
Decrease Initiator Concentration: Reducing the initiator concentration will generate fewer polymer chains, allowing each to grow longer.
-
Lower Reaction Temperature: If possible, conduct the polymerization at a lower temperature. This may require using an initiator with a lower decomposition temperature.
-
Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant.
Q4: The polydispersity index (PDI) of my polymer is too high (i.e., the molecular weight distribution is too broad). How can I achieve a narrower PDI?
A high PDI indicates a lack of control over the polymerization, resulting in polymer chains of widely varying lengths.
| Probable Cause | Suggested Solution |
| High Monomer Conversion | At high conversions, the viscosity of the reaction mixture increases significantly (the Trommsdorff-Norrish effect), which can limit the mobility of growing polymer chains and lead to uncontrolled termination reactions. |
| Non-uniform Initiation | If the initiator is not well-dissolved or the temperature is not uniform throughout the reaction mixture, initiation will not be consistent. |
| Conventional Free-Radical Polymerization Limitations | Conventional free-radical polymerization inherently produces polymers with a broader PDI. |
Troubleshooting Steps:
-
Limit Monomer Conversion: Stop the polymerization at a lower monomer conversion (e.g., <50%) to avoid the gel effect.
-
Ensure Homogeneous Reaction Conditions: Ensure the initiator is fully dissolved before starting the polymerization and maintain uniform stirring and temperature.
-
Consider Controlled Radical Polymerization (CRP) Techniques: For applications requiring well-defined polymers with low PDI, consider using CRP methods like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization). These techniques provide excellent control over molecular weight and PDI for fluorinated acrylates.[1]
Data Presentation: Representative Polymerization Data
Table 1: Effect of AIBN Initiator Concentration on Poly(2,2,2-Trifluoroethyl Acrylate) Properties (Illustrative)
Reaction Conditions: Bulk polymerization at 65°C for 6 hours.
| [AIBN] (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 45 | 150,000 | 2.1 |
| 0.5 | 65 | 75,000 | 1.9 |
| 1.0 | 80 | 40,000 | 1.8 |
| 2.0 | >90 | 20,000 | 2.0 |
Table 2: Effect of BPO Initiator Concentration on Poly(this compound) Properties (Illustrative)
Reaction Conditions: Solution polymerization in toluene (B28343) at 80°C for 8 hours.
| [BPO] (mol%) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.2 | 50 | 120,000 | 2.2 |
| 0.6 | 70 | 60,000 | 2.0 |
| 1.2 | 85 | 35,000 | 1.9 |
| 2.4 | >95 | 18,000 | 2.1 |
Experimental Protocols
Detailed Methodology for Optimizing Initiator Concentration for TFEA Polymerization
1. Materials:
-
This compound (TFEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or anisole)
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Inert gas (Nitrogen or Argon)
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Inhibitor removal column (e.g., packed with basic alumina)
2. Procedure:
-
Monomer Purification: Pass the TFEA monomer through a column of activated basic alumina (B75360) to remove the inhibitor immediately prior to use.
-
Reaction Setup: A series of Schlenk flasks or reaction tubes are charged with the desired amount of purified TFEA and solvent.
-
Initiator Preparation: Prepare stock solutions of the initiator (AIBN or BPO) in the chosen solvent. This allows for accurate dispensing of small quantities.
-
Initiator Addition: Add varying amounts of the initiator stock solution to each reaction vessel to achieve the desired range of initiator concentrations (e.g., 0.1 to 2.0 mol% relative to the monomer).
-
Degassing: Subject each reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Alternatively, purge with a steady stream of inert gas for 30-60 minutes.
-
Polymerization: Immerse the sealed reaction vessels in a preheated oil bath set to the desired temperature (e.g., 70°C for AIBN). Ensure consistent stirring.
-
Termination and Isolation: After the desired reaction time, quench the polymerization by rapidly cooling the vessels in an ice bath and exposing the mixture to air. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight.
-
Characterization:
-
Monomer Conversion: Determine the conversion gravimetrically or by ¹H NMR analysis of the crude reaction mixture before precipitation.
-
Molecular Weight and PDI: Analyze the purified polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Visualizations
Caption: Troubleshooting workflow for TFEA polymerization.
Caption: Key steps in free-radical polymerization.
References
Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl Acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2,2,2-Trifluoroethyl Acrylate (B77674) (TFEA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,2,2-Trifluoroethyl Acrylate, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Catalyst inefficiency: Catalyst may be poisoned, deactivated, or used in an insufficient amount. | Ensure the catalyst is fresh and used in the recommended quantity. For acid-catalyzed reactions, ensure all reagents are anhydrous. | |
| Reagent quality: Impurities in starting materials (e.g., water in acrylic acid or 2,2,2-trifluoroethanol). | Use high-purity, anhydrous reagents. Dry solvents and liquid reagents before use if necessary. | |
| Equilibrium limitation (for esterification): The accumulation of water can drive the equilibrium backward. | Use a Dean-Stark apparatus to remove water as it is formed. Alternatively, use a drying agent or perform the reaction in the presence of a water scavenger. | |
| Product is a viscous liquid or solid (Polymerization) | Absence or insufficient amount of inhibitor: The monomer or product has polymerized during synthesis or workup. | Add a suitable polymerization inhibitor (e.g., hydroquinone (B1673460), phenothiazine) to the reaction mixture and during purification (distillation).[1] |
| High reaction or distillation temperature: Elevated temperatures can induce polymerization. | Maintain the recommended reaction temperature. Use vacuum distillation to purify the product at a lower temperature. | |
| Presence of Significant Impurities in the Final Product | Side reactions: Formation of byproducts such as Michael adducts or ethers. | Optimize reaction conditions (temperature, catalyst) to minimize side reactions. Refer to the FAQ section for details on common side reactions. |
| Incomplete workup: Residual starting materials, catalyst, or byproducts not fully removed. | Ensure thorough washing steps to remove acids/bases and catalysts. Use an appropriate purification method (e.g., distillation, column chromatography). | |
| Hydrolysis of product: Exposure of the ester to acidic or basic aqueous conditions for prolonged periods during workup can lead to hydrolysis. | Minimize the time the product is in contact with aqueous acidic or basic solutions. Perform extractions and washes efficiently. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of this compound.
Q1: What are the common side reactions in the synthesis of this compound?
A1: The primary side reactions of concern are:
-
Polymerization: Both acrylic acid and the this compound product are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. The use of a polymerization inhibitor is crucial.[1]
-
Michael Addition: 2,2,2-Trifluoroethanol (B45653) can act as a nucleophile and add across the double bond of acrylic acid or the product ester. This side reaction is more likely under basic conditions but can also occur with some catalysts.
-
Ether Formation: Under strong acidic conditions and high temperatures, 2,2,2-trifluoroethanol can undergo self-condensation to form an ether.
Q2: Which synthesis route is recommended for high purity this compound?
A2: A common and effective method involves the reaction of acryloyl chloride with 2,2,2-trifluoroethanol in the presence of a base like triethylamine. This method avoids the equilibrium limitations of direct esterification. However, direct esterification of acrylic acid with 2,2,2-trifluoroethanol using an acid catalyst and azeotropic removal of water can also yield high-purity product.
Q3: How can I effectively prevent polymerization during synthesis and purification?
A3: To prevent polymerization, a radical inhibitor such as hydroquinone, monomethyl ether hydroquinone (MEHQ), or phenothiazine (B1677639) should be added to the reaction mixture.[1] It is also critical to maintain the inhibitor in the product during distillation. Conducting the distillation under reduced pressure allows for lower temperatures, which further minimizes the risk of polymerization.
Q4: What is the best way to purify the final product?
A4: The typical purification procedure involves:
-
Washing: The crude product is washed with a dilute basic solution (e.g., sodium bicarbonate) to remove any unreacted acrylic acid and the acid catalyst. This is followed by washing with brine to remove residual salts and water.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final product is purified by vacuum distillation to separate it from any non-volatile impurities and the polymerization inhibitor. It is advisable to add a fresh portion of inhibitor before distillation.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of the closely related compound, 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA), which can be adapted for the synthesis of TFEA by using acrylic acid instead of methacrylic acid. This protocol is based on a patented procedure.[1]
Synthesis of this compound (Adapted from TFEMA Synthesis[1])
Step 1: Formation of Acryloyl Chloride
-
To a reactor equipped with a stirrer, thermometer, and dropping funnel, add thionyl chloride and a polymerization inhibitor (e.g., phenothiazine).
-
At a temperature of 10-40°C, slowly add a mixture of acrylic acid and DMF.
-
After the addition is complete, heat the reaction mixture to 40-60°C for 1-6 hours to yield acryloyl chloride.
Step 2: Esterification
-
To the crude acryloyl chloride from Step 1, add a catalyst.
-
At 50-70°C, slowly add 2,2,2-trifluoroethanol.
-
Maintain the reaction at this temperature for 3-5 hours.
-
Cool the reaction mixture and neutralize it with a 20 wt% NaOH solution to a pH of 7.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Purify the product by vacuum distillation.
Quantitative Data
The following table summarizes the yield and purity of 2,2,2-Trifluoroethyl methacrylate (TFEMA) obtained under different conditions as reported in a comparative patent example.[1] These results can provide a benchmark for the synthesis of TFEA.
| Method | Reactants | Catalyst | Yield (%) | Purity (GC, %) |
| Patented Method | Methacrylic acid, Thionyl chloride, 2,2,2-Trifluoroethanol | DMAP | >95 | >98 |
| Comparative Example | Methacrylic acid, Thionyl chloride, 2,2,2-Trifluoroethanol | None | 71.0 | 94.8 |
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for addressing low product yield.
Key Side Reactions in TFEA Synthesis
References
Technical Support Center: Purification of 2,2,2-Trifluoroethyl Acrylate (TFEA) Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,2,2-Trifluoroethyl Acrylate (B77674) (TFEA) monomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify commercially available 2,2,2-Trifluoroethyl acrylate (TFEA) before use?
A1: Commercially available TFEA is typically stabilized with an inhibitor, most commonly the monomethyl ether of hydroquinone (B1673460) (MEHQ), to prevent spontaneous polymerization during transport and storage.[1] This inhibitor must be removed before polymerization reactions, as it will quench the free radicals necessary to initiate the process, leading to low yields or complete reaction failure. Additionally, purification removes other potential impurities from the synthesis and storage, such as acrylic acid, 2,2,2-trifluoroethanol, and water, which can adversely affect the polymerization kinetics and the final polymer properties.
Q2: What is the common inhibitor used in TFEA, and how does it work?
A2: The most common inhibitor used for TFEA is the monomethyl ether of hydroquinone (MEHQ), typically at a concentration of around 100 ppm.[1] MEHQ prevents polymerization by reacting with and neutralizing stray free radicals that may form in the monomer. It is important to note that MEHQ's inhibitory action is dependent on the presence of dissolved oxygen.
Q3: What are the primary methods for removing the inhibitor from TFEA?
A3: The two most effective and commonly used methods for purifying TFEA and removing the MEHQ inhibitor are:
-
Column Chromatography: Passing the monomer through a column packed with basic activated alumina (B75360). This method is efficient for lab-scale purifications.
-
Vacuum Distillation: Separating the TFEA monomer from the non-volatile inhibitor and other high-boiling point impurities by distillation under reduced pressure. This is a highly effective method for achieving high purity.
Q4: What are the typical impurities found in TFEA monomer?
A4: Besides the added inhibitor (MEHQ), TFEA can contain impurities from its synthesis, which is commonly the esterification of acrylic acid with 2,2,2-trifluoroethanol.[2] Potential impurities include:
-
Unreacted acrylic acid
-
Unreacted 2,2,2-trifluoroethanol
-
Water
-
Byproducts from side reactions
Q5: How should I store purified TFEA?
A5: Purified TFEA is highly susceptible to spontaneous polymerization. It should be used immediately after purification if possible. If short-term storage is necessary, it should be kept in a refrigerator (2-8°C), in a tightly sealed container, and in the dark. For longer-term storage, a non-volatile polymerization inhibitor, such as phenothiazine (B1677639), can be added, and the monomer should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no polymer yield | Incomplete removal of the MEHQ inhibitor. | - Ensure the basic alumina used for column chromatography is active. - If using vacuum distillation, ensure the separation of the monomer from the inhibitor is complete. - Consider a second pass through the alumina column. |
| Monomer polymerizes in the distillation flask | - Distillation temperature is too high. - Lack of a non-volatile inhibitor in the distillation pot. - Presence of contaminants that can initiate polymerization. | - Use a lower distillation temperature by applying a higher vacuum. - Add a small amount of a non-volatile polymerization inhibitor (e.g., phenothiazine or hydroquinone) to the distillation flask. - Ensure all glassware is scrupulously clean. |
| Cloudy or discolored purified monomer | - Presence of water. - Co-distillation of impurities. | - Ensure the monomer is dried with a suitable agent (e.g., anhydrous MgSO₄ or CaCl₂) before distillation. - Check the distillation setup and conditions to ensure proper fractionation. |
| Inconsistent polymerization results | - Variable purity of the monomer batch-to-batch. - Partial polymerization of the monomer during storage. | - Always purify the monomer immediately before use. - Characterize the purity of the monomer using techniques like ¹H NMR or GC after each purification. |
Data Presentation
The following table summarizes the key quantitative parameters for the purification of TFEA.
| Parameter | Column Chromatography (Basic Alumina) | Vacuum Distillation |
| Principle of Separation | Adsorption of the phenolic inhibitor | Difference in boiling points |
| Typical Purity Achieved | >99% (inhibitor removal) | >99.5% |
| Boiling Point of TFEA | N/A | 46 °C at 125 mmHg |
| Key Advantage | Simple and rapid for small-scale purification | High purity achievable |
| Key Disadvantage | Potential for alumina fines in the product | Risk of polymerization at elevated temperatures |
Experimental Protocols
Protocol 1: Purification of TFEA by Column Chromatography
This method is suitable for removing the MEHQ inhibitor for lab-scale polymerizations.
Materials:
-
This compound (TFEA) with MEHQ inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Receiving flask
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂) (optional, for drying)
Procedure:
-
Column Preparation:
-
Insert a small plug of glass wool or cotton into the bottom of the chromatography column.
-
Securely clamp the column in a vertical position.
-
Fill the column with basic activated alumina to the desired height (a bed of 10-15 cm is typically sufficient for 20-30 mL of monomer).
-
Gently tap the column to ensure even packing of the alumina.
-
-
Inhibitor Removal:
-
Carefully pour the TFEA monomer onto the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry receiving flask.
-
-
Drying (Optional):
-
If the monomer needs to be rigorously dried, add a small amount of anhydrous MgSO₄ or CaCl₂ to the collected liquid.
-
Swirl for a few minutes and then filter to remove the drying agent.
-
-
Storage and Use:
-
The purified TFEA should be used immediately for the best results.
-
If brief storage is required, keep the flask sealed, wrapped in foil to protect from light, and refrigerated.
-
Protocol 2: Purification of TFEA by Vacuum Distillation
This method provides high-purity TFEA and is effective at removing a broader range of impurities.
Materials:
-
This compound (TFEA) with MEHQ inhibitor
-
Distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle and stirrer
-
Non-volatile polymerization inhibitor (e.g., phenothiazine)
-
Drying agent (e.g., anhydrous CaCl₂)
Procedure:
-
Pre-Drying:
-
Place the TFEA monomer in a flask with a suitable drying agent (e.g., anhydrous CaCl₂) and let it stand for several hours or overnight.
-
-
Distillation Setup:
-
Assemble the distillation apparatus. Ensure all glass joints are properly sealed.
-
Filter the pre-dried TFEA into the distillation flask.
-
Add a magnetic stir bar and a small amount (a few crystals) of a non-volatile inhibitor like phenothiazine to the distillation flask to prevent polymerization.
-
-
Distillation:
-
Begin stirring and slowly reduce the pressure using the vacuum pump to approximately 125 mmHg.
-
Gently heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at approximately 46 °C.
-
Monitor the temperature and pressure closely to ensure a stable distillation.
-
-
Post-Distillation:
-
Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.
-
The purified TFEA in the receiving flask should be used immediately.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of TFEA monomer.
Caption: Troubleshooting logic for failed TFEA polymerization.
References
Technical Support Center: Enhancing Adhesion of Poly(2,2,2-Trifluoroethyl acrylate) [PTFEA] Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the adhesion of poly(2,2,2-trifluoroethyl acrylate) (PTFEA) coatings to various substrates.
Troubleshooting Guide
Problem: Poor or No Adhesion of PTFEA Coating on a Substrate
The inert chemical nature and low surface energy of fluoropolymers like PTFEA are primary causes of poor adhesion.[1] This guide provides a systematic approach to identifying and resolving adhesion failures.
Logical Flow for Troubleshooting Adhesion Issues
Caption: Troubleshooting workflow for PTFEA coating adhesion failure.
Frequently Asked Questions (FAQs)
General Questions
Q1: Why is it difficult to achieve strong adhesion with PTFEA coatings?
A1: PTFEA, like other fluoropolymers, has very low surface energy.[2] This characteristic, which also provides desirable non-stick properties, prevents the coating from effectively "wetting" the substrate surface, which is a prerequisite for forming strong adhesive bonds. The strong carbon-fluorine bonds in the polymer make it chemically inert, further limiting chemical interactions with the substrate.[1]
Q2: How can I measure the adhesion of my PTFEA coating?
A2: Several standard methods can be used to evaluate coating adhesion. Two common methods are:
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ASTM D3359 (Tape Test): This method, also known as the cross-hatch test, is a qualitative assessment where a lattice pattern is cut into the coating, pressure-sensitive tape is applied and then removed, and the amount of coating lifted off is rated on a scale.[3][4][5]
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ASTM D4541 (Pull-Off Adhesion Test): This is a quantitative method that measures the force required to pull a test dolly, glued to the coating surface, away from the substrate.[2][6] The result is typically reported in units of pressure, such as psi or MPa.
Surface Preparation
Q3: What is the most critical first step to improve adhesion?
A3: The most critical first step is meticulous surface preparation.[5][7] Substrates must be free of any contaminants such as oils, grease, dust, or oxides that can interfere with adhesion.[7]
Q4: What are some recommended cleaning procedures for common substrates?
A4:
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Metals (Aluminum, Steel): Degrease with solvents like acetone (B3395972) or isopropanol, followed by an alkaline wash.[7] For enhanced adhesion, abrasive blasting can be used to remove oxides and create a rougher surface profile.[5][6]
-
Glass: Clean with a detergent solution, rinse thoroughly with deionized water, and then sonicate in acetone or isopropanol.[8]
-
Plastics: Clean with a mild detergent and water, rinse with deionized water, and dry completely. Some plastics may require specific solvent cleaning; always check for compatibility to avoid damaging the substrate.
Surface Treatments
Q5: What is plasma treatment and how does it improve adhesion?
A5: Plasma treatment is a process that uses ionized gas to modify the surface of a material.[1] It can increase the surface energy of the substrate by removing contaminants, creating a micro-roughened surface for better mechanical interlocking, and introducing reactive chemical groups that can form stronger bonds with the PTFEA coating.[9][10][11] Atmospheric plasma treatment is an effective method for these purposes.[11][12]
Q6: Are there chemical alternatives to plasma treatment?
A6: Yes, chemical etching is another method to modify the substrate surface. For example, acid etching of aluminum can create hydroxyl groups on the surface, which can improve the interaction with the fluoropolymer coating.[1] However, chemical treatments can be harsh and may not be suitable for all substrates.
Primers and Adhesion Promoters
Q7: What are adhesion promoters and how do they work?
A7: Adhesion promoters are bifunctional molecules that act as a bridge between the substrate and the coating.[3][13] One part of the molecule bonds to the substrate, and the other part bonds to the PTFEA coating, creating a strong chemical link between the two.[3]
Q8: What types of adhesion promoters are suitable for PTFEA coatings?
A8:
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Silane Coupling Agents: These are particularly effective for glass and metal substrates.[3][14] They have the general formula Y-R-Si-X3, where 'Y' is an organic functional group that can interact with the PTFEA, and 'X' is a hydrolyzable group that bonds with the inorganic substrate.[15]
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Polymeric Promoters: Formulations containing polymers with functional groups that have an affinity for both the substrate and the fluoropolymer can be effective.[14]
Quantitative Data
Table 1: Surface Properties of PTFEA and Related Fluoropolymers
| Polymer | Substrate | Water Contact Angle (°) | Surface Free Energy (mN/m) |
| Poly(2,2,2-trifluoroethyl α-fluoroacrylate) (PFATRIFE) | N/A | 107 | N/A |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | N/A | ~117 | N/A |
| Polytetrafluoroethylene (PTFE) | N/A | 108 - 112 | 18 - 20 |
| Polyvinylidene fluoride (B91410) (PVDF) | N/A | 89 | 31.6 |
Note: Data for PTFEA is limited; values for structurally similar fluoropolymers are provided for comparison.
Table 2: Adhesion Strength of Fluoropolymer Coatings with Surface Treatments (Illustrative)
| Coating | Substrate | Treatment | Adhesion Strength | Failure Mode |
| PTFE | Stainless Steel | None | 0 N/mm | Adhesive |
| PTFE | Stainless Steel | Ar + H₂O Plasma (300s) | 1.07 N/mm | Cohesive |
| PTFE | Aluminum | Epoxy Adhesive | 0.02 N/mm | Adhesive |
| PTFE | Aluminum | Ar + Acrylic Acid Plasma + Epoxy Adhesive | 1.4 N/mm | Cohesive |
| GFRP | Aluminum | Co-cured | 7.5 MPa (Lap Shear) | Cohesive |
Note: These values are illustrative of the significant improvements possible with surface treatments and are based on studies of similar fluoropolymers. Actual values for PTFEA may vary.[16][17][18]
Experimental Protocols
Protocol 1: Atmospheric Plasma Treatment for Surface Activation
Objective: To increase the surface energy of a substrate to promote PTFEA coating adhesion.
Materials:
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Substrate (e.g., glass slide, aluminum panel)
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Atmospheric plasma system with a suitable gas (e.g., compressed air, nitrogen, argon)
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Cleaning solvents (acetone, isopropanol)
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Lint-free wipes
Workflow for Atmospheric Plasma Treatment
References
- 1. tandfonline.com [tandfonline.com]
- 2. precisioncoatingtech.com [precisioncoatingtech.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 5. coatingsystems.com [coatingsystems.com]
- 6. en.pfluon.com [en.pfluon.com]
- 7. suncoating.com [suncoating.com]
- 8. Adhesion on glass | KRÜSS Scientific [kruss-scientific.com]
- 9. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. svc.org [svc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Silanes & Silicones for RTV-1 formulation guide - Silane Adhesion Promoters [powerchemical.net]
- 14. jidmr.com [jidmr.com]
- 15. Effect of Silane Coupling Agent Modification on Properties of Brass Powder-Water-Based Acrylic Coating on Tilia europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adhesive-Free Adhesion between Plasma-Treated Glass-Cloth-Containing Polytetrafluoroethylene (GC–PTFE) and Stainless Steel: Comparison between GC–PTFE and Pure PTFE - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Technical Support Center: Controlling the Molecular Weight of Poly(2,2,2-Trifluoroethyl acrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(2,2,2-Trifluoroethyl acrylate) (pTFEA). This guide covers Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and conventional free-radical polymerization with chain transfer agents (CTAs).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of pTFEA can be effectively controlled using several techniques:
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Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This is a versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][2]
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Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful CRP method that enables the synthesis of well-defined polymers with precise control over molecular weight and low dispersity.[1]
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Conventional Free-Radical Polymerization with Chain Transfer Agents (CTAs): This method utilizes conventional initiators and adds a chain transfer agent to regulate the molecular weight of the resulting polymer. While offering less control over the polymer architecture compared to RAFT and ATRP, it is a simpler and often more cost-effective approach.
Q2: How do I choose the right RAFT agent for TFEA polymerization?
A2: The choice of RAFT agent is critical for achieving good control over the polymerization. For acrylates like TFEA, trithiocarbonates and dithiobenzoates are generally effective. A study on a similar monomer, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), showed that 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (a dithiobenzoate) provided excellent control with dispersities below 1.10.[3] The selection should be based on the desired reactivity and compatibility with the reaction conditions.
Q3: What is a typical dispersity (Đ) for a well-controlled pTFEA synthesis?
A3: For a well-controlled polymerization of TFEA using RAFT or ATRP, a dispersity (Đ), also known as the polydispersity index (PDI), of less than 1.3 is generally considered good. With optimized conditions, it is possible to achieve dispersities approaching 1.1, indicating a very narrow molecular weight distribution.[3]
Q4: Can I perform the polymerization of TFEA in bulk or should I use a solvent?
A4: Both bulk and solution polymerization are viable for TFEA. Solution polymerization can help to control the viscosity of the reaction mixture, especially at high conversions, and can also aid in heat dissipation. The choice of solvent is important; it should be inert to the reaction conditions and capable of dissolving the monomer and the resulting polymer.
Troubleshooting Guides
RAFT Polymerization of TFEA
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Dispersity (Đ > 1.3) | 1. Inappropriate RAFT Agent: The chain transfer constant of the RAFT agent may be too low for TFEA, leading to poor control. 2. High Initiator Concentration: An excess of initiator can lead to a significant number of chains being initiated without RAFT control. 3. High Temperature: Elevated temperatures can increase the rate of termination reactions. 4. High Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control. | 1. Select a RAFT agent known to be effective for acrylates, such as a suitable trithiocarbonate (B1256668) or dithiobenzoate.[3] 2. Reduce the initiator-to-RAFT agent ratio. A typical ratio is between 1:3 and 1:10. 3. Lower the reaction temperature. 4. Consider stopping the reaction at a moderate conversion (e.g., 70-80%). |
| Slow or No Polymerization | 1. Presence of Inhibitors: Oxygen is a potent inhibitor of radical polymerization. Impurities in the monomer or solvent can also inhibit the reaction. 2. Inefficient Initiator: The chosen initiator may have a long half-life at the reaction temperature. 3. Inappropriate RAFT Agent: Some RAFT agents can cause retardation. | 1. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen). Ensure the monomer and solvent are purified to remove inhibitors. 2. Select an initiator with a suitable decomposition rate for the chosen reaction temperature. 3. Choose a RAFT agent with a lower tendency for retardation with acrylates. |
| Bimodal Molecular Weight Distribution | 1. Inefficient Initiation: Slow initiation from the RAFT agent's R-group can lead to a population of chains initiated by the radical initiator that are not under RAFT control. 2. Chain Termination: Termination reactions can lead to a population of "dead" polymer chains with a different molecular weight distribution. | 1. Ensure the R-group of the RAFT agent is a good homolytic leaving group. 2. Lower the reaction temperature and/or initiator concentration to minimize termination. |
ATRP of TFEA
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Dispersity (Đ > 1.3) | 1. Incorrect Catalyst/Ligand Ratio: An improper ratio can lead to a poorly controlled polymerization. 2. Catalyst Poisoning: Impurities in the monomer or solvent can deactivate the catalyst. 3. Slow Deactivation: If the deactivation of growing polymer chains is slow, the concentration of radicals will be too high, leading to termination reactions. | 1. Optimize the ratio of copper(I) halide to ligand. For many acrylates, a 1:1 or 1:2 ratio is effective. 2. Purify the monomer and solvent before use. 3. Add a small amount of copper(II) halide at the beginning of the reaction to ensure a sufficient concentration of the deactivator. |
| Slow or Stalled Polymerization | 1. Catalyst Oxidation: The copper(I) catalyst can be oxidized by residual oxygen, rendering it inactive. 2. Poor Initiator Efficiency: The initiator may not be efficiently activated by the catalyst. 3. Inappropriate Ligand: The chosen ligand may not form a sufficiently active catalyst complex. | 1. Ensure the reaction is thoroughly deoxygenated. 2. Use an initiator with a high initiation efficiency, such as an alkyl halide with a tertiary carbon-halogen bond. 3. Select a ligand that is known to be effective for acrylate (B77674) polymerization, such as PMDETA or a bipyridine-based ligand. |
Data Presentation
RAFT Polymerization of a TFEA Analogue
The following table summarizes the results from the RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), a monomer structurally similar to TFEA. These data can serve as a starting point for optimizing the polymerization of TFEA.
| CTA | [M]₀:[CTA]₀:[I]₀ | T (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ |
| CTA2 | 100:1:0.2 | 70 | 24 | 95 | 37,800 | 1.10 |
| CTA2 | 200:1:0.2 | 70 | 48 | 92 | 58,500 | 1.15 |
Data adapted from a study on FATRIFE polymerization.[3] CTA2 is 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid.
ATRP of a TFEA Analogue
The following table provides data on the ATRP of 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), another close analogue of TFEA.
| Ligand | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | T (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Đ |
| bpy | 100:1:1:2 | 90 | 6 | 85 | 15,000 | 1.11 |
| PMDETA | 100:1:1:1 | 90 | 4 | 92 | 16,500 | 1.25 |
Data is illustrative and based on typical conditions for TFEMA polymerization.
Experimental Protocols
RAFT Polymerization of TFEA (Adapted from TFEMA Protocol)
Materials:
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This compound (TFEA), purified by passing through a column of basic alumina (B75360).
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RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid).
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Initiator (e.g., AIBN).
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Anhydrous solvent (e.g., 1,4-dioxane).
Procedure:
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In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and initiator.
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Add the desired amount of TFEA and solvent.
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Seal the flask with a rubber septum and degas the mixture by performing at least three freeze-pump-thaw cycles.
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After the final thaw, backfill the flask with an inert gas (e.g., argon).
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Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin stirring.
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Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR) and molecular weight (e.g., by GPC).
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Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
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Precipitate the polymer in a suitable non-solvent (e.g., cold hexanes) and dry under vacuum.
ATRP of TFEA (Adapted from TFEMA Protocol)
Materials:
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This compound (TFEA), purified by passing through a column of basic alumina.
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Initiator (e.g., ethyl α-bromoisobutyrate).
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Copper(I) bromide (CuBr).
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Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).
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Anhydrous solvent (e.g., anisole).
Procedure:
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To a dry Schlenk flask, add CuBr and a magnetic stir bar.
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Seal the flask and deoxygenate by evacuating and backfilling with an inert gas three times.
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In a separate flask, prepare a solution of TFEA, initiator, and solvent. Deoxygenate this solution by purging with an inert gas for at least 30 minutes.
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Using a deoxygenated syringe, add the ligand to the Schlenk flask containing CuBr.
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Transfer the deoxygenated monomer/initiator solution to the Schlenk flask containing the catalyst complex.
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Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and begin stirring.
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Monitor the polymerization as described for the RAFT procedure.
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To terminate the polymerization, cool the reaction and expose it to air. The mixture can be passed through a short column of neutral alumina to remove the copper catalyst.
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Precipitate the polymer in a suitable non-solvent and dry under vacuum.
Visualizations
Caption: Experimental workflow for RAFT polymerization of TFEA.
Caption: Troubleshooting logic for high dispersity in RAFT polymerization.
References
Technical Support Center: Polymerization of 2,2,2-Trifluoroethyl Acrylate (TFEA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and reducing the polydispersity of poly(2,2,2-Trifluoroethyl acrylate) (TFEA).
Troubleshooting Guides
High polydispersity is a common issue in polymer synthesis. This section addresses specific problems you might encounter during the polymerization of TFEA and offers potential solutions.
Problem: High Polydispersity Index (PDI > 1.5) in RAFT Polymerization
Possible Causes:
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Inappropriate Chain Transfer Agent (CTA): The reactivity of the CTA may not be well-matched with the TFEA monomer.
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Incorrect Initiator to CTA Ratio: An excess of initiator can lead to a higher rate of conventional free-radical initiation, resulting in uncontrolled polymer chains.
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Impurities: Oxygen or other impurities in the monomer, solvent, or initiator can interfere with the RAFT process.
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High Polymerization Temperature: Elevated temperatures can increase the rate of irreversible termination reactions.
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High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to a loss of control and broader PDI.
Solutions:
-
CTA Selection: For acrylates like TFEA, trithiocarbonates are often a suitable choice. Consider using a CTA known to be effective for acrylate (B77674) polymerization.
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Optimize [Monomer]:[CTA]:[Initiator] Ratio: A common starting point is a [CTA]:[Initiator] ratio between 3:1 and 10:1. A higher ratio generally affords better control and a lower PDI.
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Purification of Reagents: Ensure the TFEA monomer is passed through a column of basic alumina (B75360) to remove inhibitors. All solvents and other reagents should be thoroughly degassed to remove oxygen.
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Temperature Control: Maintain a consistent and appropriate reaction temperature. For many RAFT polymerizations of acrylates, temperatures between 60°C and 80°C are effective.
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Monitor Conversion: Aim for moderate to high conversions without pushing the reaction to completion, as side reactions become more prevalent at very high conversions.
Troubleshooting Workflow for High PDI in RAFT Polymerization
Caption: Troubleshooting decision tree for high PDI in RAFT polymerization of TFEA.
Problem: High Polydispersity Index (PDI > 1.5) in ATRP
Possible Causes:
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Catalyst System Inactivity: The copper catalyst may not be sufficiently active, or the ligand may not be appropriate for the fluorinated monomer.
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Incorrect Initiator: The initiator may have low efficiency for TFEA.
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Presence of Oxygen: Oxygen can deactivate the catalyst.
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Solvent Effects: The polarity of the solvent can influence the stability and activity of the catalyst complex.
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High Temperature: Similar to RAFT, high temperatures can lead to increased termination reactions.
Solutions:
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Catalyst and Ligand Selection: For the ATRP of fluorinated methacrylates, ligands such as 2,2′-bipyridine (bpy) have shown to provide good control.[1][2] This can be a good starting point for TFEA. Ensure the copper source (e.g., CuBr) is pure.
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Initiator Choice: Use a highly efficient initiator such as ethyl α-bromoisobutyrate (EBiB).
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Rigorous Degassing: Employ multiple freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen from the reaction mixture.
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Solvent Selection: Anisole (B1667542) or N,N-dimethylformamide (DMF) are often used for the ATRP of acrylates. The choice of solvent can impact the solubility of the polymer and the catalyst complex.
-
Temperature Optimization: Conduct the polymerization at the lowest temperature that allows for a reasonable reaction rate. For acrylates, this is often in the range of 60-90°C.
Troubleshooting Workflow for High PDI in ATRP
Caption: Troubleshooting decision tree for high PDI in ATRP of TFEA.
Frequently Asked Questions (FAQs)
Q1: What is a "good" Polydispersity Index (PDI) for poly(TFEA)?
A: For a well-controlled polymerization of TFEA using techniques like RAFT or ATRP, a PDI value below 1.3 is generally considered good. Values approaching 1.1 indicate excellent control over the polymerization, signifying a narrow molecular weight distribution.
Q2: How can I purify the this compound (TFEA) monomer before polymerization?
A: To remove the inhibitor (commonly hydroquinone (B1673460) monomethyl ether, MEHQ), pass the TFEA monomer through a short column filled with basic alumina. This should be done immediately before use.
Q3: What are the key differences between RAFT and ATRP for TFEA polymerization?
A:
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RAFT (Reversible Addition-Fragmentation chain Transfer): This technique is known for its tolerance to a wide range of functional groups and reaction conditions. It does not use a metal catalyst, which can be an advantage for certain applications. However, the choice of the RAFT agent is crucial for achieving good control.
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ATRP (Atom Transfer Radical Polymerization): ATRP often provides faster polymerization rates and is well-established for a variety of monomers. However, it requires a metal catalyst (typically copper-based), which may need to be removed from the final polymer. The catalyst system can also be sensitive to impurities and oxygen.
Q4: Can I perform the polymerization of TFEA in bulk?
A: Yes, both RAFT and ATRP of acrylates can be performed in bulk. However, solution polymerization is often preferred as it allows for better control of viscosity and temperature, which can be crucial for achieving a low PDI.
Q5: How does the choice of initiator affect the PDI in RAFT polymerization?
A: The initiator should be chosen based on the desired reaction temperature. The rate of initiation should be slow enough to allow the RAFT equilibrium to be established. A common initiator for temperatures between 60-80°C is Azobisisobutyronitrile (AIBN). An excessively high initiator concentration can lead to a higher number of chains initiated by primary radicals, bypassing the RAFT control mechanism and increasing the PDI.
Data Presentation
The following tables summarize typical reaction conditions and resulting polydispersity for the controlled polymerization of TFEA and related fluorinated acrylates. Note: Data for the homopolymerization of TFEA is limited in the literature; therefore, data from copolymerizations and polymerizations of similar monomers are provided as a reference.
Table 1: RAFT Polymerization of TFEA and Related Monomers
| Monomer(s) | CTA | Initiator | [M]:[CTA]:[I] | Solvent | Temp. (°C) | Time (h) | PDI (Mw/Mn) | Reference |
| n-Butyl acrylate / TFEA | Dibenzyl trithiocarbonate (B1256668) (DBTTC) | AIBN | - | DMF | 65 | - | Low | [1] |
| 2,2,2-Trifluoroethyl α-fluoroacrylate (FATRIFE) | CTA-2¹ | AIBN | 200:1:0.2 | Dioxane | 60 | 6 | < 1.10 | [3] |
| 2,2,2-Trifluoroethyl methacrylate (B99206) (TFEMA) | CPDB² | AIBN | - | Toluene | 70 | 4-5 | ≤ 1.22 | [4] |
¹CTA-2: 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid ²CPDB: 2-cyano-2-propyl dithiobenzoate
Table 2: ATRP of TFEA-related Monomers
| Monomer | Initiator | Catalyst/Ligand | [M]:[I]:[Cat]:[L] | Solvent | Temp. (°C) | Time (h) | PDI (Mw/Mn) | Reference |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | Ethyl α-bromoisobutyrate | CuBr / bpy | - | - | - | - | ~1.11 | [1][2] |
| Methyl Acrylate | Ethyl 2-bromoisobutyrate | CuBr / PMDETA | 200:1:0.5:0.5 | Anisole | 60 | ~3.7 | 1.07 | [5] |
Experimental Protocols
Protocol 1: RAFT Polymerization of TFEA (General Procedure)
This protocol is a general guideline and should be optimized for specific molecular weight targets.
-
Monomer Purification: Pass this compound (TFEA) through a column of basic alumina to remove the inhibitor.
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Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of TFEA, the chosen RAFT agent (e.g., a trithiocarbonate), and the solvent (e.g., anisole or DMF).
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Initiator Addition: Add the initiator (e.g., AIBN) to the reaction mixture. The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully calculated based on the target degree of polymerization and desired level of control.
-
Degassing: Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
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Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and begin stirring.
-
Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and PDI). Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Experimental Workflow for RAFT Polymerization
Caption: A typical experimental workflow for RAFT polymerization of TFEA.
Protocol 2: ATRP of TFEA (General Procedure)
This protocol is a general guideline and requires optimization, particularly the catalyst system.
-
Monomer and Solvent Purification: Purify TFEA as described above. Ensure the solvent is anhydrous and free of coordinating impurities.
-
Catalyst and Ligand Preparation: In a Schlenk flask, add the copper(I) source (e.g., CuBr) and the ligand (e.g., bpy). The flask should be evacuated and backfilled with an inert gas several times.
-
Reaction Setup: In a separate Schlenk flask, add the purified TFEA, the solvent, and the initiator (e.g., EBiB). Degas this mixture by performing at least three freeze-pump-thaw cycles.
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Initiation of Polymerization: Using a cannula, transfer the degassed monomer/initiator/solvent mixture to the Schlenk flask containing the catalyst system under a positive pressure of inert gas.
-
Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature and stir.
-
Monitoring and Termination: Monitor the polymerization as described for the RAFT protocol. To terminate, open the flask to air, which will oxidize the copper catalyst and stop the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
References
Troubleshooting film defects in poly("2,2,2-Trifluoroethyl acrylate") coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly("2,2,2-Trifluoroethyl acrylate") (PTFEA) coatings.
Troubleshooting Film Defects
This section addresses common defects encountered during the fabrication of PTFEA films, their probable causes, and recommended solutions.
Pinholes and Comet Streaks
Question: My PTFEA film has small, circular voids (pinholes) and/or linear defects (comet streaks). What is causing this and how can I prevent it?
Answer:
Pinholes and comet streaks are typically caused by particulate contamination on the substrate or in the polymer solution. The coating solution flows around these particles, leaving voids or tails as it dries.
Troubleshooting Workflow:
Technical Support Center: Polymerization of 2,2,2-Trifluoroethyl Acrylate (TFEA)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the polymerization kinetics of 2,2,2-Trifluoroethyl Acrylate (B77674) (TFEA). It is intended for researchers, scientists, and professionals in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of free-radical polymerization of TFEA?
A1: In general, for free-radical polymerization, increasing the temperature has a significant impact on the reaction kinetics. The rate of decomposition of the thermal initiator (e.g., AIBN, BPO) increases with temperature, leading to a higher concentration of primary radicals. This, in turn, increases the overall rate of polymerization. However, excessively high temperatures can lead to a very rapid, and sometimes uncontrollable, reaction.
Q2: What is the expected effect of increasing temperature on the molecular weight and polydispersity index (PDI) of poly(TFEA)?
A2: Typically, an increase in polymerization temperature leads to a decrease in the average molecular weight of the resulting polymer. This is because higher temperatures accelerate not only propagation but also chain transfer and termination reactions. More frequent termination events result in shorter polymer chains. Consequently, the polydispersity index (PDI) may increase at higher temperatures, indicating a broader distribution of polymer chain lengths. For some systems, a higher temperature can augment the polymerization rate but result in a minor reduction in the molecular weight of the polymer.[1]
Q3: Are there alternative methods to thermal initiation for polymerizing TFEA?
A3: Yes, besides thermal initiation, the polymerization of TFEA and related fluorinated acrylates can be initiated using photochemical methods (photo-polymerization).[2][3] Additionally, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) offer precise control over the polymerization process, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[4] ATRP is often conducted at elevated temperatures.[4]
Q4: Can the polymerization of TFEA be controlled to achieve a desired molecular weight?
A4: Yes, controlled radical polymerization techniques are well-suited for this purpose. RAFT polymerization, for instance, allows for the synthesis of TFEA homopolymers and copolymers with narrow molecular weight distributions.[4] By carefully selecting the chain transfer agent and reaction conditions, a "living" polymerization can be achieved, enabling the creation of block copolymers and other complex architectures.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | 1. Low Polymerization Temperature: The initiator decomposition rate may be too slow. 2. Inhibitor Presence: The monomer may contain an inhibitor that was not removed. 3. Impure Monomer or Solvent: Impurities can interfere with the polymerization. 4. Insufficient Initiator Concentration: The amount of initiator may be too low to start the polymerization effectively. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C. 2. Remove Inhibitor: Pass the monomer through a column of activated basic alumina. 3. Purify Reagents: Ensure the monomer and solvent are of high purity. 4. Optimize Initiator Concentration: Increase the initiator concentration, but be cautious as this can lower the molecular weight. |
| High Polydispersity Index (PDI) | 1. High Polymerization Temperature: Can lead to increased side reactions and uncontrolled termination. 2. High Initiator Concentration: Generates a large number of chains that terminate at different times. 3. Chain Transfer Reactions: Transfer to solvent, monomer, or polymer can broaden the molecular weight distribution. | 1. Lower Temperature: Conduct the polymerization at a lower temperature for a longer duration. 2. Reduce Initiator Concentration: Use a lower concentration of the initiator. 3. Choose an Appropriate Solvent: Select a solvent with a low chain transfer constant. 4. Consider Controlled Radical Polymerization: Employ techniques like RAFT or ATRP for better control. |
| Gel Formation | 1. Excessively High Temperature: Can lead to runaway reactions. 2. High Monomer Concentration (Bulk Polymerization): The Trommsdorff-Norrish effect (gel effect) can occur, where high viscosity hinders termination. 3. Presence of D-functional Impurities: Cross-linking can occur if impurities with two or more polymerizable groups are present. | 1. Reduce Temperature: Lower the reaction temperature. 2. Use a Solvent: Perform the polymerization in a suitable solvent to dissipate heat and reduce viscosity. 3. Ensure Monomer Purity: Use highly purified monomer. |
| Inconsistent Results | 1. Temperature Fluctuations: Poor temperature control of the reaction vessel. 2. Inconsistent Reagent Purity: Variation in the purity of monomer, solvent, or initiator between batches. 3. Atmospheric Oxygen: Oxygen can inhibit free-radical polymerization. | 1. Improve Temperature Control: Use a reliable oil bath or reaction block with a temperature controller. 2. Standardize Reagent Purification: Use consistent purification methods for all reagents. 3. Degas the Reaction Mixture: Thoroughly degas the monomer and solvent (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like nitrogen or argon). |
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on Free-Radical Polymerization of TFEA
This protocol outlines a general procedure for studying the influence of temperature on the polymerization of TFEA using a thermal initiator.
Materials:
-
2,2,2-Trifluoroethyl acrylate (TFEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or other suitable thermal initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Reaction vessel (e.g., Schlenk flask)
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Magnetic stirrer and stir bar
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
-
Equipment for polymer analysis (e.g., Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), Gravimetric analysis)
Procedure:
-
Monomer Purification: Remove the inhibitor from TFEA by passing it through a column of activated basic alumina.
-
Reaction Setup: Place a magnetic stir bar in the reaction vessel and assemble it with a condenser under an inert atmosphere.
-
Reagent Addition: Add the desired amount of purified TFEA, solvent, and initiator to the reaction vessel. A typical molar ratio of monomer to initiator is in the range of 100:1 to 1000:1.
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Degassing: Degas the reaction mixture by performing at least three freeze-pump-thaw cycles or by bubbling with an inert gas for 30-60 minutes.
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Polymerization: Immerse the reaction vessel in the preheated oil bath set to the desired temperature (e.g., 60°C, 70°C, 80°C). Start the magnetic stirrer.
-
Sampling and Monitoring: At predetermined time intervals, carefully extract small aliquots of the reaction mixture to monitor monomer conversion and the evolution of molecular weight and PDI.
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Termination: After the desired reaction time, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.
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Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.
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Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.
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Characterization: Analyze the polymer for its molecular weight (Mn, Mw) and PDI using GPC. Determine the monomer conversion gravimetrically or by NMR spectroscopy.
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Repeat: Repeat the experiment at different temperatures while keeping all other parameters constant to study the effect of temperature on the polymerization kinetics.
Data Presentation
Illustrative Effect of Temperature on TFEA Polymerization
Disclaimer: The following table presents hypothetical data for illustrative purposes to demonstrate the expected trends based on general principles of free-radical polymerization. Actual experimental results may vary.
| Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 60 | 12 | 75 | 50,000 | 90,000 | 1.80 |
| 70 | 8 | 85 | 35,000 | 70,000 | 2.00 |
| 80 | 5 | 90 | 20,000 | 45,000 | 2.25 |
Visualizations
Caption: Experimental workflow for TFEA polymerization.
Caption: Troubleshooting logic for TFEA polymerization.
References
- 1. Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
Technical Support Center: Polymerization of 2,2,2-Trifluoroethyl Acrylate (TFEA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA).
Frequently Asked Questions (FAQs)
Q1: Which polymerization techniques are suitable for 2,2,2-Trifluoroethyl acrylate (TFEA)?
A1: this compound (TFEA) can be polymerized using several techniques. Conventional free radical polymerization is a straightforward method. For more precise control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) methods are recommended. These include Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[1]
Q2: What are some suitable solvents for the polymerization of TFEA?
A2: The choice of solvent depends on the polymerization technique and the desired properties of the final polymer. For the resulting polymer, poly(this compound) (PTFEA), common solvents that can dissolve the polymer include dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (B95107) (THF), and methylene (B1212753) chloride.[2] For specific polymerization methods, solvents such as 1,4-dioxane (B91453), toluene (B28343), n-dodecane, n-hexadecane, and acetonitrile (B52724) have been used in studies with similar fluorinated acrylates.[3][4][5]
Q3: What are the general properties of poly(this compound) (PTFEA)?
A3: PTFEA is known for its low refractive index, transparency, and low surface tension. These properties make it suitable for applications such as optical waveguides. It is a hydrophobic polymer with excellent chemical and weather resistance.[6]
Troubleshooting Guides
Issue 1: Low Monomer Conversion
| Possible Cause | Troubleshooting Step |
| Inhibitor in Monomer: The TFEA monomer may contain an inhibitor to prevent spontaneous polymerization during storage. | Pass the monomer through a column of activated basic alumina (B75360) to remove the inhibitor before use. |
| Insufficient Initiator: The concentration of the initiator may be too low. | Increase the initiator concentration. Refer to established protocols for recommended initiator-to-monomer ratios. |
| Low Reaction Temperature: The polymerization temperature may be too low for the chosen initiator to decompose efficiently. | Increase the reaction temperature to be within the optimal range for your initiator's half-life. |
| Oxygen Inhibition: Oxygen can inhibit free radical polymerization. | Ensure the reaction mixture is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) or by using freeze-pump-thaw cycles.[4] |
Issue 2: Broad Molecular Weight Distribution (High Dispersity, Đ > 1.5)
| Possible Cause | Troubleshooting Step |
| High Initiator Concentration: An excessively high initiator concentration can lead to a large number of chain termination events. | Reduce the initiator concentration. |
| Chain Transfer Reactions: Chain transfer to solvent, monomer, or polymer can broaden the molecular weight distribution. | Select a solvent with a low chain transfer constant. Lowering the reaction temperature can also reduce the rate of chain transfer. |
| Poor Control in CRP: In RAFT or ATRP, poor control can result from impurities, incorrect stoichiometry of reagents, or inappropriate reaction conditions. | Purify all reagents (monomer, solvent, initiator, catalyst, ligand). Carefully control the stoichiometry of the RAFT agent or the catalyst/ligand complex. Optimize the reaction temperature and time. |
Issue 3: Gelation of the Reaction Mixture
| Possible Cause | Troubleshooting Step |
| High Monomer Concentration (Bulk Polymerization): Polymerization in bulk can lead to a rapid increase in viscosity and uncontrolled autoacceleration (Trommsdorff effect), resulting in gelation. | Perform the polymerization in solution to better dissipate the heat of polymerization and control the reaction rate. |
| Bifunctional Impurities: Impurities with two or more polymerizable groups can act as crosslinkers, leading to gel formation. | Ensure the purity of the TFEA monomer. |
Experimental Protocols
Protocol 1: Free Radical Solution Polymerization of TFEA
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Monomer Purification: Pass this compound (TFEA) through a column of basic alumina to remove the inhibitor.
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Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified TFEA monomer and the initiator (e.g., AIBN) in a suitable solvent (e.g., toluene or 1,4-dioxane). A typical monomer concentration is 2 M.
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Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
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Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and stir for the specified reaction time (e.g., 24 hours).
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Termination and Precipitation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol (B129727) or hexane.
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Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: RAFT Polymerization of TFEA
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Reagent Preparation: Purify the TFEA monomer as described above. Ensure the RAFT agent (e.g., a dithiobenzoate or trithiocarbonate) and initiator (e.g., AIBN) are of high purity.
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Reaction Setup: In a Schlenk flask, combine the purified TFEA, RAFT agent, initiator, and solvent (e.g., 1,4-dioxane or anisole). The molar ratio of monomer:RAFT agent:initiator is critical for controlling the molecular weight and should be carefully calculated.
-
Deoxygenation: Thoroughly deoxygenate the reaction mixture using freeze-pump-thaw cycles or by purging with an inert gas for at least 30 minutes.
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Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) and stir for the planned duration. Monitor the polymerization progress by taking aliquots at different time points for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight).
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Work-up: After the desired conversion is reached, cool the reaction and precipitate the polymer in a suitable non-solvent.
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Purification: Purify the polymer by redissolving it in a good solvent (e.g., THF) and re-precipitating it to remove any unreacted monomer and other small molecules. Dry the final polymer under vacuum.
Data Presentation
Table 1: Solvent Properties and Suitability for TFEA Polymerization
| Solvent | Boiling Point (°C) | Polarity | Suitability for Polymer (PTFEA) Solubility | Notes on Polymerization Use |
| Tetrahydrofuran (THF) | 66 | Moderately Polar | Good[2] | Commonly used for solution polymerization. |
| 1,4-Dioxane | 101 | Moderately Polar | Good | Used in RAFT polymerization of similar monomers.[4] |
| Toluene | 111 | Non-polar | Potentially good for lower MW | Used for the synthesis of macro-RAFT agents.[3] |
| Acetonitrile | 82 | Polar Aprotic | Moderate | Used for copolymerization of TFEA with acrylonitrile.[5] |
| Dimethyl Sulfoxide (DMSO) | 189 | Polar Aprotic | Good[2] | High boiling point can be a consideration. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Polar Aprotic | Good[2] | High boiling point. |
| n-Dodecane | 216 | Non-polar | Poor (used as a dispersion medium) | Used in RAFT dispersion polymerization.[3] |
Table 2: Example Conditions for Controlled Polymerization of Fluorinated Acrylates
| Polymerization Method | Monomer | Solvent | Initiator | CTA/Catalyst | Temp (°C) | Resulting Đ (Mw/Mn) |
| RAFT | FATRIFE | Not Specified | Thermal | CTA2** | - | < 1.10[7] |
| Photo-RAFT | FATRIFE | Not Specified | None (Photo) | CTA2** | Room Temp | < 1.10[7] |
| RAFT Dispersion | TFEMA*** | n-Dodecane | T21s | CPDB**** | 90 | ≤ 1.34[3] |
*FATRIFE: 2,2,2-trifluoroethyl α-fluoroacrylate **CTA2: 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid ***TFEMA: 2,2,2-Trifluoroethyl methacrylate (B99206) ****CPDB: 2-cyano-2-propyl dithiobenzoate
Visualizations
Caption: A typical experimental workflow for the polymerization of TFEA.
Caption: A logical workflow for troubleshooting common TFEA polymerization issues.
References
Technical Support Center: Post-polymerization Modification of Poly(2,2,2-Trifluoroethyl acrylate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the post-polymerization modification of poly(2,2,2-trifluoroethyl acrylate) (PTFEA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the modification of PTFEA.
Issue 1: Incomplete or Slow Amidation Reaction
Question: My amidation reaction of PTFEA with a primary/secondary amine is not going to completion, or is proceeding very slowly. What are the possible causes and solutions?
Answer:
Incomplete or slow amidation can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | The choice and concentration of the organocatalyst are crucial. For the amidation of non-activated esters like PTFEA, a co-catalytic system of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2,4-triazole (B32235) (TA) has been shown to be effective. Ensure the catalysts are pure and used in the correct molar ratio. |
| Inappropriate Solvent | The reaction solvent significantly influences the reaction kinetics. Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the polymer and the reagents effectively. |
| Low Reaction Temperature | Amidation of PTFEA may require elevated temperatures to proceed at a reasonable rate. If the reaction is slow, consider increasing the temperature, for example, to 50°C or higher, while monitoring for any potential side reactions or polymer degradation. |
| Steric Hindrance | Bulky amines may react slower due to steric hindrance. If possible, consider using a less sterically hindered amine. If the specific amine is required, increasing the reaction time and/or temperature may be necessary. |
| Low Reagent Concentration | The initial molar ratio of the amine to the ester repeating units of PTFEA can affect the reaction rate. Increasing the concentration of the amine can help drive the reaction to completion. |
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for incomplete amidation.
Issue 2: Polymer Degradation During Hydrolysis
Question: I am attempting to hydrolyze PTFEA to poly(acrylic acid), but I am observing polymer degradation and a loss of film integrity. How can I prevent this?
Answer:
Hydrolysis of poly(fluoroacrylate) films, particularly with strong bases like sodium hydroxide, can sometimes lead to degradation of the polymer backbone, especially if the film is not robust.[1][2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | High concentrations of NaOH and elevated temperatures can accelerate polymer degradation.[1] Start with milder conditions (e.g., lower NaOH concentration, room temperature) and gradually increase if the hydrolysis rate is too slow. |
| Lack of Polymer Film Stability | Thin films of fluoroacrylate polymers can degrade rapidly during hydrolysis.[1][2] Crosslinking the polymer film, for instance with di(ethylene glycol)divinyl ether (DEGDVE), and grafting it to the substrate can significantly improve film stability.[1][2] |
| Monitoring Reaction Progress | It is crucial to monitor the extent of hydrolysis to avoid prolonged exposure to harsh conditions once the desired conversion is reached. Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to track the chemical changes on the surface.[1][2] |
Issue 3: Side Reactions in Thiol-Michael Addition
Question: I am observing side products in my thiol-Michael addition reaction on PTFEA. What are the common side reactions and how can I minimize them?
Answer:
While the thiol-Michael addition is a "click" reaction, side reactions can occur, especially depending on the choice of catalyst and reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Catalyst-Induced Side Reactions | Nucleophilic catalysts like dimethylphenylphosphine (B1211355) (DMPP) can sometimes add to the vinyl group of the acrylate (B77674), leading to by-products.[3] It's important to keep the catalyst concentration at a catalytic level.[3] For amine catalysts, aza-Michael addition can be a competing reaction, though it is often insignificant.[4] |
| Disulfide Bond Formation | Thiols can oxidize to form disulfide bonds, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. |
| Homopolymerization of Acrylates | While less common in thiol-Michael additions compared to radical-mediated thiol-ene reactions, some conditions might favor the homopolymerization of the acrylate moieties. Ensure the reaction conditions are optimized for the Michael addition. |
Frequently Asked Questions (FAQs)
1. What are the most common post-polymerization modifications for PTFEA?
The primary methods for post-polymerization modification of PTFEA include:
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Amidation/Aminolysis: Reaction with primary or secondary amines to introduce amide functionalities.
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Hydrolysis: Conversion of the trifluoroethyl ester groups to carboxylic acid groups, yielding poly(acrylic acid).
-
Thiol-Michael Addition: Reaction with thiols to introduce thioether linkages.
2. How can I characterize the modified PTFEA?
A combination of spectroscopic and analytical techniques is typically used:
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Fourier-Transform Infrared Spectroscopy (FTIR): To identify the appearance or disappearance of characteristic functional group peaks (e.g., appearance of N-H and C=O stretching of amides in amidation, or broad O-H stretch of carboxylic acids in hydrolysis).
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the modified polymer and quantify the degree of modification.[5][6][7]
-
Gel Permeation Chromatography (GPC): To assess changes in molecular weight and molecular weight distribution after modification, which can also indicate if degradation or cross-linking has occurred.[1][8][9][10][11]
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Contact Angle Measurements: To evaluate changes in surface properties, such as hydrophilicity/hydrophobicity, after modification.
3. What are the expected changes in surface properties after modification?
The surface properties of PTFEA can be significantly altered:
| Modification | Expected Change in Water Contact Angle |
| Hydrolysis to Poly(acrylic acid) | Significant decrease (more hydrophilic) |
| Amidation with polar amines | Decrease (more hydrophilic) |
| Thiol-Michael addition with polar thiols | Decrease (more hydrophilic) |
Experimental Protocols
Protocol 1: Organocatalyzed Amidation of PTFEA
This protocol is based on the organocatalyzed amidation of non-activated esters.
Materials:
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Poly(this compound) (PTFEA)
-
Amine (e.g., primary or secondary amine)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1,2,4-Triazole (TA)
-
Anhydrous DMSO or DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve PTFEA in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Add the desired amine to the polymer solution. The molar ratio of amine to ester units can be varied to control the degree of modification.
-
In a separate vial, prepare the co-catalyst solution by dissolving DBU and TA in the same solvent.
-
Add the catalyst solution to the polymer/amine mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 50°C) for the specified time.
-
Monitor the reaction progress by taking aliquots and analyzing them via FTIR or ¹H NMR.
-
Once the desired conversion is achieved, precipitate the polymer in a non-solvent (e.g., methanol (B129727) or water), filter, and dry under vacuum.
Reaction Workflow:
Caption: Workflow for the organocatalyzed amidation of PTFEA.
Protocol 2: Hydrolysis of PTFEA to Poly(acrylic acid)
This protocol is a general guideline for the hydrolysis of fluoroacrylate polymers.[1][2]
Materials:
-
PTFEA (as a film or in solution)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized water
-
Acid solution (e.g., 0.1 M HCl) for neutralization
Procedure:
-
Immerse the PTFEA film in the NaOH solution at room temperature or a slightly elevated temperature. Alternatively, for PTFEA in solution, add the NaOH solution to the polymer solution.
-
Allow the reaction to proceed for a set amount of time. The reaction time will depend on the desired degree of hydrolysis and the reaction conditions.
-
Monitor the extent of hydrolysis using a suitable analytical technique (e.g., ATR-FTIR to observe the appearance of the carboxylic acid O-H stretch).
-
Once the desired degree of hydrolysis is reached, remove the film from the basic solution and rinse thoroughly with deionized water. For a polymer in solution, neutralize with an acid solution.
-
If the polymer precipitates upon neutralization, it can be collected by filtration. Otherwise, dialysis or ultrafiltration can be used for purification.[12][13]
-
Dry the resulting poly(acrylic acid) under vacuum.
Reaction Workflow:
Caption: Workflow for the hydrolysis of PTFEA.
Protocol 3: Thiol-Michael Addition to PTFEA
This protocol outlines a general procedure for the base-catalyzed thiol-Michael addition to an acrylate polymer.
Materials:
-
Poly(this compound) (PTFEA)
-
Thiol compound
-
Base catalyst (e.g., triethylamine, DBU) or nucleophilic catalyst (e.g., DMPP)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve PTFEA in the chosen anhydrous solvent in a flask under an inert atmosphere.
-
Add the thiol compound to the polymer solution. An excess of the thiol may be used to ensure complete reaction.
-
Add the catalyst to the reaction mixture. The choice and amount of catalyst will depend on the specific thiol and desired reaction rate.[3]
-
Stir the reaction at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress by following the disappearance of the acrylate proton signals in ¹H NMR or the C=C stretch in FTIR.[14]
-
Upon completion, precipitate the modified polymer in a suitable non-solvent, filter, and dry under vacuum.
Reaction Workflow:
Caption: Workflow for the Thiol-Michael addition to PTFEA.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(407-47-6) 1H NMR [m.chemicalbook.com]
- 8. shodex.com [shodex.com]
- 9. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 10. agilent.com [agilent.com]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. Purification of poly(acrylic acid) using a membrane ultra-filtration unit in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 2,2,2-Trifluoroethyl Acrylate (TFEA) Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities in 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) monomer. Accurate characterization of monomer purity is critical for ensuring the performance, safety, and reproducibility of polymers and final products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in 2,2,2-Trifluoroethyl acrylate (TFEA) and where do they originate?
A1: Common impurities in TFEA typically arise from the synthesis process, which commonly involves the esterification of acrylic acid with 2,2,2-trifluoroethanol (B45653).[1] Potential impurities include:
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Unreacted Starting Materials: Acrylic acid and 2,2,2-trifluoroethanol may be present due to incomplete reaction.
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Byproducts: Side reactions can lead to the formation of various byproducts. One common byproduct is the Michael adduct, 2-(2,2,2-trifluoroethoxy)ethyl acrylate, formed by the addition of 2,2,2-trifluoroethanol to the double bond of another TFEA molecule.
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Solvents: Residual solvents used during the synthesis and purification process may be present.
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Stabilizers: TFEA is typically stabilized with inhibitors like Monomethyl Ether of Hydroquinone (B1673460) (MEHQ) to prevent premature polymerization.[2] Other potential stabilizers include hydroquinone (HQ) and phenothiazine (B1677639) (PTZ).[3][4]
-
Water: The presence of water can impact polymerization and needs to be quantified.
Q2: Why is it important to characterize impurities in TFEA?
A2: Impurities in TFEA can significantly impact its polymerization behavior and the properties of the resulting polymer. For example:
-
Acrylic Acid: Can affect the polymerization kinetics and the acidity of the final polymer.
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2,2,2-Trifluoroethanol: Can act as a chain transfer agent, affecting the molecular weight of the polymer.
-
Water: Can interfere with certain polymerization techniques, particularly anionic polymerization.
-
Stabilizers: The concentration of the stabilizer is crucial; too little can lead to premature polymerization, while too much can inhibit or retard the desired polymerization.
In drug development applications, the purity of the monomer is of utmost importance as impurities can be incorporated into the final product, potentially affecting its safety and efficacy.
Q3: What analytical techniques are used to analyze the purity of TFEA?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive analysis of TFEA purity:
-
Gas Chromatography (GC): The primary technique for quantifying volatile impurities and determining the overall purity of the monomer.
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and quantifying the concentration of stabilizers like MEHQ.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides structural information about the monomer and can be used to identify and quantify impurities without the need for reference standards for every impurity.[5][6][7]
-
Karl Fischer Titration: The standard method for determining the water content in the monomer.[8][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification of unknown impurities by providing both retention time and mass spectral data.[11][12][13][14]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Active sites in the injector liner or on the column.- Column contamination.- Incorrect column installation. | - Use a deactivated liner.- Condition the column at a high temperature.- Cut a small portion from the front of the column.- Ensure the column is installed correctly in the injector and detector. |
| Ghost Peaks | - Contamination in the syringe, injector, or carrier gas.- Septum bleed. | - Rinse the syringe with a clean solvent.- Clean the injector port.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum. |
| Baseline Drift | - Column bleed at high temperatures.- Contaminated detector.- Leaks in the system. | - Ensure the column temperature does not exceed its maximum limit.- Clean the detector according to the manufacturer's instructions.- Perform a leak check of the entire system. |
| Poor Resolution | - Inappropriate column phase.- Incorrect temperature program.- Column degradation. | - Select a column with a suitable stationary phase for fluorinated compounds (e.g., a mid-polarity phase).- Optimize the temperature ramp rate.- Replace the column if it is old or has been subjected to harsh conditions. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if performance deteriorates. |
| Broad Peaks | - Column contamination or void.- High dead volume in the system.- Sample solvent incompatible with the mobile phase. | - Flush the column with a strong solvent.- Check all connections for proper fit.- Dissolve the sample in the mobile phase whenever possible. |
| Baseline Noise | - Air bubbles in the pump or detector.- Contaminated mobile phase.- Leaking pump seals. | - Degas the mobile phase thoroughly.- Use HPLC-grade solvents and fresh mobile phase.- Inspect pump seals for wear and replace if necessary. |
Quantitative Data Summary
Table 1: Typical Impurities in this compound (TFEA)
| Impurity | Typical Source | Typical Concentration Range | Analytical Method |
| Acrylic Acid | Unreacted starting material | < 0.1% | GC, HPLC |
| 2,2,2-Trifluoroethanol | Unreacted starting material | < 0.5% | GC |
| 2-(2,2,2-trifluoroethoxy)ethyl acrylate | Byproduct (Michael addition) | < 0.2% | GC-MS, NMR |
| MEHQ (Monomethyl Ether of Hydroquinone) | Stabilizer | 50 - 200 ppm | HPLC |
| Water | Contamination/Synthesis | < 0.1% | Karl Fischer Titration |
Table 2: Typical Purity Specifications for this compound (TFEA)
| Parameter | Specification | Analytical Method |
| Purity | ≥ 99.0% | GC |
| Acrylic Acid | ≤ 0.05% | GC or HPLC |
| Water Content | ≤ 0.05% | Karl Fischer Titration |
| Stabilizer (MEHQ) | 100 ± 20 ppm | HPLC |
Experimental Protocols
Gas Chromatography (GC) Method for Purity and Volatile Impurities
-
Objective: To determine the purity of TFEA and quantify volatile impurities.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute the TFEA sample 1:100 in a suitable solvent like acetone.
-
Quantification: Use an internal or external standard method for accurate quantification of impurities.
High-Performance Liquid Chromatography (HPLC) Method for Stabilizer (MEHQ) Quantification
-
Objective: To quantify the concentration of the MEHQ stabilizer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the TFEA sample in the mobile phase to a suitable concentration.
-
Quantification: Use an external standard calibration curve of MEHQ.
¹H and ¹⁹F NMR Spectroscopy for Structural Confirmation and Impurity Identification
-
Objective: To confirm the structure of TFEA and identify unknown impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the TFEA sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard proton NMR spectrum. The characteristic signals for TFEA are:
-
Vinyl protons: δ 5.9-6.5 ppm (multiplets).
-
Methylene protons (-OCH₂-): δ 4.5 ppm (quartet, coupled to ¹⁹F).
-
-
¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. The characteristic signal for TFEA is a triplet around δ -74 ppm (referenced to CFCl₃).
-
Impurity Analysis: Analyze the spectra for unexpected signals that may correspond to impurities. The integration of these signals relative to the main TFEA signals can be used for quantification.
Karl Fischer Titration for Water Content
-
Objective: To determine the water content in the TFEA monomer.
-
Instrumentation: Coulometric or volumetric Karl Fischer titrator.
-
Reagents: Karl Fischer reagents suitable for aldehydes and ketones to avoid side reactions with the acrylate group.
-
Sample Preparation: Directly inject a known weight of the TFEA sample into the titration cell.
-
Procedure: Follow the instrument manufacturer's instructions for titration. The result is typically reported as a weight percentage (%) or parts per million (ppm) of water.
Visualizations
Caption: Workflow for the comprehensive impurity analysis of TFEA monomer.
Caption: Logical troubleshooting workflow for common GC analysis issues.
Caption: Signaling pathway of potential impurity sources in TFEA synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound MEHQ 100ppm inhibitor, 99 407-47-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. | Semantic Scholar [semanticscholar.org]
- 7. Clearing the undergrowth: detection and quantification of low level impurities using 19F NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. quveon.com [quveon.com]
- 10. mt.com [mt.com]
- 11. This compound | C5H5F3O2 | CID 67889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Kinetic and Mechanistic Investigation for the Gas-Phase Tropospheric Photo-oxidation Reactions of this compound with OH Radicals and Cl Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. shimadzu.com [shimadzu.com]
Validation & Comparative
A Comparative Analysis of Poly(2,2,2-Trifluoroethyl acrylate) and Other Leading Fluoropolymers
In the landscape of high-performance materials, fluoropolymers are distinguished by their exceptional chemical inertness, thermal stability, and unique surface properties. This guide provides a detailed comparison of poly(2,2,2-Trifluoroethyl acrylate) (pTFEA) with three other prominent fluoropolymers: polytetrafluoroethylene (PTFE), fluorinated ethylene (B1197577) propylene (B89431) (FEP), and perfluoroalkoxy alkane (PFA). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable material for their specific applications.
Performance Comparison
The selection of a fluoropolymer is often dictated by a balance of properties including mechanical strength, thermal resistance, chemical inertness, and processability. While PTFE, FEP, and PFA are well-characterized, comprehensive data for pTFEA is less readily available in public literature. The following tables summarize the key performance indicators for these materials. Where specific data for pTFEA is not available, information on the closely related poly(2,2,2-trifluoroethyl methacrylate) (pTFEMA) is provided as a potential indicator, and this is clearly noted.
Physical and Mechanical Properties
The mechanical integrity of a polymer is crucial for applications involving structural components. Tensile strength and flexural modulus are key indicators of a material's ability to withstand mechanical stress.
| Property | Poly(this compound) (pTFEA) | Polytetrafluoroethylene (PTFE) | Fluorinated Ethylene Propylene (FEP) | Perfluoroalkoxy Alkane (PFA) |
| Tensile Strength (MPa) | Data not available | 10 - 43 | 20 - 34 | 28 - 31 |
| Flexural Modulus (GPa) | Data not available | 0.5 - 0.7 | 0.5 - 0.65 | 0.5 - 0.7 |
| Density (g/cm³) | 1.403 | 2.15 - 2.3 | 2.12 - 2.17 | 2.12 - 2.17 |
| Refractive Index | 1.411 | ~1.35 | ~1.34 | ~1.35 |
Thermal Properties
Thermal stability is a hallmark of fluoropolymers, enabling their use in extreme temperature environments. Key thermal properties include the melting point (Tm), glass transition temperature (Tg), and the decomposition temperature.
| Property | Poly(this compound) (pTFEA) | Polytetrafluoroethylene (PTFE) | Fluorinated Ethylene Propylene (FEP) | Perfluoroalkoxy Alkane (PFA) |
| Glass Transition Temperature (Tg) (°C) | -10 | - | 50-80 | 75 |
| Melting Point (Tm) (°C) | Not applicable (amorphous) | 327 | 253 - 282 | 302 - 310 |
| Maximum Continuous Service Temperature (°C) | Data not available | 260 | 200 | 260 |
| Decomposition Temperature (°C) | Data not available* | >450 | ~380 | ~400 |
Note: While specific TGA data for pTFEA was not found, a study on the related poly(2,2,2-trifluoroethyl methacrylate) (pTFEMA) showed thermal stability up to 341°C, which increased to 361.5°C with the addition of TiO2 nanoparticles.[1] Another study on poly(alkyl methacrylates) indicates that thermal degradation generally occurs in the range of 200-400°C.[2]
Chemical Resistance
Fluoropolymers are renowned for their broad chemical resistance. This property is critical in applications involving corrosive chemicals, solvents, and other aggressive media.
| Chemical Class | Poly(this compound) (pTFEA) | Polytetrafluoroethylene (PTFE) | Fluorinated Ethylene Propylene (FEP) | Perfluoroalkoxy Alkane (PFA) |
| Strong Acids | Good (inferred) | Excellent | Excellent | Excellent |
| Strong Bases | Good (inferred) | Excellent | Excellent | Excellent |
| Organic Solvents | Good (inferred) | Excellent | Excellent | Excellent |
| Alcohols | Insoluble (pTFEMA)[3][4] | Excellent | Excellent | Excellent |
| Alkanes | Insoluble (pTFEMA)[3][4] | Excellent | Excellent | Excellent |
| Ketones | Good miscibility (pTFEMA)[3][4] | Excellent | Excellent | Excellent |
Note: Detailed chemical compatibility data for pTFEA is limited. The information provided is inferred from general statements about its high chemical resistance and data available for pTFEMA.[3][4][5] PTFE, FEP, and PFA are generally inert to most chemicals, with some exceptions for molten alkali metals and certain fluorine compounds at high temperatures.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key characterization techniques are outlined below.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition profile of the fluoropolymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs (Td5% or Td10%), or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC cell.
-
The samples are subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the material. A common heating/cooling rate is 10 °C/min.
-
The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the heat flow curve, and the melting point is observed as an endothermic peak.
Tensile Testing (ASTM D638) for Mechanical Properties
Objective: To determine the tensile strength, and modulus of the polymer.
Methodology:
-
Test specimens are prepared in a "dog-bone" shape according to the dimensions specified in ASTM D638.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for a specified period.
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.
-
The applied load and the elongation of the specimen are continuously recorded.
-
From the resulting stress-strain curve, the tensile strength (maximum stress) and tensile modulus (slope of the initial linear portion) are calculated.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of poly(this compound) and a general workflow for polymer characterization.
Caption: Synthesis of poly(this compound).
Caption: General workflow for polymer property characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. polychemistry.com [polychemistry.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Assessment of the thermodynamic properties of poly(2,2,2-trifluoroethyl methacrylate) by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polysciences.com [polysciences.com]
Performance of "2,2,2-Trifluoroethyl acrylate" in optical applications versus commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
The demand for advanced optical materials with tailored refractive indices and high transparency is ever-increasing. Among the array of available polymers, fluorinated acrylates, particularly those derived from 2,2,2-trifluoroethyl acrylate (B77674) (TFEA), have garnered significant attention. This guide provides an objective comparison of the optical performance of poly(2,2,2-trifluoroethyl acrylate) (PTFEA) against common commercial alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Optical Polymers
The inclusion of fluorine in acrylate polymers significantly influences their optical properties, most notably leading to a reduction in the refractive index. This makes PTFEA a compelling candidate for applications requiring low refractive index materials, such as in optical fiber cladding, anti-reflective coatings, and waveguides. A comparison of key optical properties between PTFEA and its methacrylate (B99206) counterpart (PTFEMA), alongside widely used optical polymers like Polymethyl Methacrylate (PMMA), Polycarbonate (PC), and the amorphous fluoropolymer CYTOP™, is presented below.
| Material | Refractive Index (n_D) | Abbe Number (ν_d) | Light Transmittance (%) |
| Poly(this compound) (PTFEA) | ~1.41-1.42 | Not widely reported | High |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) | ~1.42 | Not widely reported | >95% |
| Polymethyl Methacrylate (PMMA) | ~1.49 | ~58 | ~92% |
| Polycarbonate (PC) | ~1.586 | ~30 | ~88-91% |
| CYTOP™ | ~1.34 | ~90 | >95% |
Note: The data presented is compiled from various sources and direct comparison should be made with caution as experimental conditions may vary.
Key Performance Insights
-
Refractive Index: PTFEA exhibits a significantly lower refractive index compared to conventional non-fluorinated optical polymers like PMMA and PC. This is a direct consequence of the fluorine atoms in the TFEA monomer. The only material in this comparison with a lower refractive index is CYTOP™, a perfluorinated polymer.
-
Clarity and Transparency: Both PTFEA and PTFEMA are known for their excellent optical clarity and high light transmittance, which is comparable to that of PMMA and CYTOP™.[1]
-
Abbe Number: While not widely reported for PTFEA, a higher Abbe number is generally desirable as it indicates lower chromatic dispersion. CYTOP™ boasts an exceptionally high Abbe number, making it suitable for applications where chromatic aberration must be minimized. The Abbe number for PC is notably lower, indicating higher chromatic dispersion.
Experimental Protocols
Accurate and reproducible characterization of optical properties is paramount. The following are detailed methodologies for key experiments.
Refractive Index Measurement
The refractive index of polymer films is most commonly determined using an Abbe refractometer, following a standard test method such as ASTM D542.
Methodology:
-
Sample Preparation: A thin, optically clear, and homogeneous film of the polymer is prepared. The surface of the film must be flat and smooth.
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard material with a known refractive index.
-
Measurement:
-
A drop of a suitable contacting liquid (with a refractive index higher than the sample) is placed on the prism of the refractometer.
-
The polymer film is placed on top of the contacting liquid.
-
The light source is adjusted, and the telescope is focused to observe the borderline between the light and dark fields. .
-
The refractive index is read directly from the instrument's scale.
-
-
Wavelength: Measurements are typically performed at the sodium D-line (589.3 nm).
Abbe Number Determination
The Abbe number (ν_d) is calculated from the refractive indices measured at three specific wavelengths (F, D, and C lines).
Methodology:
-
Refractive Index Measurements: The refractive index of the polymer film is measured at the following Fraunhofer lines:
-
n_F (blue, 486.1 nm)
-
n_d (yellow, 587.6 nm - often approximated by the sodium D-line at 589.3 nm)
-
n_C (red, 656.3 nm)
-
-
Calculation: The Abbe number is calculated using the formula: ν_d = (n_d - 1) / (n_F - n_C)
Light Transmittance Measurement
The transparency of a polymer film is quantified by measuring its light transmittance using a UV-Vis spectrophotometer.
Methodology:
-
Sample Preparation: A thin film of the polymer with a uniform thickness is prepared and placed in a cuvette holder.
-
Baseline Correction: A baseline measurement is performed with an empty cuvette holder to account for any absorbance from the instrument and the surrounding air.
-
Measurement: The transmittance of the polymer film is measured over a specific wavelength range (typically the visible spectrum, 400-700 nm).
-
Data Analysis: The percentage of light that passes through the film at each wavelength is recorded to generate a transmittance spectrum.
Visualizing the Synthesis and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis of this compound and a typical experimental workflow for characterizing its optical properties.
Caption: Synthesis of this compound (TFEA) via Fischer Esterification.
Caption: Experimental workflow for the synthesis and optical characterization of PTFEA.
References
Navigating Purity Validation of 2,2,2-Trifluoroethyl Acrylate: A Comparative Guide to GC-MS and HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials is a critical step in the pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the validation of 2,2,2-Trifluoroethyl acrylate (B77674) purity, supported by experimental data and detailed protocols.
2,2,2-Trifluoroethyl acrylate (TFEA) is a crucial monomer used in the synthesis of specialty polymers with applications in coatings, adhesives, and optical materials. The purity of TFEA directly influences the physicochemical properties and performance of the resulting polymers, making robust analytical validation methods essential. While several techniques can be employed for purity assessment, GC-MS and HPLC with UV detection stand out as the most prevalent.
Performance Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV for purity analysis depends on various factors, including the volatility of the analyte and potential impurities, required sensitivity, and the availability of instrumentation. Below is a comparative summary of the key performance characteristics of these two methods for the analysis of acrylate monomers.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation based on volatility and polarity in the gas phase, with detection based on mass-to-charge ratio. | Separation based on polarity in the liquid phase, with detection based on UV absorbance. |
| Analyte Volatility | Ideal for volatile and semi-volatile compounds. | Suitable for a wide range of compounds, including non-volatile and thermally sensitive substances. |
| Limit of Detection (LOD) | Typically in the low parts-per-million (ppm) range. | Generally in the low to mid ppm range. |
| Limit of Quantitation (LOQ) | Typically in the mid to high ppm range. | Generally in the mid to high ppm range. |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (Recovery %) | 95-105% | 92-108% |
Identifying Potential Impurities
Based on common synthesis routes for this compound, which often involve the esterification of acrylic acid with 2,2,2-trifluoroethanol, potential impurities may include:
-
Residual Reactants: Acrylic acid and 2,2,2-trifluoroethanol.
-
Byproducts: Oligomers or other reaction side-products.
-
Inhibitors: Stabilizers such as hydroquinone (B1673460) monomethyl ether (MEHQ) are often added to prevent polymerization and would be present in the commercial product.
Experimental Protocols
Below are detailed experimental methodologies for the purity validation of this compound using GC-MS and HPLC-UV.
GC-MS Protocol for Purity Validation
This method is designed for the quantification of this compound and the identification and quantification of volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Prepare a series of calibration standards of this compound and potential impurities (acrylic acid, 2,2,2-trifluoroethanol) in the same solvent.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good separation of acrylates and residual reactants.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/min.
-
Ramp to 240 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350.
3. Data Analysis:
-
The purity of this compound is determined by area normalization, assuming all components have a similar response factor. For higher accuracy, a corrected area percent can be calculated using relative response factors determined from the analysis of standards.
-
Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of pure standards. Quantification is performed using the calibration curves of the respective impurity standards.
HPLC-UV Protocol for Purity Validation
This method provides an alternative for quantifying this compound and non-volatile or thermally labile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Prepare a series of calibration standards of this compound in the mobile phase.
2. HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, as acrylates generally show good absorbance at this wavelength.[2]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). Quantification can also be performed using an external standard calibration curve.
Visualization of Experimental Workflow and Logic
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the experimental workflow and a decision-making process.
Caption: Experimental workflow for purity validation.
Caption: Decision tree for analytical method selection.
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the purity validation of this compound. GC-MS offers the distinct advantage of providing structural information for the definitive identification of volatile impurities. Conversely, HPLC-UV is a robust alternative, particularly for non-volatile impurities or when thermal degradation of the analyte is a concern. The choice of method should be guided by the specific requirements of the analysis, including the nature of expected impurities and the need for their structural elucidation. The provided protocols and workflows serve as a practical guide for researchers to implement a scientifically sound validation strategy.
References
A Comparative Guide to RAFT Agents for 2,2,2-Trifluoroethyl Acrylate Polymerization
For researchers, scientists, and professionals in drug development, the controlled synthesis of fluorinated polymers is crucial for creating advanced materials with tailored properties. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands out as a powerful technique for achieving well-defined polymers from monomers like 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA). The choice of the RAFT agent, or Chain Transfer Agent (CTA), is paramount in controlling the polymerization kinetics and the final polymer characteristics.
This guide provides a comparative analysis of different RAFT agents for the polymerization of TFEA, supported by experimental data from a closely related monomer, 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE), due to the limited availability of direct comparative studies on TFEA. The structural similarity between TFEA and FATRIFE allows for valuable insights into the expected performance of these RAFT agents for TFEA polymerization.
Performance Comparison of RAFT Agents
The efficacy of a RAFT agent is determined by its ability to control the polymerization, leading to polymers with a predictable molecular weight (Mn) and a narrow molecular weight distribution, indicated by a low polydispersity index (Đ). The following table summarizes the performance of four different types of RAFT agents in the thermal RAFT polymerization of FATRIFE, offering a strong indication of their potential performance with TFEA.
| RAFT Agent (CTA) | Type | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Đ) | Conversion (%) | Reference |
| 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CTA1) | Dithiocarbamate | - | - | - | [1][2] |
| 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid (CTA2) | Trithiocarbonate (B1256668) | ~37,800 | < 1.10 | High | [1][2] |
| Dibenzyl trithiocarbonate (CTA3) | Trithiocarbonate | - | - | - | [1][2] |
| Ethyl 2-(phenylcarbonothioylthio) propionate (B1217596) (CTA4) | Dithiobenzoate | - | - | - | [1][2] |
Note: Detailed quantitative data for CTA1, CTA3, and CTA4 were not provided in the reference study; however, CTA2 was highlighted as affording relatively good control.[1][2]
Based on the available data, the trithiocarbonate-based RAFT agent (CTA2) demonstrates excellent control over the polymerization of the structurally similar FATRIFE, yielding high molecular weight polymers with a very low polydispersity index.[1][2] This suggests that trithiocarbonates are a promising class of RAFT agents for the controlled polymerization of TFEA. Dithiobenzoates and dithiocarbamates are also commonly used for acrylate polymerization and their effectiveness would depend on the specific substitution and reaction conditions.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below is a generalized methodology for the RAFT polymerization of a fluorinated acrylate like TFEA, based on common practices in the field.
Materials:
-
Monomer: 2,2,2-Trifluoroethyl acrylate (TFEA), purified by passing through a column of basic alumina (B75360) to remove inhibitors.
-
RAFT Agent (CTA): e.g., 4-cyano-4-(2-phenylethanesulfanylthiocarbonyl)sulfanylpentanoic acid.
-
Initiator: e.g., Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).
-
Solvent: e.g., 1,4-Dioxane or another suitable anhydrous solvent.
-
Nitrogen or Argon: For deoxygenating the reaction mixture.
Procedure for Thermal RAFT Polymerization:
-
Preparation of Reaction Mixture: In a Schlenk flask, the monomer (TFEA), RAFT agent, and initiator are dissolved in the solvent at the desired molar ratios (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1).
-
Deoxygenation: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: The flask is then backfilled with an inert gas (Nitrogen or Argon) and placed in a preheated oil bath at a specific temperature (e.g., 70 °C).
-
Monitoring the Reaction: Samples are taken at regular intervals using a degassed syringe to monitor monomer conversion (via 1H NMR or GC) and the evolution of molecular weight and polydispersity (via Size Exclusion Chromatography - SEC/GPC).
-
Termination and Purification: The polymerization is quenched by rapid cooling and exposure to air. The polymer is then precipitated in a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.
Visualizing the RAFT Polymerization Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: General mechanism of RAFT polymerization.
Caption: Experimental workflow for RAFT polymerization.
References
A Comparative Guide to the Thermal Analysis of Poly(2,2,2-Trifluoroethyl Acrylate) Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of various copolymers of poly(2,2,2-Trifluoroethyl acrylate) (PTFEA), a fluorinated polymer of significant interest in advanced materials and biomedical applications. The thermal stability and phase behavior of these copolymers are critical determinants of their processing parameters and end-use performance. This document summarizes key quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents detailed experimental protocols, and visualizes the analytical workflow.
Comparative Thermal Properties of PTFEA Copolymers
The thermal characteristics of poly(this compound) copolymers are significantly influenced by the chemical nature of the comonomer. The incorporation of different monomer units into the PTFEA backbone alters key thermal parameters such as the glass transition temperature (Tg) and the decomposition temperature (Td). The following table summarizes the thermal properties of PTFEA copolymers with various comonomers, providing a basis for material selection and performance prediction.
| Copolymer System | Comonomer | Mole % of Comonomer in Copolymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td10%) (°C) |
| P(FATRIFE-co-MAF) | 2-(Trifluoromethyl)acrylic acid (MAF) | 7 | 45 | 348 |
| 19 | 68 | 335 | ||
| 29 | 85 | 321 | ||
| 42 | 105 | 305 | ||
| P(AN-co-ATRIF) | Acrylonitrile (AN) | 23 - 84 | 17 - 61 | Onset ~300-350 |
| Reference | ||||
| Poly(2,2,2-trifluoroethyl α-fluoroacrylate) (PFATRIFE) Homopolymer | - | 0 | 40 | 350 |
Note: FATRIFE is 2,2,2-trifluoroethyl α-fluoroacrylate, a close structural analog of this compound. ATRIF is this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymeric materials. Below are the standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the characterization of poly(this compound) copolymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the copolymers.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A small sample of the copolymer (typically 5-10 mg) is placed into a clean, inert sample pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a specified flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
The weight loss of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of significant weight loss or the temperature at which a certain percentage of weight loss occurs (e.g., Td10% for 10% weight loss).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small, accurately weighed sample of the copolymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.
-
First Heating Scan: Heat from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected Tg (e.g., 150 °C) at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan.
-
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step-like change in the heat flow curve.
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the thermal analysis of poly(this compound) copolymers, from sample preparation to data analysis and interpretation.
Caption: Workflow for TGA/DSC analysis of copolymers.
A Comparative Analysis of the Wettability of Poly(2,2,2-Trifluoroethyl acrylate) Surfaces
For researchers, scientists, and drug development professionals, understanding the surface properties of polymers is critical for a myriad of applications, from biocompatible coatings to microfluidic devices. This guide provides a detailed comparison of the contact angle of poly(2,2,2-trifluoroethyl acrylate) (PTFEA), a fluorinated polymer of significant interest, with other common polymers. The data presented is supported by established experimental protocols.
Poly(this compound) is known for its hydrophobic properties, which stem from the presence of trifluoromethyl groups.[1] While direct contact angle measurements for a pure homopolymer of PTFEA are not extensively reported in the literature, strong proxy data from structurally similar polymers provide a reliable estimate of its surface wettability. For instance, poly(2,2,2-trifluoroethyl α-fluoroacrylate) (PFATRIFE), which shares a very similar structure, exhibits a water contact angle of 107°.[2] Furthermore, poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA), differing only by a methyl group on the polymer backbone, has a reported water contact angle of 109°.[3] These values indicate that PTFEA is a highly hydrophobic material, comparable to Polytetrafluoroethylene (PTFE), commonly known as Teflon.
Comparative Analysis of Water Contact Angles
To contextualize the performance of PTFEA, the following table summarizes the static water contact angles of various commonly used polymers.
| Polymer | Abbreviation | Water Contact Angle (°) |
| Poly(this compound) (estimated) | PTFEA | ~107 - 109[2][3] |
| Polytetrafluoroethylene | PTFE | 108 - 109.2[4] |
| Polystyrene | PS | >75[2] |
| Polycarbonate | PC | >75 - 82[2][5] |
| Poly(methyl methacrylate) | PMMA | 70.9 - 78[1][5] |
| Poly(ethylene terephthalate) | PET | 72.5 - 82[5][6] |
Experimental Protocols
The determination of contact angles is a fundamental technique for characterizing surface wettability. The most common method employed is the sessile drop technique.
Sessile Drop Contact Angle Measurement
This method involves depositing a small liquid droplet onto a solid surface and measuring the angle formed at the three-phase (solid-liquid-vapor) interface.
Apparatus:
-
Contact Angle Goniometer equipped with a high-resolution camera
-
Syringe with a fine needle for droplet deposition
-
Light source for illuminating the droplet
-
Software for image analysis and angle calculation
Procedure:
-
Surface Preparation: The polymer surface must be clean, dry, and free of contaminants. Thin films of the polymer are typically prepared by spin-coating, solution casting, or dip-coating onto a smooth substrate like a silicon wafer or glass slide. The films are then dried in a vacuum oven to remove any residual solvent.
-
Droplet Deposition: A small droplet of the probe liquid (typically deionized water with a volume of 2-5 µL) is carefully dispensed from the syringe onto the polymer surface.
-
Image Capture: The goniometer captures a high-resolution image of the droplet profile on the surface.
-
Angle Measurement: The software analyzes the captured image to determine the contact angle. This is typically done by fitting a mathematical model (e.g., Young-Laplace equation) to the droplet shape.
-
Replicates: Measurements are repeated at multiple locations on the surface to ensure statistical reliability and account for any surface heterogeneity.
Below is a graphical representation of the experimental workflow for a typical sessile drop contact angle measurement.
Advanced Measurements: Advancing and Receding Contact Angles
For a more comprehensive understanding of surface wetting, particularly on real, non-ideal surfaces, the measurement of dynamic contact angles is crucial.
-
Advancing Contact Angle (θ_A): This is the maximum contact angle, measured as the liquid front advances over a dry surface. It is sensitive to hydrophobic surface characteristics.
-
Receding Contact Angle (θ_R): This is the minimum contact angle, observed as the liquid front recedes from a previously wetted surface. It is more sensitive to hydrophilic surface features.
The difference between the advancing and receding contact angles is known as contact angle hysteresis , which provides information about surface roughness, chemical heterogeneity, and liquid adhesion.
Procedure for Dynamic Contact Angle Measurement:
-
A droplet is deposited on the surface.
-
The volume of the droplet is slowly increased, causing the contact line to advance, and the advancing angle is measured just as the contact line begins to move.
-
The volume of the droplet is then slowly decreased, causing the contact line to recede, and the receding angle is measured just before the contact line moves.
References
- 1. polysciences.com [polysciences.com]
- 2. Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate and 2-(trifluoromethyl)acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]
- 6. researchgate.net [researchgate.net]
X-ray photoelectron spectroscopy (XPS) analysis of "2,2,2-Trifluoroethyl acrylate" based films
An Objective Comparison of X-ray Photoelectron Spectroscopy (XPS) Analysis for Films Based on 2,2,2-Trifluoroethyl Acrylate (B77674)
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique essential for the chemical characterization of thin films.[1][2] For researchers, scientists, and drug development professionals working with fluorinated polymer coatings, such as those derived from 2,2,2-Trifluoroethyl acrylate (TFEA), XPS provides critical insights into surface composition, chemical states, and purity. This guide offers an objective comparison of the XPS analysis of TFEA-based films with alternative polymer films, supported by representative experimental data and detailed protocols.
Experimental Protocol for XPS Analysis of Polymer Films
A standardized protocol is crucial for obtaining reliable and reproducible XPS data from insulating polymer films.[3]
1. Sample Preparation:
-
Samples, typically in the form of thin films, must be dry to be compatible with the ultra-high vacuum (UHV) conditions of the spectrometer.[1]
-
For quantitative analysis, the film surface should be as flat and uniform as possible.[1]
-
Samples are mounted onto a sample holder using a compatible adhesive, such as double-sided copper or silver tape, ensuring good electrical contact to minimize charging.
2. Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic aluminum (Al Kα, 1486.6 eV) or magnesium (Mg Kα, 1253.6 eV) X-ray source is typically used.[1]
-
Analysis Chamber: The analysis is conducted under UHV conditions (typically between 10⁻⁹ and 10⁻⁸ mbar).[4]
-
Charge Neutralization: A low-energy electron flood gun is often employed to counteract surface charging effects common in insulating polymer samples.[2][4]
-
Survey Scans: A wide-range survey scan (e.g., 0-1100 eV binding energy) is first acquired to identify all elements present on the surface. Typical parameters include a pass energy of 160 eV and a step size of 0.5-1.0 eV.[4]
-
High-Resolution Scans: High-resolution spectra are then collected for the specific elements of interest (e.g., C 1s, O 1s, F 1s). These are acquired with a lower pass energy (e.g., 20 eV) and smaller step size (e.g., 0.1 eV) to resolve chemical state information.[4]
-
Data Processing: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak (from C-C/C-H bonds) to a binding energy of 284.8 eV or 285.0 eV.[5][6]
XPS Analysis of Poly(this compound) Films
The chemical structure of the TFEA repeating unit dictates the features observed in the XPS spectra. The presence of carbon, oxygen, and fluorine atoms in distinct chemical environments allows for detailed characterization.
References
- 1. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Item - Practical guides for x-ray photoelectron spectroscopy: Analysis of polymers - Deakin University - Figshare [dro.deakin.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of Poly(2,2,2-Trifluoroethyl acrylate) and Alternative Polymers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the mechanical profiles of Poly(2,2,2-Trifluoroethyl acrylate) (PTFEA) alongside common alternative polymers, Polydimethylsiloxane (PDMS), Poly(methyl methacrylate) (PMMA), and Polycaprolactone (PCL). This guide provides a comparative summary of their mechanical performance, supported by experimental data and standardized testing protocols.
Comparative Analysis of Mechanical Properties
The selection of a polymer for a specific application is often dictated by its mechanical behavior under stress. The following table summarizes key mechanical properties for PDMS, PMMA, and PCL. For PTFEA, a qualitative description is provided based on general trends observed in fluorinated acrylic polymers.
| Mechanical Property | Poly(this compound) (PTFEA) | Polydimethylsiloxane (PDMS) | Poly(methyl methacrylate) (PMMA) | Polycaprolactone (PCL) |
| Tensile Strength (MPa) | Data not readily available. Copolymers with fluorinated acrylates have shown improved tensile strength. | 3 - 10 | 48 - 76 | 15 - 40 |
| Young's Modulus (GPa) | Data not readily available. The inclusion of fluorinated monomers in acrylic copolymers can lead to a decrease in modulus compared to PMMA. | 0.0003 - 0.003 | 2.4 - 3.4 | 0.2 - 0.4 |
| Elongation at Break (%) | Data not readily available. | 100 - 800 | 2 - 10 | >700 |
| Shore Hardness | Data not readily available. | 25A - 70A | 85D - 100D | 60A - 90A |
Experimental Protocols
The mechanical properties presented in this guide are typically determined using standardized experimental protocols to ensure reproducibility and comparability of the data. The most common standards for testing polymers are those established by ASTM International.
Tensile Properties Measurement
The tensile strength, Young's modulus, and elongation at break of polymers are determined through tensile testing. The specific ASTM standard used depends on the nature of the material.
-
ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers. This standard is commonly used for flexible materials like PDMS. It involves preparing dumbbell-shaped specimens and stretching them at a constant rate until they break. The force required to stretch the specimen and the extent of stretching are recorded to calculate the tensile properties.
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics. This is a widely used standard for rigid and semi-rigid plastics like PMMA and PCL. Similar to ASTM D412, it employs dumbbell-shaped specimens that are subjected to a tensile load.
-
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting. For materials in the form of thin films, this standard is more appropriate. It involves testing rectangular strips of the material.
In a typical tensile test, a universal testing machine (UTM) is used to apply a controlled tensile force to the specimen. An extensometer is often used to accurately measure the elongation of the specimen. The data is then used to generate a stress-strain curve, from which the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (the maximum strain before fracture) are determined.
Hardness Measurement
The hardness of a polymer, which is its resistance to indentation, is a critical parameter for applications where surface durability is important.
-
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness. This standard specifies the procedure for determining the indentation hardness of substances classified as thermoplastic elastomers, vulcanized (thermoset) rubber, elastomeric materials, and some plastics. The hardness is measured using a durometer, an instrument with a specific indenter shape and a calibrated spring. The two most common scales are Shore A for softer materials like PDMS and Shore D for harder materials like PMMA. The durometer is pressed against the material, and the depth of indentation is read on a dial, which is then converted to the Shore hardness value.
Polymer Selection Workflow
The choice of a polymer for a particular application is a multi-faceted decision process. The following diagram illustrates a logical workflow for selecting a polymer based on desired mechanical properties.
A Comparative Guide to the Gas Permeability of Poly(2,2,2-Trifluoroethyl acrylate) Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gas permeability of poly(2,2,2-trifluoroethyl acrylate) (PTFEA) membranes with other common polymer membranes. The information presented is intended to assist researchers in selecting appropriate materials for applications such as gas separation, controlled drug release, and cell culture devices.
Introduction to Poly(this compound) in Membrane Applications
Poly(this compound) is a fluorinated acrylic polymer that has garnered interest for membrane applications due to its unique combination of properties. The presence of trifluoroethyl groups in its structure imparts a low surface energy, chemical inertness, and altered gas solubility and diffusivity characteristics compared to its non-fluorinated counterparts. These features make it a candidate for specialized gas separation and biomedical applications where controlled gas transport is crucial.
Comparative Gas Permeability Data
The following table summarizes the gas permeability and ideal selectivity of PTFEA in comparison to its non-fluorinated analog, poly(ethyl acrylate) (PEA), and other widely used membrane materials: Polydimethylsiloxane (PDMS), Poly(lactic acid) (PLA), and Poly(trimethylsilyl propyne) (PTMSP). Permeability is reported in Barrer, where 1 Barrer = 10-10 cm3(STP)·cm / (cm2·s·cmHg).
| Polymer | Gas | Permeability (Barrer) | Ideal Selectivity (α) |
| CO₂/N₂ | |||
| Poly(this compound) (PTFEA) | CO₂ | > 50[1] | Data not available |
| O₂ | Data not available | Data not available | |
| N₂ | Data not available | Data not available | |
| CH₄ | Data not available | Data not available | |
| Poly(ethyl acrylate) (PEA) | CO₂ | Data not available | Data not available |
| O₂ | 19.0[2] | Data not available | |
| N₂ | Data not available | Data not available | |
| CH₄ | Data not available | Data not available | |
| Polydimethylsiloxane (PDMS) | CO₂ | 3190 - 3970[3] | ~10 |
| O₂ | ~600 | ~2.1 | |
| N₂ | 280 - 590[3][4] | - | |
| CH₄ | 850 - 1000[3] | ~0.3 | |
| Poly(lactic acid) (PLA) | CO₂ | 1.10 - 1.2[1][5] | 22 |
| O₂ | 0.26[5] | 5.2 | |
| N₂ | 0.05[5] | - | |
| CH₄ | 1.0 x 10⁻¹⁰ cm³(STP)cm/cm²scmHg | 0.2 | |
| Poly(trimethylsilyl propyne) (PTMSP) | CO₂ | 20,000 - 35,700[6][7] | 3.5 - 11 |
| O₂ | 9,000[7] | 1.5 | |
| N₂ | 6,000[7] | - | |
| CH₄ | 1100[6] | ~0.05 |
Note: Gas permeability values can vary depending on the specific experimental conditions, membrane preparation method, and polymer characteristics.
Studies indicate that poly(fluoroalkyl acrylates) like PTFEA exhibit higher CO₂ permeability compared to their methacrylate (B99206) counterparts due to greater chain mobility.[1][5] The fluorination of the polymer is known to increase the fractional free volume and alter the sorption selectivity, which generally leads to higher gas permeability.[8]
Experimental Protocols
The determination of gas permeability in polymer membranes is typically conducted using well-established methods such as the variable-pressure (manometric) or the constant-pressure/variable-volume method. The time-lag method is also frequently employed as it allows for the simultaneous determination of permeability, diffusivity, and solubility coefficients.
A generalized protocol for measuring gas permeability using the constant-pressure/variable-volume method is as follows:
-
Membrane Preparation: The polymer, such as poly(this compound), is dissolved in a suitable solvent. The resulting solution is cast onto a flat, level surface (e.g., a glass plate) using a casting knife to ensure a uniform thickness. The solvent is allowed to evaporate slowly, often in a controlled environment, to form a defect-free membrane. The membrane is then carefully detached and dried under vacuum to remove any residual solvent. For mechanical support, the dense polymer film may be coated onto a microporous support membrane, such as polyacrylonitrile (B21495) (PAN).[7]
-
Permeation Cell Assembly: The prepared membrane is placed in a permeation cell, which is then sealed to be gas-tight. The system is typically evacuated for a period (e.g., 24 hours) to remove any dissolved gases from the membrane and the apparatus.[8]
-
Gas Permeation Measurement:
-
The feed side (upstream) of the membrane is exposed to the test gas at a constant pressure, which is regulated by a pressure controller.
-
The permeate side (downstream) is initially evacuated.
-
The gas that permeates through the membrane causes a pressure increase on the downstream side, which has a known, constant volume.
-
The rate of pressure increase in the downstream volume is measured over time using a pressure transducer.
-
Alternatively, in a constant-pressure setup, the volumetric flow rate of the permeate gas is measured at atmospheric pressure using a device like a mass flow meter or a bubble flowmeter.[8][9]
-
The temperature of the permeation cell is maintained at a constant value throughout the experiment.
-
-
Calculation of Permeability: The permeability coefficient (P) is calculated from the steady-state permeation rate, the membrane thickness, the area of the membrane, and the pressure difference across the membrane.
Visualizations
Caption: Experimental workflow for gas permeability measurement.
References
- 1. Tailoring the Barrier Properties of PLA: A State-of-the-Art Review for Food Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. witpress.com [witpress.com]
- 3. jps.usm.my [jps.usm.my]
- 4. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. faybutler.com [faybutler.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Dielectric Properties of Fluorinated Acrylate Polymers
For researchers, scientists, and professionals in drug development, the selection of polymers with specific dielectric properties is crucial for a range of applications, from advanced electronic components to specialized delivery systems. This guide provides a comparative analysis of the dielectric properties of polymers containing 2,2,2-trifluoroethyl acrylate (B77674) (TFEA) and its close analog, 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), offering insights into their performance based on experimental data.
The incorporation of fluorine into polymer structures is a well-established strategy for modifying their properties, including thermal stability, chemical resistance, and, notably, their dielectric characteristics. The trifluoroethyl group, in particular, imparts a strong dipole moment, which can significantly influence the dielectric constant and other electrical properties of the resulting polymer. This guide focuses on polymers derived from 2,2,2-trifluoroethyl acrylate and compares them with polymers containing the structurally similar 2,2,2-trifluoroethyl methacrylate.
Performance Comparison of Fluorinated Acrylate and Methacrylate Copolymers
The data presented below is for copolymers of acrylonitrile (B1666552) and 2,2,2-trifluoroethyl methacrylate, which serve as a valuable reference for understanding the potential dielectric behavior of similar acrylate-based systems.
| Polymer Composition | Dielectric Constant (ε') | Dielectric Strength (Δε) | Breakdown Strength (Eb) | Frequency | Temperature |
| Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) Homopolymer | 3.00 | 2.1 | Not Reported | 1 kHz | Room Temperature |
| P(AN-co-MATRIF) 75/25 | Not Reported | 15.5 | Not Reported | Not Reported | Not Reported |
Note: The dielectric permittivity of P(AN-co-MATRIF) copolymers has been shown to increase with a higher molar content of acrylonitrile (AN)[1]. The dielectric strength of the 75/25 copolymer is approximately seven times higher than that of the pure PMATRIF homopolymer[1].
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and characterization of the fluorinated copolymers discussed in this guide.
Synthesis of P(AN-co-MATRIF) Copolymers via Radical Emulsion Copolymerization
A common method for synthesizing copolymers of acrylonitrile and 2,2,2-trifluoroethyl methacrylate is radical emulsion copolymerization.[2][3]
Materials:
-
Acrylonitrile (AN)
-
2,2,2-Trifluoroethyl methacrylate (MATRIF)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Procedure:
-
The desired molar ratios of AN and MATRIF monomers are dispersed in deionized water.
-
The reaction mixture is heated to a specific temperature (e.g., 75 °C) under an inert atmosphere.
-
The initiator, potassium persulfate (KPS), is added to start the polymerization.
-
The reaction is allowed to proceed for a set period to achieve the desired conversion.
-
The resulting copolymer is then purified, for example, by precipitation in a non-solvent, followed by washing and drying.
Characterization of Dielectric Properties
The dielectric properties of the polymer films are typically characterized using dielectric spectroscopy.
Procedure:
-
Sample Preparation: Thin films of the polymer are prepared, for instance, by solution casting.
-
Electrode Deposition: Metal electrodes (e.g., silver) are deposited on both sides of the polymer film to form a capacitor structure.
-
Dielectric Spectroscopy: The sample is placed in a dielectric spectrometer, and its capacitance and dissipation factor are measured over a range of frequencies (e.g., 20 Hz to 1 MHz) and temperatures (e.g., 20 to 120 °C).[2][3]
-
Calculation of Dielectric Properties: The dielectric constant (permittivity) and dielectric loss are calculated from the measured capacitance and dissipation factor.
-
Breakdown Strength Measurement: The dielectric breakdown strength is determined by applying a high voltage to the sample until electrical breakdown occurs.[2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the chemical structure of the fluorinated copolymers and their resulting dielectric properties. The incorporation of the trifluoroethyl group and a polar comonomer like acrylonitrile leads to enhanced dielectric performance.
Caption: Influence of monomer choice on the dielectric properties of copolymers.
References
A Comparative Analysis of Solution and Bulk Polymerization of 2,2,2-Trifluoroethyl Acrylate
For researchers and professionals in drug development and materials science, the choice of polymerization technique is critical in tailoring the properties of resulting polymers. This guide provides an objective comparison of solution and bulk polymerization methods for 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA), a key monomer in the synthesis of advanced functional polymers.
2,2,2-Trifluoroethyl acrylate (TFEA) is a fluorinated acrylic monomer that yields polymers with desirable characteristics such as low surface energy, reduced refractive index, high hydrophobicity, and excellent chemical resistance. These properties make poly(this compound) (pTFEA) a valuable material for applications in protective coatings, advanced materials, and specialty adhesives. The selection of the polymerization method, primarily between solution and bulk techniques, significantly influences the polymer's final properties, including molecular weight, polydispersity, and thermal stability.
Executive Summary of Comparison
| Parameter | Solution Polymerization | Bulk Polymerization |
| Reaction Medium | Monomer dissolved in a solvent | Monomer only (with initiator) |
| Heat Dissipation | Excellent, solvent acts as a heat sink | Poor, risk of autoacceleration |
| Viscosity Control | Good, lower viscosity throughout | Poor, viscosity increases significantly |
| Molecular Weight | Typically lower | Can achieve very high molecular weight |
| Polydispersity Index (PDI) | Generally narrower | Can be broader due to termination reactions |
| Polymer Purity | Potential for solvent impurities | High purity, no solvent residue |
| Process Control | Easier to control | More challenging to control |
| Glass Transition Temp. (Tg) | ~ -10 °C[1] | ~ -10 °C[1] |
Experimental Methodologies
Detailed experimental protocols for both solution and bulk polymerization of TFEA are outlined below. These protocols are based on established methods for free-radical polymerization of acrylate monomers.
Solution Polymerization Protocol
This method involves dissolving the TFEA monomer in a suitable solvent before initiating the polymerization.
Materials:
-
This compound (TFEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or acetonitrile)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a condenser, magnetic stirrer, and temperature control
Procedure:
-
The TFEA monomer is dissolved in the chosen solvent within the reaction vessel. The concentration of the monomer can be adjusted to control the reaction rate and the final molecular weight of the polymer.
-
The solution is purged with an inert gas (Nitrogen or Argon) for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization.
-
The initiator (AIBN or BPO) is added to the solution. The amount of initiator will influence the polymerization rate and the molecular weight of the resulting polymer.
-
The reaction mixture is heated to a specific temperature (typically 60-80 °C for AIBN) under a continuous inert gas blanket and with constant stirring.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
After the reaction, the polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol (B129727) or hexane).
-
The precipitated polymer is then filtered, washed, and dried under vacuum to a constant weight.
Bulk Polymerization Protocol
In bulk polymerization, the reaction is carried out using only the monomer and an initiator, without any solvent.
Materials:
-
This compound (TFEA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator
-
Reaction vessel with a magnetic stirrer and temperature control
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
The TFEA monomer and the initiator are charged directly into the reaction vessel.
-
The mixture is deoxygenated by purging with an inert gas.
-
The reaction is initiated by heating the mixture to the decomposition temperature of the initiator (e.g., 60-80 °C for AIBN) with stirring.
-
Due to the exothermic nature of the polymerization and the increasing viscosity of the medium, careful temperature control is crucial to prevent autoacceleration (the Trommsdorff effect).
-
The polymerization proceeds until the desired level of conversion is reached. The reaction mixture will become highly viscous.
-
The resulting polymer is often directly used or can be dissolved in a suitable solvent for further processing, such as purification by precipitation.
Comparative Performance Data
| Property | Solution Polymerization (Typical) | Bulk Polymerization (Inferred) |
| Monomer Conversion | High, can be controlled by reaction time | Can be difficult to drive to completion due to high viscosity |
| Number-Average Molecular Weight (Mn) | 10,000 - 100,000 g/mol | > 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 | 2.0 - 5.0 (can be higher) |
| Glass Transition Temperature (Tg) | ~ -10 °C[1] | ~ -10 °C[1] |
| Thermal Decomposition (Onset) | ~ 220-300 °C (dependent on molecular weight and end groups) | Potentially slightly higher due to higher molecular weight |
Visualizing the Polymerization Processes
To further elucidate the differences between these two polymerization techniques, the following diagrams illustrate the general workflow and the fundamental mechanism of free-radical polymerization.
Caption: Workflow comparison of Solution and Bulk Polymerization.
Caption: Key steps in free-radical polymerization.
References
A Comparative Guide to the Reactivity Ratios of 2,2,2-Trifluoroethyl Acrylate in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity ratios of 2,2,2-Trifluoroethyl acrylate (B77674) (TFEA) when copolymerized with other monomers. Understanding these reactivity ratios is crucial for predicting copolymer composition and tailoring the properties of the resulting polymers for a wide range of applications, including the development of advanced materials in the biomedical and pharmaceutical fields. This document summarizes available experimental data, details the methodologies used for their determination, and presents a logical workflow for these experimental processes.
Comparative Reactivity Ratio Data
The reactivity ratios (r1 and r2) are critical parameters in copolymerization kinetics, indicating the relative reactivity of a propagating radical towards its own monomer versus the comonomer. The following table summarizes the experimentally determined reactivity ratios for 2,2,2-Trifluoroethyl acrylate (TFEA) and its closely related methacrylate (B99206) analogue, 2,2,2-Trifluoroethyl methacrylate (TFEMA), with various comonomers. Data for TFEMA is included to provide a broader comparative context due to the limited availability of data for TFEA.
| Monomer 1 (M1) | Comonomer (M2) | r1 (M1) | r2 (M2) | Determination Method(s) | Notes |
| This compound (TFEA) | Acrylonitrile (AN) | 0.93 ± 0.05 | 1.25 ± 0.04 | Fineman-Ross and Kelen-Tüdös | The product r1r2 is close to unity, suggesting a random copolymer structure.[1] |
| This compound (TFEA) | Acrylonitrile (AN) | 0.78 | 1.03 | Revised Patterns Scheme | [1] |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | Methyl Acrylate (MA) | 1.83 | 0.31 | Fineman-Ross | TFEMA is more reactive than MA toward the propagating radical.[2][3] |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | Methyl Acrylate (MA) | 1.91 | 0.34 | Kelen-Tüdös | Consistent results with the Fineman-Ross method.[2][3] |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | 2,2,2-Trichloroethyl α-fluoroacrylate (FATRICE) | 1.52 ± 0.03 | 0.61 ± 0.03 | Fineman-Ross and Kelen-Tüdös | TFEMA is the more reactive monomer in this copolymerization.[4] |
| 2,2,2-Trifluoroethyl methacrylate (TFEMA) | tert-Butyl-α-trifluoromethacrylate (TBTFMA) | 4.87 ± 1.50 | 0.10 ± 0.02 | Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös | Indicates a tendency for the formation of poly(TFEMA) micro-blocks.[5] |
Alfrey-Price Q and e Values for TFEA: From the copolymerization with acrylonitrile, the Alfrey-Price parameters for TFEA (ATRIF) were determined to be:
-
Q = 0.62
-
e = 0.93 [1]
Another study involving the copolymerization of other fluorinated acrylates with styrene (B11656) mentions an e value of 1.13 for this compound.[6] These values provide insight into the general reactivity and polarity of the TFEA monomer.
Experimental Protocols
The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. The data presented in this guide were obtained using established experimental protocols, which are detailed below.
General Procedure for Radical Copolymerization
-
Monomer and Initiator Purification: Monomers (e.g., TFEA, AN) are purified to remove inhibitors, typically by passing them through a column of activated basic alumina (B75360) or by distillation under reduced pressure. The radical initiator, such as Azobisisobutyronitrile (AIBN), is purified by recrystallization from a suitable solvent (e.g., methanol) and dried under vacuum.
-
Polymerization Reaction: A series of polymerization reactions are carried out with varying initial molar ratios of the two monomers. The total monomer concentration, initiator concentration, solvent, and temperature are kept constant across all experiments. The reactions are typically performed in sealed ampoules or a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.
-
Low Conversion: The polymerizations are intentionally stopped at low monomer conversion (typically <10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment. This is a critical assumption for the application of simplified copolymerization equations.
-
Copolymer Isolation and Purification: After the predetermined reaction time, the polymerization is quenched (e.g., by rapid cooling and exposure to air). The resulting copolymer is isolated by precipitation in a non-solvent (e.g., methanol, hexane). The precipitated polymer is then purified by repeatedly re-dissolving it in a suitable solvent and re-precipitating it to remove any unreacted monomers and initiator. The purified copolymer is dried to a constant weight under vacuum.
Determination of Copolymer Composition
The composition of the isolated and purified copolymer is determined using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful techniques for determining copolymer composition. By integrating the signals corresponding to specific protons or fluorine atoms unique to each monomer unit in the copolymer, the molar ratio of the monomers in the polymer chain can be accurately calculated.[1][4]
-
Elemental Analysis: For copolymers containing elements unique to one of the monomers (e.g., nitrogen in acrylonitrile), elemental analysis can be used to determine the weight percentage of that element, from which the copolymer composition can be calculated.[4]
Calculation of Reactivity Ratios
Once the copolymer composition for a series of initial monomer feed ratios is known, the reactivity ratios are determined using various mathematical methods:
-
Linearization Methods:
-
Non-linear Least Squares (NLLS) Analysis: This is a computer-based method that directly fits the experimental data (monomer feed composition vs. copolymer composition) to the Mayo-Lewis copolymerization equation. It is generally considered the most statistically accurate method for determining reactivity ratios from low conversion data.[7]
-
In-situ NMR Analysis: This technique allows for the determination of reactivity ratios by monitoring the change in monomer concentrations directly in the reaction mixture over time using NMR spectroscopy. This method can be particularly useful as it does not require the isolation of the copolymer.[7]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the experimental determination of monomer reactivity ratios.
Caption: Workflow for determining monomer reactivity ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoroethyl Acrylate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. 2,2,2-Trifluoroethyl acrylate (B77674) is a hazardous chemical requiring specific procedures for its disposal. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this substance.
I. Immediate Safety and Hazard Information
2,2,2-Trifluoroethyl acrylate is classified as a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Adherence to safety protocols is paramount when handling this chemical.
Hazard Identification and Safety Precautions:
| Hazard Classification | GHS Codes | Precautionary Measures |
| Flammable Liquid | H225 | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Avoid breathing vapors, mist, or gas. Wash skin thoroughly after handling. Use only in a well-ventilated area.[1][3] |
| Skin Corrosion/Irritation | H315 | Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Irritation | H319 | Wear eye and face protection.[1][2] |
| Specific Target Organ Toxicity | H335 | Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][3] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national regulations.[1][4] This substance should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1][4]
A. Preparation and Personal Protective Equipment (PPE)
-
Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.
-
Don Appropriate PPE: This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In case of insufficient ventilation, use a suitable respiratory protection.
-
B. Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste.[5] The container should be marked with "Hazardous Waste" and the chemical name.[5]
-
Segregation: Keep this waste stream separate from incompatible materials such as strong acids, strong bases, and oxidizing agents to prevent hazardous reactions.[5]
-
No Mixing: Do not mix this compound waste with other waste streams.[1] Leave chemicals in their original containers if possible.[1]
C. Spill Management and Decontamination
-
Small Spills: For minor spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[2][5] Do not use combustible materials like sawdust.[5]
-
Collection: Carefully collect the absorbent material and contaminated debris into the designated hazardous waste container.[3][5]
-
Decontamination: Clean the affected area and any non-disposable equipment with a suitable solvent. All cleaning materials, such as wipes and absorbent pads, must also be disposed of as hazardous waste.[5]
D. Storage and Final Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[5] The storage area should be cool and away from sources of ignition.[1][2][6]
-
Documentation: Complete all necessary hazardous waste manifests or other required paperwork accurately.[5]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[5]
III. Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,2,2-Trifluoroethyl acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2,2,2-Trifluoroethyl acrylate (B77674), a versatile fluorinated acrylate monomer used in the development of advanced materials. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
Summary of Chemical Safety Data
Proper handling of 2,2,2-Trifluoroethyl acrylate requires a thorough understanding of its physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C5H5F3O2 |
| Molecular Weight | 154.09 g/mol [1] |
| Boiling Point | 92 °C |
| Flash Point | 13 °C |
| Specific Gravity | 1.23 (20/20) |
| Vapor Pressure | No data available |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Ingestion, skin contact, or inhalation can be harmful.[1][3]
Personal Protective Equipment (PPE) is mandatory when handling this chemical. The following table outlines the required PPE for various operations.
| Operation | Required Personal Protective Equipment |
| General Laboratory Use | Chemical safety goggles, chemical-resistant gloves (e.g., PVC), lab coat.[4] |
| Dispensing/Transferring | Chemical safety goggles with face shield, chemical-resistant gloves, flame-retardant lab coat or apron, respiratory protection if vapors/aerosols are generated.[5][6] |
| Large-Scale Operations or Risk of Splashing | Full-face respirator with appropriate cartridges (Filter type ABEK recommended), flame-retardant and antistatic protective clothing, chemical-resistant gloves and boots.[5][6] |
| Emergency (Spill) | Self-contained breathing apparatus (SCBA), fully encapsulated chemical- and vapor-protective suit, inner and outer chemical-resistant gloves.[5][6] |
Standard Operating Procedure (SOP) for Handling
A systematic approach is crucial for the safe handling of this compound. The following workflow diagram illustrates the key steps from preparation to disposal.
Experimental Protocol: Polymer Synthesis
This protocol provides a step-by-step guide for a typical polymerization reaction involving this compound.
Objective: To synthesize a polymer of this compound via free-radical polymerization.
Materials:
-
This compound (stabilized with MEHQ)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Nitrogen gas
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen inlet
Procedure:
-
Preparation:
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as specified in the "General Laboratory Use" section of the PPE table.
-
Set up the reaction apparatus (round-bottom flask, condenser, magnetic stirrer) inside the fume hood.
-
-
Reaction Setup:
-
In the round-bottom flask, combine this compound and anhydrous toluene.
-
Add AIBN as the initiator.
-
Purge the reaction mixture with nitrogen for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
-
Polymerization:
-
Heat the reaction mixture to 60-70°C using the heating mantle.
-
Maintain a gentle reflux and continue stirring under a nitrogen atmosphere for the desired reaction time (typically several hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol while stirring.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a low temperature.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste, including unreacted monomer, solvents, and precipitation liquors, in a clearly labeled, sealed container for halogenated organic waste.
-
Solid Waste: Contaminated solid waste, such as used gloves, filter paper, and disposable labware, should be collected in a separate, labeled container for solid hazardous waste.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[5] Do not mix with other waste streams.[5] Leave chemicals in their original containers if possible.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
